Hydroxybupropion
描述
active metabolite of bupropion; structure in first source
Structure
3D Structure
属性
IUPAC Name |
1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOAEVOSDHIVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002894 | |
| Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxybupropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92264-81-8, 82793-84-8 | |
| Record name | 1-(3-Chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxybupropion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYBUPROPION, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94F513635 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Hydroxybupropion in Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), an atypical antidepressant, undergoes extensive first-pass metabolism to form several active metabolites, with hydroxybupropion (B195616) being the most prominent in human plasma.[1][2][3] This technical guide provides an in-depth examination of the mechanism of action of this compound in the treatment of depression. It is now understood that bupropion can be considered a prodrug, and its clinical efficacy is largely attributable to the pharmacological actions of this compound.[2] This document details the pharmacokinetics and pharmacodynamics of this compound, including its stereoselective properties, and presents its primary mechanisms of action: the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake, and the antagonism of nicotinic acetylcholine (B1216132) receptors. Quantitative pharmacological data are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this area.
Introduction: The Central Role of a Major Metabolite
Bupropion is a widely prescribed antidepressant with a unique pharmacological profile, distinct from selective serotonin (B10506) reuptake inhibitors (SSRIs) and other classes of antidepressants.[4] Following oral administration, bupropion is extensively metabolized by the hepatic cytochrome P450 enzyme CYP2B6 to its major active metabolite, this compound.[1][2][3] Plasma concentrations of this compound are significantly higher—up to 16 to 20 times greater in terms of area under the curve (AUC)—and its half-life is longer (approximately 20 hours) compared to the parent drug.[2] This substantial systemic exposure strongly suggests that this compound is a key contributor to the therapeutic effects of bupropion in depression.[2] This guide focuses on the intricate molecular and cellular mechanisms by which this compound is believed to exert its antidepressant effects.
Pharmacodynamics: A Multi-Targeted Approach
The antidepressant effect of this compound is primarily attributed to its interaction with three key molecular targets in the central nervous system: the norepinephrine transporter (NET), the dopamine transporter (DAT), and nicotinic acetylcholine receptors (nAChRs).
Inhibition of Norepinephrine and Dopamine Transporters
This compound functions as a dual norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking these transporters, it increases the synaptic concentrations of norepinephrine and dopamine, two neurotransmitters critically involved in the regulation of mood, motivation, and reward.
-
Norepinephrine Transporter (NET) Inhibition: Racemic this compound demonstrates a similar potency for NET inhibition as bupropion.[5][6] The (2S,3S)-enantiomer of this compound is a more potent NET inhibitor than the (2R,3R)-enantiomer.[5][6]
-
Dopamine Transporter (DAT) Inhibition: this compound is a substantially weaker inhibitor of DAT compared to its effect on NET.[2][3][5][6] The (2S,3S)-enantiomer of this compound is significantly more potent at inhibiting dopamine uptake than the (2R,3R)-enantiomer, which is largely inactive at DAT.[7] Despite its lower potency at DAT, the high plasma concentrations of this compound suggest that it still contributes to the overall in vivo DAT occupancy observed with bupropion treatment.[7]
Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)
In addition to its effects on monoamine transporters, this compound is a non-competitive antagonist of several nAChR subtypes, including the α4β2 subtype, which is highly prevalent in the brain.[2][3][5][6] This antagonism is thought to contribute to both the antidepressant and smoking cessation effects of bupropion. The (2S,3S)-enantiomer of this compound is a more potent antagonist of the α4β2 nAChR than the (2R,3R)-enantiomer and racemic bupropion.[5][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound and its parent compound, bupropion.
Table 1: Comparative In Vitro Potency of Bupropion and this compound Enantiomers
| Compound | Target | Parameter | Value (µM) | Species/Assay |
| (±)-Bupropion | NET | IC50 (NE uptake) | 1.9 | Mouse striatal synaptosomes |
| (±)-Hydroxybupropion | NET | IC50 (NE uptake) | 1.7 | Mouse striatal synaptosomes |
| (2S,3S)-Hydroxybupropion | NET | IC50 (NE uptake) | 0.52 | Mouse striatal synaptosomes |
| (2R,3R)-Hydroxybupropion | NET | IC50 (NE uptake) | >10 | Mouse striatal synaptosomes |
| (±)-Bupropion | DAT | IC50 (DA uptake) | 1.9 | Mouse striatal synaptosomes |
| (±)-Hydroxybupropion | DAT | IC50 (DA uptake) | 1.7 | Mouse striatal synaptosomes |
| (2S,3S)-Hydroxybupropion | DAT | IC50 (DA uptake) | 0.52 | Mouse striatal synaptosomes |
| (2R,3R)-Hydroxybupropion | DAT | IC50 (DA uptake) | >10 | Mouse striatal synaptosomes |
| (±)-Bupropion | α4β2 nAChR | IC50 (functional) | 12 | Human receptors |
| (2S,3S)-Hydroxybupropion | α4β2 nAChR | IC50 (functional) | 3.3 | Human receptors |
| (2R,3R)-Hydroxybupropion | α4β2 nAChR | IC50 (functional) | 31 | Human receptors |
Data compiled from multiple sources.[5][6][7]
Table 2: Pharmacokinetic Parameters of Bupropion and this compound Enantiomers in Humans
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| R-Bupropion | 20.9 ± 9.8 | 2.0 (1.5-4.0) | 185 ± 78 | 15.3 ± 5.6 |
| S-Bupropion | 29.8 ± 12.5 | 2.0 (1.5-3.0) | 267 ± 112 | 16.1 ± 5.2 |
| (2R,3R)-Hydroxybupropion | 486 ± 163 | 4.0 (2.0-8.0) | 12088 ± 4085 | 23.9 ± 5.3 |
| (2S,3S)-Hydroxybupropion | 14.1 ± 5.5 | 3.0 (1.5-8.0) | 185 ± 78 | 18.8 ± 4.5 |
Values are presented as mean ± SD or median (range). Data from a single 100 mg oral dose of racemic bupropion in healthy volunteers.
Signaling Pathways and Mechanisms
The therapeutic effects of this compound are initiated by its binding to monoamine transporters and nicotinic receptors, which in turn modulates downstream intracellular signaling cascades.
Bupropion Metabolism
The metabolic conversion of bupropion to this compound is the first critical step.
Monoamine Transporter Inhibition and Downstream Signaling
By blocking NET and DAT, this compound increases the synaptic availability of norepinephrine and dopamine, leading to enhanced activation of their respective postsynaptic receptors and subsequent modulation of intracellular signaling pathways, such as the cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK) pathways, which are implicated in neuronal plasticity and antidepressant responses.[3]
Nicotinic Acetylcholine Receptor Antagonism
The non-competitive antagonism of nAChRs by this compound reduces cholinergic neurotransmission. This is hypothesized to contribute to its antidepressant effects by modulating the release of various neurotransmitters, including dopamine and norepinephrine, in key brain regions.
Detailed Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine and norepinephrine transporters.
5.1.1. Materials
-
HEK-293 cells stably expressing human DAT or NET
-
Radioligand: [³H]GBR-12935 for DAT or [³H]nisoxetine for NET
-
Unlabeled ligands: (S,S)-hydroxybupropion, (R,R)-hydroxybupropion, bupropion, and a reference compound (e.g., GBR-12909 for DAT, desipramine (B1205290) for NET)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation cocktail
-
96-well microplates and glass fiber filter mats
5.1.2. Membrane Preparation
-
Culture HEK-293 cells expressing the target transporter to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.
-
Resuspend the pellet in ice-cold Assay Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration.
5.1.3. Binding Assay
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds.
-
For total binding, add 50 µL of Assay Buffer, 50 µL of radioligand (final concentration ~1-5 nM), and 100 µL of membrane preparation (20-40 µg protein).
-
For non-specific binding, add 50 µL of a high concentration of a competing ligand (e.g., 10 µM GBR-12909 for DAT), 50 µL of radioligand, and 100 µL of membrane preparation.
-
For test compounds, add 50 µL of the compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Incubate the plate for 60-120 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
5.1.4. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression of the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
In Vivo Microdialysis for Measuring Extracellular Dopamine and Norepinephrine
This protocol outlines the procedure for measuring changes in extracellular dopamine and norepinephrine levels in the rat brain following administration of this compound.
5.2.1. Materials
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
HPLC system with electrochemical detection or LC-MS/MS
5.2.2. Surgical Procedure
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
5.2.3. Microdialysis Experiment
-
On the day of the experiment, place the rat in a freely moving microdialysis setup.
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 60-120 minute equilibration period and collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for at least 2-3 hours post-administration.
5.2.4. Sample Analysis
-
Analyze the dialysate samples for dopamine and norepinephrine concentrations using a validated HPLC-ED or LC-MS/MS method.[1]
-
Express the results as a percentage change from the baseline concentrations.
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common behavioral assay used to screen for antidepressant-like effects in rodents.
5.3.1. Materials
-
Male mice (e.g., C57BL/6J)
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
This compound solution for injection
-
Video recording and analysis software
5.3.2. Procedure
-
Administer this compound or vehicle to the mice (e.g., 30-60 minutes before the test).
-
Place each mouse individually into the water tank, filled to a depth where the mouse cannot touch the bottom or escape.
-
Record the session for 6 minutes.
-
Score the last 4 minutes of the session for time spent immobile (i.e., floating with only minor movements to keep the head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
The antidepressant action of bupropion is significantly mediated by its major active metabolite, this compound. This technical guide has detailed the core mechanisms of this compound's action, focusing on its role as a norepinephrine-dopamine reuptake inhibitor and a nicotinic acetylcholine receptor antagonist. The provided quantitative data highlights the stereoselective nature of its pharmacology, with the (2S,3S)-enantiomer being particularly potent. The detailed experimental protocols offer a foundation for researchers to further investigate the nuanced pharmacology of this compound and to guide the development of novel antidepressant therapies. A comprehensive understanding of the contribution of active metabolites like this compound is crucial for the rational design and optimization of neuropsychiatric drugs.
References
- 1. Development of a Rat Plasma and Brain Extracellular Fluid Pharmacokinetic Model for Bupropion and this compound Based on Microdialysis Sampling, and Application to Predict Human Brain Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 4. Bupropion - Wikipedia [en.wikipedia.org]
- 5. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular signalling pathways in dopamine cell death and axonal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
(2S,3S)-Hydroxybupropion: A Comprehensive Technical Guide on its Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2S,3S)-Hydroxybupropion, the major active metabolite of the atypical antidepressant and smoking cessation aid bupropion (B1668061), is a pharmacologically active compound that significantly contributes to the therapeutic effects of its parent drug. This technical guide provides an in-depth analysis of the pharmacological activity of (2S,3S)-hydroxybupropion, focusing on its mechanism of action, quantitative binding and functional data, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
Bupropion is metabolized in humans to several active metabolites, with (2S,3S)-hydroxybupropion being one of the most prominent. It is formed through the hydroxylation of bupropion's tert-butyl group, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2B6. Notably, plasma concentrations of hydroxybupropion (B195616) are substantially higher—up to 100-fold—than those of bupropion itself, and it possesses a longer elimination half-life of approximately 20-24 hours.[1] This underscores the critical role of (2S,3S)-hydroxybupropion in the overall pharmacological profile and clinical efficacy of bupropion. This guide will delve into the specific pharmacological activities of the (2S,3S)-enantiomer.
Mechanism of Action
The pharmacological activity of (2S,3S)-hydroxybupropion is primarily characterized by a dual mechanism of action:
-
Norepinephrine-Dopamine Reuptake Inhibition (NDRI): (2S,3S)-Hydroxybupropion is a potent inhibitor of both the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[2][3] By blocking these transporters, it increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[1] This action is believed to be central to its antidepressant effects.
-
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism: (2S,3S)-Hydroxybupropion also acts as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype.[1][2] This antagonism is thought to contribute significantly to its efficacy as a smoking cessation aid by reducing the rewarding effects of nicotine (B1678760) and alleviating withdrawal symptoms.[1][4][5]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding and functional data for (2S,3S)-hydroxybupropion and its comparators.
Table 1: Monoamine Transporter Inhibition
| Compound | Transporter | Assay Type | Species | IC50 (nM) | Reference |
| (2S,3S)-Hydroxybupropion | NET | [3H]Norepinephrine Uptake | Mouse | 520 | [2] |
| (2S,3S)-Hydroxybupropion | DAT | [3H]Dopamine Uptake | Mouse | 520 | [6] |
| (2R,3R)-Hydroxybupropion | NET | [3H]Norepinephrine Uptake | Mouse | >10,000 | [2] |
| (2R,3R)-Hydroxybupropion | DAT | [3H]Dopamine Uptake | Mouse | >10,000 | [6] |
| (±)-Bupropion | NET | [3H]Norepinephrine Uptake | Mouse | 1900 | [2] |
| (±)-Bupropion | DAT | [3H]Dopamine Uptake | Mouse | 1900 | [6] |
| (±)-Hydroxybupropion | NET | [3H]Norepinephrine Uptake | Mouse | 1700 | [2] |
| (±)-Hydroxybupropion | DAT | [3H]Dopamine Uptake | Mouse | 1700 | [6] |
Table 2: Nicotinic Acetylcholine Receptor Functional Antagonism
| Compound | Receptor Subtype | Assay Type | IC50 (µM) | Reference |
| (2S,3S)-Hydroxybupropion | α4β2 | Functional Assay | 3.3 | [2] |
| (±)-Bupropion | α3β2 | Functional Assay | 1.3 | [7] |
| (±)-Bupropion | α4β2 | Functional Assay | 8 | [7] |
Signaling Pathways
The pharmacological effects of (2S,3S)-hydroxybupropion are mediated through its interaction with key components of neurotransmitter systems. The following diagrams illustrate the signaling pathways affected by its activity.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the pharmacological activity of (2S,3S)-hydroxybupropion.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a compound for a specific transporter.
-
Objective: To quantify the affinity of (2S,3S)-hydroxybupropion for DAT and NET.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine or norepinephrine transporter are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).[8]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT or [3H]nisoxetine for NET), and varying concentrations of the test compound ((2S,3S)-hydroxybupropion).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[9]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of Hydroxybupropion in the Smoking Cessation Efficacy of Bupropion: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061) is a first-line, non-nicotine pharmacotherapy for smoking cessation, but its clinical activity is not solely attributable to the parent compound. Bupropion undergoes extensive first-pass metabolism to form several active metabolites, with hydroxybupropion (B195616) being the most abundant. This technical guide synthesizes preclinical and clinical evidence to elucidate the critical role of this compound in mediating the therapeutic effects of bupropion for nicotine (B1678760) dependence. Through a detailed examination of its pharmacokinetics, pharmacodynamics at nicotinic acetylcholine (B1216132) receptors (nAChRs) and monoamine transporters, and its correlation with clinical outcomes, this document establishes that bupropion effectively functions as a prodrug for this compound. We present quantitative data, detailed experimental methodologies, and pathway visualizations to provide a comprehensive resource for professionals in pharmacology and drug development.
Introduction
Bupropion, an aminoketone antidepressant, was approved for smoking cessation based on its ability to reduce nicotine withdrawal symptoms and cravings.[1][2] Its mechanism of action is complex, involving the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) reuptake and non-competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).[3][4] However, a crucial aspect of its pharmacology lies in its metabolic profile. In humans, bupropion is extensively converted by the hepatic enzyme Cytochrome P450 2B6 (CYP2B6) into three primary active metabolites: this compound, threohydrobupropion, and erythrohydrobupropion.[5]
Of these, this compound is the principal metabolite, achieving plasma concentrations and area under the curve (AUC) values that are manifold higher than bupropion itself.[6] This observation has led to the hypothesis that this compound is not merely an active metabolite but is, in fact, the primary mediator of bupropion's clinical efficacy in smoking cessation.[7] This guide will dissect the evidence supporting this hypothesis, providing the detailed data and methodologies essential for research and development.
Pharmacokinetics: The Predominance of this compound
Following oral administration, bupropion is rapidly metabolized. The exposure to this compound at steady state is significantly greater than that of the parent drug, making its pharmacological activity highly relevant to the overall therapeutic effect.
Table 1: Comparative Pharmacokinetic Parameters of Bupropion and this compound
| Parameter | Bupropion | This compound | Reference |
| Mean Cmax (ng/mL) | 143 +/- 39 | ~900 - 1000 | [8] |
| Mean AUC (ng·hr/mL) | 1,161 +/- 292 | ~16,000 - 20,000 | [6][8] |
| Plasma Concentration Ratio (Metabolite:Parent) | 1 | 10- to 100-fold higher | [9][10] |
| Elimination Half-life (t1/2) | ~18 - 21 hours | ~20 - 25 hours | [6][8] |
| Primary Metabolizing Enzyme | CYP2B6 | N/A (further glucuronidation) | [5] |
Note: Values are approximate and can vary based on study design and patient population. Cmax (Maximum Concentration), AUC (Area Under the Curve).
The data clearly indicates that the systemic exposure to this compound far exceeds that of bupropion, underscoring the necessity of evaluating its distinct pharmacological profile.
Caption: Primary metabolic pathways of bupropion in humans.
Pharmacodynamics: The Dual-Action Mechanism of this compound
The efficacy of bupropion in smoking cessation is believed to stem from two primary mechanisms: antagonism of nAChRs and inhibition of catecholamine reuptake. In vitro and preclinical studies reveal that this compound is a potent contributor to both actions, in some cases more so than bupropion itself.
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Nicotine exerts its rewarding effects by binding to nAChRs in the brain's reward pathways. Non-competitive antagonism of these receptors can blunt the reinforcing effects of nicotine and reduce withdrawal symptoms. This compound is a potent antagonist at several nAChR subtypes, particularly the α4β2 subtype, which is critical for nicotine dependence.
Caption: this compound's antagonism of the α4β2 nAChR.
Monoamine Transporter Inhibition
By inhibiting the reuptake of norepinephrine and dopamine, bupropion and its metabolites can alleviate the depressive symptoms and anhedonia associated with nicotine withdrawal. While bupropion's effect on DAT is modest in humans, this compound exhibits significant and more potent inhibition of the norepinephrine transporter (NET).[6][11]
Caption: Inhibition of DAT and NET by this compound.
Table 2: Comparative In Vitro Activity of Bupropion and its Metabolites
| Compound | Target | Assay Type | IC50 / Ki Value (µM) | Reference |
| Bupropion | DAT | [3H]DA Uptake | ~1.9 - 4.4 | [8][10] |
| (rac)-Hydroxybupropion | DAT | [3H]DA Uptake | >10 | [6][10] |
| (2S,3S)-Hydroxybupropion | DAT | [3H]DA Uptake | 4.2 | [10] |
| Bupropion | NET | [3H]NE Uptake | 1.9 | [10] |
| (rac)-Hydroxybupropion | NET | [3H]NE Uptake | 1.7 | [10] |
| (2S,3S)-Hydroxybupropion | NET | [3H]NE Uptake | 0.52 | [10] |
| Bupropion | α4β2 nAChR | Functional Antagonism | 8.0 | [4] |
| (2S,3S)-Hydroxybupropion | α4β2 nAChR | Functional Antagonism | 3.3 | [10] |
| Bupropion | α3β4 nAChR | Functional Antagonism | ~1.3 | [4] |
IC50 (Half-maximal inhibitory concentration), Ki (Inhibition constant), DAT (Dopamine Transporter), NET (Norepinephrine Transporter), nAChR (nicotinic Acetylcholine Receptor).
The data demonstrates that while bupropion is a weak dopamine reuptake inhibitor, its metabolite, specifically the (2S,3S)-hydroxybupropion enantiomer, is a more potent inhibitor of norepinephrine reuptake and a more potent functional antagonist of the key α4β2 nicotinic receptor.
Clinical Evidence: Linking this compound to Cessation Success
The most compelling evidence for this compound's role comes from clinical trials that correlate plasma concentrations of bupropion and its metabolites with smoking cessation outcomes. A landmark study found that higher plasma concentrations of this compound were significantly associated with increased odds of smoking abstinence at multiple follow-up points.[7][12] Conversely, the concentration of the parent drug, bupropion, showed no such correlation.[7][12]
Table 3: Clinical Trial Data - Odds of Abstinence by Metabolite Concentration
| Time Point | Odds Ratio for Abstinence (per µg/mL increase in this compound) | p-value | Reference |
| Week 3 | 2.82 | 0.005 - 0.040 | [12] |
| Week 7 | 2.96 | 0.005 - 0.040 | [12] |
| Week 26 | 2.37 | 0.005 - 0.040 | [12] |
These findings strongly suggest that achieving a therapeutic concentration of this compound is the key determinant of bupropion's success as a smoking cessation aid. This has significant implications, suggesting that dosing strategies could be optimized by targeting a specific this compound level (e.g., >0.7 µg/mL) or by accounting for genetic variations in the CYP2B6 enzyme that influences its formation.[7]
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the pharmacology of this compound.
Protocol: Quantification of Bupropion and this compound in Human Plasma via LC-MS/MS
This protocol describes a typical method for analyzing plasma samples from clinical trials.
-
Objective: To determine the concentrations of bupropion and this compound enantiomers in human plasma.
-
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard working solution (e.g., bupropion-d9 and this compound-d6) to each sample.
-
Add 400 µL of acetonitrile (B52724) or 40 µL of 20% trichloroacetic acid to precipitate plasma proteins.[8]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the samples at high speed (e.g., 4500-14000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[8]
-
-
Chromatographic Conditions:
-
Column: Chiral α1-acid glycoprotein (B1211001) column or a standard C8/C18 column for non-chiral separation (e.g., Zorbax SB C8, 100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous phase (e.g., 0.2% Formic Acid or 2mM Ammonium Acetate in Water) and an organic phase (e.g., Methanol or Acetonitrile).[10]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Detection:
-
Data Analysis: Construct calibration curves using standards of known concentrations and determine the concentrations in unknown samples by interpolation.
Protocol: In Vitro Monoamine Transporter Inhibition Assay
This protocol outlines a radioligand uptake assay to determine the potency of compounds at inhibiting DAT and NET.
-
Objective: To measure the IC50 values of bupropion and this compound for the inhibition of dopamine and norepinephrine reuptake.
-
Methodology: [3H]-neurotransmitter uptake assay using cells expressing human DAT or NET.
-
Procedure:
-
Culture cells (e.g., HEK293) stably transfected with the human DAT or NET gene.
-
Plate the cells in appropriate multi-well plates and grow to confluence.
-
On the day of the assay, wash the cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the test compounds (bupropion, this compound) or a known inhibitor (e.g., nomifensine (B1679830) for DAT, desipramine (B1205290) for NET) for control.
-
Initiate the uptake reaction by adding a mixture of [3H]dopamine or [3H]norepinephrine to the wells.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Terminate the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold buffer to remove extracellular radioligand.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value using non-linear regression analysis.
-
Protocol: nAChR Functional Assay (86Rb+ Efflux)
This protocol describes a common method to assess the functional antagonism of nAChRs.
-
Objective: To determine the functional inhibitory potency (IC50) of compounds on specific nAChR subtypes.
-
Methodology: Agonist-stimulated 86Rb+ efflux assay using cells expressing the target nAChR subtype (e.g., α4β2).
-
Procedure:
-
Culture cells (e.g., SH-EP1) stably expressing the human α4β2 nAChR subtype.
-
Plate cells in 96-well plates and incubate overnight.
-
Load the cells with 86Rb+ (a surrogate for K+) by incubating them in a buffer containing 86RbCl for 1-2 hours at 37°C.
-
Wash the cells multiple times with a buffer to remove extracellular 86Rb+.
-
Pre-incubate the cells for 10 minutes with various concentrations of the antagonist (bupropion, this compound).
-
Stimulate the receptors by adding a specific nAChR agonist (e.g., acetylcholine or nicotine) to the wells for 2-5 minutes.
-
Collect the supernatant (containing the effluxed 86Rb+) and lyse the remaining cells to measure the intracellular 86Rb+.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of 86Rb+ efflux for each condition.
-
Determine the IC50 value for the antagonist by plotting the inhibition of agonist-stimulated efflux against the antagonist concentration.
-
Conclusion and Implications for Drug Development
The accumulated evidence strongly indicates that this compound is the principal driver of bupropion's therapeutic effect in smoking cessation. Its high plasma concentrations, coupled with its potent activity as both a norepinephrine reuptake inhibitor and a nicotinic acetylcholine receptor antagonist, position it as the key pharmacologically active moiety. Bupropion can therefore be most accurately conceptualized as a prodrug for this compound.
For researchers and drug development professionals, these findings have several key implications:
-
Therapeutic Drug Monitoring: Clinical focus should shift from measuring bupropion to measuring this compound plasma levels to better predict and optimize patient response.
-
Pharmacogenetics: Individual variability in smoking cessation success with bupropion is likely linked to polymorphisms in the CYP2B6 gene, which dictates the rate of this compound formation.[7] Genotyping could enable personalized dosing strategies.
-
Future Drug Design: The (2S,3S)-hydroxybupropion enantiomer, with its superior potency at relevant targets, represents a promising candidate for development as a standalone smoking cessation agent with a potentially improved therapeutic window and greater efficacy than racemic bupropion.[10]
By understanding the central role of this compound, the scientific community can refine the use of this important medication and develop more effective, next-generation therapies for nicotine dependence.
References
- 1. Stereoselective Bupropion Hydroxylation by Cytochrome P450 CYP2B6 and Cytochrome P450 Oxidoreductase Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bupropion Dose-Dependently Reverses Nicotine Withdrawal Deficits in Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bupropion attenuates nicotine abstinence syndrome in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
A Technical Guide to the Discovery and Synthesis of Hydroxybupropion Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of hydroxybupropion (B195616) analogues. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the development of novel therapeutics for smoking cessation and depression.
Introduction: The Rationale for this compound Analogues
Bupropion is an antidepressant and smoking cessation aid that functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its major active metabolite, this compound, is present in the plasma at significantly higher concentrations than the parent drug and is believed to contribute significantly to its therapeutic effects.[1] this compound also exhibits antagonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), a mechanism that is thought to be crucial for its efficacy in smoking cessation.[1]
The development of analogues of this compound has been driven by the goal of creating compounds with improved potency, selectivity, and pharmacokinetic profiles. Researchers have sought to enhance the inhibitory activity at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) while also modulating the antagonist activity at various nAChR subtypes, particularly the α4β2 subtype, which is implicated in nicotine (B1678760) dependence.[1]
Synthetic Strategies for this compound Analogues
Several synthetic routes have been employed to generate a diverse library of this compound analogues. The core structure, a 2-phenyl-3,5,5-trimethylmorpholin-2-ol, allows for modifications at various positions, primarily on the phenyl ring. The key synthetic approaches are detailed below.
Synthesis of Analogues 4a-g and 4q-t via Sharpless Asymmetric Dihydroxylation
This route commences with commercially available or synthesized aryl ketones (propiophenones).
Caption: Synthetic pathway for this compound analogues using Sharpless asymmetric dihydroxylation.
Experimental Protocol:
-
Synthesis of (Z)-tert-Butyldimethylsilylenol Ethers (9a-k): To a solution of the corresponding propiophenone (B1677668) (8a-k) in methylene (B1212753) chloride, tert-butyldimethylsilyl triflate (TBSOTf) and triethylamine (B128534) are added. The reaction mixture is stirred to yield the (Z)-enol ether.[2]
-
Sharpless Asymmetric Dihydroxylation: The enol ether is then subjected to Sharpless asymmetric dihydroxylation using AD-mix-β in a tert-butanol/water solvent system to produce the corresponding diol.[2]
-
Cyclization to Morpholinol: The diol is treated with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and a non-nucleophilic base such as proton-sponge, followed by the addition of 2-amino-2-methyl-1-propanol in acetonitrile (B52724) to yield the final this compound analogue.[2] A modified procedure using proton sponge was developed to overcome purification difficulties associated with the use of 2,6-lutidine.[2][3]
Synthesis of Racemic Analogues 4n, 4p, 5, and 6
This approach involves the synthesis of α-bromo ketones followed by amination.
Caption: General synthetic scheme for racemic this compound analogues.
Experimental Protocol:
-
Synthesis of Propiophenones (8l-o): The required propiophenones are synthesized by the addition of ethylmagnesium bromide to the corresponding aryl nitriles (7).[3] For the 3-pyridyl analogue, synthesis starts with 3-bromopyridine (11) via lithium-halogen exchange followed by the addition of propionitrile.[3]
-
Bromination: The propiophenones are then brominated to form the α-bromo ketones (12a-d).[3]
-
Amination and Cyclization: The α-bromo ketones are subsequently treated with 2-amino-2-methyl-1-propanol to yield the racemic this compound analogues.[3]
Convergent Synthesis of 2-Substituted Morpholinols (4h-m and 4o)
This novel approach utilizes a Grignard reaction on a morpholin-2-one (B1368128) intermediate.
Caption: Convergent synthetic route for 2-substituted morpholinols.
Experimental Protocol:
-
Triflate Formation: Methyl (R)-(+)-lactate (13) is treated with trifluoromethanesulfonic anhydride and 2,6-lutidine to give methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate (14).[2]
-
Lactone Formation: Alkylation of 2-amino-2-methyl-1-propanol with the triflate (14) followed by cyclization affords (3S)-3,5,5-trimethylmorpholin-2-one (15).[2]
-
Grignard Addition: Nucleophilic addition of an appropriate Grignard reagent (ArMgBr) to the lactone (15) yields the desired 2-substituted morpholinol.[2] For instance, reaction with 3-chlorophenylmagnesium bromide gives (2S,3S)-trimethyl-2-(3′-chlorophenyl)morpholin-2-ol ((2S,3S)-4a).[2]
Biological Evaluation: In Vitro Assays
The synthesized this compound analogues were evaluated for their ability to inhibit monoamine uptake and antagonize nAChR subtypes.
Monoamine Uptake Inhibition Assays
Experimental Protocol:
The inhibitory activity of the analogues on the human dopamine transporter (hDAT), serotonin (B10506) transporter (hSERT), and norepinephrine transporter (hNET) was assessed using a radioligand uptake assay in HEK293 cells stably expressing the respective transporters.
-
Cell Culture: HEK293 cells stably expressing hDAT, hSERT, or hNET are cultured in appropriate media.
-
Assay Procedure: On the day of the experiment, cells are washed and pre-incubated with various concentrations of the test compounds.
-
Radioligand Addition: A radiolabeled substrate ([³H]dopamine for hDAT, [³H]serotonin for hSERT, or [³H]norepinephrine for hNET) is added to initiate the uptake reaction.
-
Incubation and Termination: The reaction is allowed to proceed for a specific time at room temperature and then terminated by washing with ice-cold buffer.
-
Quantification: The amount of radioligand taken up by the cells is quantified using liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Nicotinic Acetylcholine Receptor (nAChR) Antagonism Assays
Experimental Protocol:
The antagonist activity of the analogues at the human α4β2 nAChR subtype was determined using a functional assay measuring agonist-induced ⁸⁶Rb⁺ efflux from SH-EP1-hα4β2 cells.
-
Cell Culture and Loading: SH-EP1 cells stably expressing the human α4β2 nAChR are cultured and loaded with ⁸⁶Rb⁺.
-
Pre-incubation: The cells are pre-incubated with various concentrations of the test compounds.
-
Agonist Stimulation: An agonist (e.g., nicotine) is added to stimulate ⁸⁶Rb⁺ efflux through the nAChR channels.
-
Quantification: The amount of ⁸⁶Rb⁺ released into the supernatant is measured.
-
Data Analysis: IC50 values are determined from the concentration-response curves for the inhibition of agonist-induced efflux.
Structure-Activity Relationship (SAR) and Data Summary
The biological data for a selection of this compound analogues are summarized in the tables below. These tables highlight the key structure-activity relationships observed.
Monoamine Transporter Inhibition Data
| Compound | R | IC₅₀ (nM) hDAT | IC₅₀ (nM) hNET | IC₅₀ (nM) hSERT |
| (2S,3S)-4a | 3'-Cl | 1,300 ± 100 | 2,300 ± 200 | >10,000 |
| 4c | 3'-F | 1,600 ± 200 | 2,000 ± 200 | >10,000 |
| 4d | 3'-Br | 70 ± 10 | 1,800 ± 200 | >10,000 |
| (±)-4n | 3',4'-di-Cl | 40 ± 5 | 100 ± 10 | 3,300 ± 300 |
| 4r | 2-Naphthyl | 140 ± 20 | 2,700 ± 300 | 3,000 ± 300 |
| 4s | 3'-Cl, 3-propyl | 200 ± 20 | 1,100 ± 100 | 1,800 ± 200 |
| 4t | 3-Propyl | 2,300 ± 200 | 2,300 ± 200 | 1,900 ± 200 |
Data extracted from Carroll et al., 2010.[2]
α4β2 nAChR Antagonism Data
| Compound | R | IC₅₀ (µM) α4β2-nAChR |
| (2S,3S)-4a | 3'-Cl | 1.3 ± 0.1 |
| 4c | 3'-F | 0.4 ± 0.04 |
| 4d | 3'-Br | 0.2 ± 0.02 |
| 4l | 4-Biphenyl | 0.8 ± 0.1 |
Data extracted from Carroll et al., 2010.[2]
Key SAR Observations:
-
Dopamine Transporter (DAT) Inhibition:
-
Norepinephrine Transporter (NET) Inhibition:
-
The 3',4'-dichloro analogue ((±)-4n) was the most potent NET inhibitor among the series.[2]
-
-
Serotonin Transporter (SERT) Inhibition:
-
α4β2 nAChR Antagonism:
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound and its analogues are mediated through their interaction with key components of the central nervous system.
Caption: Proposed mechanism of action for this compound analogues.
By inhibiting DAT and NET, these compounds increase the synaptic concentrations of dopamine and norepinephrine, which is associated with their antidepressant effects. The antagonism of α4β2 nAChRs is thought to reduce the rewarding effects of nicotine, thereby aiding in smoking cessation.[2]
Conclusion
The systematic exploration of this compound analogues has led to the identification of compounds with significantly enhanced potencies at DAT, NET, and α4β2 nAChRs compared to the parent metabolite. Notably, compounds such as the 3'-bromo (4d) and 3',4'-dichloro ((±)-4n) analogues have emerged as promising leads for the development of novel therapeutics for nicotine dependence and potentially other CNS disorders. This guide provides a comprehensive overview of the synthetic methodologies and a summary of the key biological data to aid researchers in the further development of this important class of compounds.
References
- 1. Synthesis and Characterization of In Vitro and In Vivo Profiles of this compound Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxybupropion as a Norepinephrine Reuptake Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, undergoes extensive first-pass metabolism to form several active metabolites. Among these, hydroxybupropion (B195616) is the most significant in terms of plasma concentration and contribution to the overall pharmacological effect.[1] This technical guide provides an in-depth analysis of this compound's role as a potent norepinephrine (B1679862) reuptake inhibitor. It details the quantitative data on its binding affinity and inhibitory concentration, outlines the experimental protocols used for these determinations, and illustrates the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.
Introduction
Bupropion is clinically administered as a racemic mixture and is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2B6 to its major active metabolite, this compound.[2] In fact, bupropion can be conceptualized as a prodrug for its more active metabolites.[2] Plasma levels of this compound are significantly higher, ranging from 10 to 100 times the concentration of the parent drug, and it possesses a longer half-life of approximately 20-24 hours.[3] These pharmacokinetic properties underscore the critical role of this compound in mediating the therapeutic effects of bupropion.[1] The clinical effects of bupropion are more consistent with noradrenergic activity than with dopaminergic actions, which is largely attributed to the potent norepinephrine reuptake inhibition by this compound.[2]
Mechanism of Action: Norepinephrine Transporter Inhibition
The primary mechanism through which this compound exerts its noradrenergic effect is by inhibiting the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4] By blocking NET, this compound increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[5] This action is believed to be a key contributor to its antidepressant and therapeutic effects.
Stereoselectivity
This compound has two chiral centers, resulting in four possible enantiomers. However, in humans, only the (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion enantiomers are formed.[6] Research has demonstrated significant differences in the pharmacological activity of these enantiomers. The (2S,3S)-hydroxybupropion isomer is the more pharmacologically active of the two, exhibiting significantly greater potency as an inhibitor of norepinephrine reuptake compared to the (R,R)-enantiomer.[7]
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound and its enantiomers on the norepinephrine transporter (NET) has been quantified in various in vitro studies. The most common measure is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter's activity.
| Compound | IC50 (µM) for NET Inhibition | Cell Line | Reference |
| Racemic this compound | 1.7 | - | [7] |
| (2S,3S)-Hydroxybupropion | 0.520 | - | [7] |
| (2R,3R)-Hydroxybupropion | > 10 | - | [7] |
| Racemic Bupropion | 1.9 | - | [7] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the norepinephrine reuptake inhibition of this compound.
Norepinephrine Uptake Inhibition Assay in HEK293 Cells
This protocol describes a common in vitro method to assess the inhibitory activity of a compound on the norepinephrine transporter using human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).[8]
Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine uptake.
Materials:
-
HEK293 cells stably expressing hNET
-
Cell culture medium and reagents
-
Poly-D-lysine or Poly-L-lysine coated 24-well or 96-well plates
-
Krebs-Ringer-HEPES (KRH) assay buffer
-
[³H]-Norepinephrine (Radioligand)
-
This compound (Test compound)
-
Desipramine (B1205290) (Reference inhibitor for non-specific binding)
-
Scintillation fluid
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for Norepinephrine Uptake Inhibition Assay.
Procedure:
-
Cell Culture: HEK293 cells stably expressing hNET are cultured in appropriate medium and seeded onto poly-D-lysine or poly-L-lysine coated 24-well or 96-well plates. The cells are grown to confluency.[8]
-
Assay Preparation: On the day of the assay, the culture medium is removed, and the cells are washed with KRH assay buffer.[8]
-
Incubation: The cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., desipramine for determining non-specific uptake) for a specified period.
-
Radioligand Addition: [³H]-Norepinephrine is added to each well to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.[8]
-
Cell Lysis and Scintillation Counting: The cells are lysed, and scintillation fluid is added. The amount of [³H]-Norepinephrine taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC50 value). This is typically done by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Radioligand Binding Assay for Norepinephrine Transporter
This protocol outlines a method to determine the binding affinity (Ki) of a compound for the norepinephrine transporter using a competitive radioligand binding assay.[9]
Objective: To determine the Ki value of this compound for the norepinephrine transporter.
Materials:
-
Cell membranes prepared from HEK293 cells expressing hNET
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
[³H]-Nisoxetine or another suitable radioligand for NET
-
This compound (Test compound)
-
Desipramine (Reference compound for non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells expressing hNET by homogenization and differential centrifugation. The final membrane pellet is resuspended in assay buffer.[9]
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific NET radioligand (e.g., [³H]-Nisoxetine) and varying concentrations of the test compound (this compound). A parallel set of reactions containing a high concentration of a known NET inhibitor (e.g., desipramine) is included to determine non-specific binding.[9]
-
Filtration: After incubation to reach equilibrium, the reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[10]
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[9]
Norepinephrine Transporter Signaling Pathway
The norepinephrine transporter is a complex protein whose function is regulated by various intracellular signaling pathways.[11] Phosphorylation of the NET is a major mechanism that regulates its expression on the cell surface and its transport capacity.[11] Inhibition of NET by this compound leads to an accumulation of norepinephrine in the synaptic cleft, which then acts on presynaptic and postsynaptic adrenergic receptors.
Caption: Norepinephrine Transporter Signaling and Inhibition by this compound.
Conclusion
This compound, the major active metabolite of bupropion, is a potent inhibitor of the norepinephrine transporter. Its significantly higher plasma concentrations and longer half-life compared to the parent compound make it a primary contributor to the noradrenergic effects of bupropion. The (2S,3S)-enantiomer of this compound is particularly potent in this regard. The in vitro assays detailed in this guide provide robust methods for quantifying the inhibitory activity of compounds like this compound on the norepinephrine transporter. A thorough understanding of the mechanism of action and the experimental methodologies for its characterization is crucial for the development of novel therapeutics targeting the noradrenergic system.
References
- 1. Pharmacokinetics of Bupropion and Its Pharmacologically Active Metabolites in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricardinis.pt [ricardinis.pt]
- 3. researchgate.net [researchgate.net]
- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of Hydroxybupropion from Bupropion: A Technical Guide
Abstract
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, functions as a norepinephrine-dopamine reuptake inhibitor.[1] Following oral administration, bupropion undergoes extensive first-pass metabolism, primarily in the liver, with its major metabolic pathway being the hydroxylation of the tert-butyl group to form hydroxybupropion (B195616).[1] This metabolite is not only the most abundant in systemic circulation but is also pharmacologically active, contributing significantly to the therapeutic and toxicological effects of the parent drug.[1][2] Plasma concentrations of this compound can be 16 to 20 times greater than those of bupropion, suggesting that bupropion may largely function as a prodrug for this compound.[1][3] This technical guide provides a comprehensive overview of the in vivo formation of this compound, detailing the metabolic pathway, enzyme kinetics, pharmacokinetic data, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and professionals in drug development.
Metabolic Pathway of Bupropion
The conversion of bupropion to its primary active metabolite, this compound, is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[1] While bupropion is also metabolized via reduction of its carbonyl group to form threohydrobupropion and erythrohydrobupropion, hydroxylation is the principal route.[4][5]
Primary Catalyzing Enzyme: Cytochrome P450 2B6 (CYP2B6)
Numerous in vitro and in vivo studies have unequivocally identified CYP2B6 as the principal isoenzyme responsible for the hydroxylation of bupropion's tert-butyl group.[1][6] This metabolic conversion is so specific that bupropion hydroxylation is now widely used as a selective probe for assessing CYP2B6 activity in both in vitro and in vivo settings.[1][6] In studies using human liver microsomes, an inhibitory antibody against CYP2B6 blocked over 95% of this compound formation.[6][7] While other isoforms like CYP2E1 and CYP2C19 may play a minor role, CYP2B6 is almost exclusively responsible for this metabolic step.[8][9]
Stereoselectivity
Bupropion is administered as a racemic mixture of (S)- and (R)-enantiomers. The CYP2B6-catalyzed hydroxylation is stereoselective, preferentially metabolizing (S)-bupropion.[1] This leads to the formation of two specific enantiomers: (2S,3S)-hydroxybupropion and (2R,3R)-hydroxybupropion.[3] In vitro studies with recombinant CYP2B6 have shown that the formation of (S,S)-hydroxybupropion occurs at a rate more than three times that of (R,R)-hydroxybupropion.[1]
Quantitative Data
In Vivo Pharmacokinetics
The pharmacokinetic profile of bupropion is characterized by rapid absorption and extensive metabolism, leading to low bioavailability of the parent drug and high circulating levels of its metabolites.[5] this compound is the most abundant metabolite, with an area under the curve (AUC) approximately 10- to 20-fold greater than that of bupropion.[3][10]
Table 1: Pharmacokinetic Parameters of Bupropion and this compound in Healthy Adults (Data from a single 150 mg sustained-release oral dose study)[11]
| Parameter | Bupropion (Mean ± SD) | This compound (Mean ± SD) |
| Cmax (ng/mL) | 143 ± 39 | 4-7 times that of bupropion[3] |
| Tmax (hr) | 2.88 ± 0.49 | ~6.0 |
| AUC₀-∞ (ng·hr/mL) | 1,161 ± 292 | ~10 times that of bupropion[10] |
| Half-life (t½) (hr) | 18 ± 3 | ~20[4] |
Note: Specific Cmax and AUC values for this compound were not provided in the primary cited source but are consistently reported as being significantly higher than the parent drug.[3][10]
In Vitro Enzyme Kinetics
The kinetics of bupropion hydroxylation have been characterized in human liver microsomes (HLM) and with recombinant CYP2B6. These studies confirm the high affinity and capacity of CYP2B6 for this reaction.
Table 2: Enzyme Kinetic Parameters for Bupropion Hydroxylation
| System | Km (μM) | Vmax (pmol/min/mg) | Reference |
| Human Liver Microsomes (n=4) | 89 ± 14 | - | [6] |
| Human Liver Microsomes | 87 | 131 | [5] |
| cDNA-expressed CYP2B6 | 85 | - | [6] |
Experimental Protocols
In Vivo Pharmacokinetic Analysis
This protocol outlines a typical clinical study to determine the pharmacokinetics of bupropion and this compound.
1. Study Population:
-
Enroll healthy, non-smoking adult volunteers.[12]
-
Subjects should be within a specified percentage of their ideal body weight and refrain from other medications for at least two weeks prior to the study.[12]
-
The study protocol must be approved by an Institutional Review Board (IRB), with all participants providing informed consent.[12]
2. Drug Administration and Sample Collection:
-
Following an overnight fast, administer a single oral dose of bupropion (e.g., 100 mg immediate-release tablet) with water.[12]
-
Collect serial blood samples (~10 mL) into heparinized tubes via an intravenous catheter at specified time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[12]
-
Separate plasma via centrifugation (e.g., 3000 rpm for 20 minutes) and store immediately at -80°C until analysis.[12]
3. Bioanalytical Method: See Section 3.3.
4. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data using non-compartmental analysis software.[12]
In Vitro Metabolism Assay (Human Liver Microsomes)
This protocol describes a method to determine the kinetics of this compound formation in vitro.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLM)[5]
-
Bupropion hydrochloride[5]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[13]
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)[13]
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLM (e.g., 0.1 mg/mL), and varying concentrations of bupropion substrate (e.g., 1 to 4000 μM).[5]
-
Pre-incubate the mixture at 37°C for 5 minutes.[13]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]
-
Incubate at 37°C for a specified time (e.g., 20 minutes) in a shaking water bath.[13]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724).[13]
-
Centrifuge the mixture (e.g., 10,000 x g for 10 min) to pellet the protein.[13]
-
Transfer the supernatant for analysis.[13]
3. Bioanalytical Method: See Section 3.3.
4. Data Analysis:
-
Quantify the amount of this compound formed.
-
Plot the reaction velocity (rate of formation) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Bioanalytical Method: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the standard method for the sensitive and selective quantification of bupropion and its metabolites in biological matrices.[5][14]
1. Sample Preparation:
-
Protein Precipitation (PPT): For a simple and rapid cleanup, add 2-3 volumes of cold acetonitrile containing an internal standard (e.g., venlafaxine (B1195380) or a deuterium-labeled bupropion isotope) to the plasma or microsomal supernatant.[5][14] Vortex and centrifuge to pellet precipitated proteins.
-
Liquid-Liquid Extraction (LLE): For a cleaner sample, use a suitable organic solvent to extract the analytes from the aqueous matrix.[12]
2. Chromatographic Separation:
-
HPLC System: An Agilent 1200 HPLC system or equivalent.[5]
-
Column: A reversed-phase C18 column is typically used to separate the analytes. Chiral columns are required for stereoselective assays.[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Injection Volume: 10 µL.[12]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 3200) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[5]
-
MRM Transitions:
4. Quantification:
-
Construct a calibration curve using standards of known concentrations prepared in the same biological matrix.
-
Quantify the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[5] The assay should be validated for linearity, accuracy, precision, and sensitivity, with a lower limit of quantification (LLOQ) typically in the low ng/mL range.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of bupropion and its metabolites in cigarette smokers versus nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Stereoselective Saga of Hydroxybupropion: A Deep Dive into its Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive and complex metabolism following administration. Its primary and most abundant metabolite, hydroxybupropion (B195616), is not only pharmacologically active but also exhibits significant stereoselectivity in its formation and disposition.[1][2] This technical guide provides an in-depth exploration of the pharmacokinetics of this compound enantiomers, ((2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion), offering a comprehensive resource for researchers and professionals in the field of drug development. Understanding the nuances of this stereoselective metabolism is crucial for optimizing therapeutic outcomes and ensuring patient safety.
Metabolic Pathway and Formation of this compound Enantiomers
Bupropion is administered as a racemic mixture of (R)- and (S)-bupropion.[3] The formation of this compound occurs primarily in the liver through the hydroxylation of the tert-butyl group of bupropion.[1] This Phase I metabolic reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2B6.[1][4][5] The reaction is highly stereoselective, leading to the formation of two major enantiomers: (2R,3R)-hydroxybupropion from (R)-bupropion and (2S,3S)-hydroxybupropion from (S)-bupropion.[1][6]
In vitro studies using human liver microsomes and recombinant CYP2B6 have demonstrated that the formation of (S,S)-hydroxybupropion is approximately 1.5 to 3 times faster than that of (R,R)-hydroxybupropion.[1][6] This suggests a preferential metabolism of (S)-bupropion by CYP2B6.[1]
Further metabolism of the this compound enantiomers occurs via Phase II glucuronidation, catalyzed predominantly by the enzyme UGT2B7.[7][8] This process also exhibits stereoselectivity.[7]
Pharmacokinetics of this compound Enantiomers
Despite the faster in vitro formation of (S,S)-hydroxybupropion, clinical studies consistently show that plasma concentrations of (R,R)-hydroxybupropion are significantly higher than those of its (S,S)-counterpart following oral administration of racemic bupropion.[6][9] This apparent discrepancy highlights the complexity of the in vivo pharmacokinetics, which are influenced by a combination of formation, distribution, and elimination processes.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for the this compound enantiomers from a study in healthy volunteers after a single 100 mg oral dose of racemic bupropion.
| Parameter | (2R,3R)-hydroxybupropion | (2S,3S)-hydroxybupropion | Reference |
| Cmax (ng/mL) | 35-fold higher than (S,S) | Lower | [10] |
| AUC₀₋∞ (ng·h/mL) | 65-fold higher than (S,S) | Lower | [10] |
| t½ (hours) | 19.3 | 14.6 | [10] |
| Apparent Renal Clearance | Lower | Almost 10-fold higher | [10][11] |
Cmax: Maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life.
A study investigating the effect of rifampicin (B610482) co-administration found that the ratio of (2R,3R)-hydroxybupropion AUC(0-24) to (2S,3S)-hydroxybupropion AUC(0-24) increased from 4.9 ± 1.6 to 8.3 ± 1.9, indicating a stereoselective drug-drug interaction.[12]
Clinical Significance and Influencing Factors
The stereoselective pharmacokinetics of this compound are of significant clinical importance. The enantiomers may possess different pharmacological activities and contribute differently to the therapeutic effects and potential adverse events of bupropion.[13] For instance, (S,S)-hydroxybupropion is considered to be a more potent inhibitor of nicotinic receptors and monoamine transporters than (R,R)-hydroxybupropion.[9][13]
Several factors can influence the pharmacokinetics of this compound enantiomers, including:
-
Genetic Polymorphisms in CYP2B6: Variations in the CYP2B6 gene can lead to altered enzyme activity, affecting the rate of this compound formation.[14] Individuals with certain CYP2B6 alleles, such as CYP2B6*6, may exhibit lower hydroxylation of both bupropion enantiomers, resulting in higher parent drug concentrations and lower this compound levels.[14][15]
-
Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP2B6 can alter the metabolism of bupropion and the formation of its hydroxy-metabolites.[16] For example, CYP2B6 inhibitors like paroxetine (B1678475) can increase bupropion levels and decrease this compound levels.[16] Conversely, inducers like rifampicin can have a stereoselective effect on this compound concentrations.[12]
Experimental Protocols
Accurate quantification of this compound enantiomers is essential for pharmacokinetic studies. This typically involves stereoselective analytical methods, most commonly high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Representative Experimental Workflow for Enantioselective Analysis
Detailed Methodologies
Method 1: Liquid-Liquid Extraction with HPLC on a Cyclodextrin-Based Column [12]
-
Sample Preparation: Liquid-liquid extraction of human plasma samples.
-
Chromatographic Separation:
-
Column: Cyclobond I 2000 HPLC column.
-
Mobile Phase: 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium (B1175870) acetate (B1210297) (pH 3.8).
-
-
Detection: UV detection.
-
Linear Range: 12.5-500 ng/ml for both enantiomers.
-
Limit of Quantification (LOQ): 12.5 ng/ml.
Method 2: Solid Phase Extraction with LC-MS/MS on a Protein-Based Column [17]
-
Sample Preparation: Solid phase extraction of human plasma or glucuronidase-hydrolyzed urine using a Waters Oasis MCX 96-well plate.
-
Chromatographic Separation:
-
Column: α₁-acid glycoprotein column.
-
Mobile Phase: Gradient of methanol (B129727) and aqueous ammonium formate.
-
-
Detection: Electrospray ionization and multiple reaction monitoring with a tandem mass spectrometer.
-
Linear Range (Plasma): 0.5 to 200 ng/ml for bupropion enantiomers and 2.5 to 1000 ng/ml for this compound enantiomers.
Method 3: Protein Precipitation with High-Throughput LC-MS/MS [13][18]
-
Sample Preparation: Plasma protein precipitation with 20% trichloroacetic acid.
-
Chromatographic Separation:
-
Column: α₁-acid glycoprotein column.
-
-
Detection: Positive ion electrospray tandem mass spectrometry.
-
Limits of Quantification (LOQ): 0.5 ng/mL for bupropion enantiomers and 2 ng/mL for this compound enantiomers.
Conclusion
The pharmacokinetics of this compound enantiomers are characterized by significant stereoselectivity in their formation, distribution, and elimination. While (S,S)-hydroxybupropion is formed more rapidly in vitro, it is the (R,R)-enantiomer that predominates in plasma in vivo. This complex interplay is influenced by genetic factors, particularly polymorphisms in CYP2B6, and the potential for drug-drug interactions. A thorough understanding of these stereoselective processes, supported by robust and sensitive analytical methodologies, is paramount for the continued development and safe and effective use of bupropion in clinical practice. This guide provides a foundational resource for professionals dedicated to advancing the science of drug metabolism and pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Use of Enantiomeric Bupropion and this compound to Assess CYP2B6 Activity in Glomerular Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Stereoselective analysis of this compound and application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacogenetic Influence on Stereoselective Steady-State Disposition of Bupropion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Common polymorphisms of CYP2B6 influence stereoselective bupropion disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bupropion - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Hydroxybupropion's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, undergoes extensive metabolism to form several active metabolites, with hydroxybupropion (B195616) being the most prominent. Emerging evidence indicates that the therapeutic effects of bupropion, particularly in nicotine (B1678760) dependence, are significantly mediated by its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth analysis of the effects of this compound on nAChRs, focusing on its binding affinity, functional antagonism, and the underlying molecular mechanisms. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and presents visual representations of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Bupropion is a widely prescribed medication for major depressive disorder and as a non-nicotine aid for smoking cessation.[1] Its mechanism of action is complex, primarily attributed to the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[1][2] However, a substantial body of research has highlighted the role of bupropion and its principal active metabolite, this compound, as non-competitive antagonists of nAChRs.[1][3][4][5] This antagonistic action at nAChRs is believed to contribute significantly to its efficacy in treating nicotine addiction by reducing the rewarding effects of nicotine and alleviating withdrawal symptoms.[1][6]
This compound circulates in the plasma at significantly higher concentrations and has a longer half-life than the parent drug, making its pharmacological activity particularly relevant to the overall therapeutic effect of bupropion administration.[1][7] This guide focuses on the specific interactions of this compound with various nAChR subtypes, providing a detailed examination of its potency, selectivity, and mechanism of action.
Quantitative Analysis of this compound's Interaction with nAChRs
The interaction of this compound with nAChRs has been quantified using various in vitro techniques, primarily radioligand binding assays and electrophysiological recordings. The data consistently demonstrate that this compound and its enantiomers act as non-competitive antagonists at several nAChR subtypes.
Functional Antagonism: IC50 Values
The potency of this compound in functionally inhibiting nAChR activity is typically expressed as the half-maximal inhibitory concentration (IC50). The (2S,3S)-hydroxybupropion isomer has been shown to be a more potent antagonist of the α4β2 nAChR subtype compared to bupropion and the (2R,3R)-isomer.[6][8][9]
| Compound | nAChR Subtype | IC50 (µM) | Experimental System | Reference |
| (2S,3S)-Hydroxybupropion | human α4β2 | 3.3 | Xenopus Oocytes | [8] |
| Racemic Bupropion | human α4β2 | >10 | Xenopus Oocytes | [8] |
| (2R,3R)-Hydroxybupropion | human α4β2 | >10 | Xenopus Oocytes | [8] |
| Racemic Bupropion | rat α3β2 | 1.3 | Xenopus Oocytes | [10] |
| Racemic Bupropion | rat α4β2 | 8 | Xenopus Oocytes | [10] |
| Racemic Bupropion | human α3β4 | - | Xenopus Oocytes | [6] |
| Racemic Bupropion | human α7 | 54 | GH3-α7 cells (Ca2+ influx) | [11] |
| Racemic Bupropion | Torpedo (muscle-type) | 0.3 | Xenopus Oocytes (ACh-induced currents) | [12] |
| Racemic Bupropion | mouse muscle-type (α1β1εδ) | 0.4 | HEK-293 cells (resting state) | [3][12] |
Binding Affinity: Ki Values
While direct Ki values for this compound are not as commonly reported as IC50 values, studies on bupropion provide insight into the binding affinities at different conformational states of the nAChR. Bupropion exhibits a higher affinity for the desensitized state of the receptor.[3][12]
| Compound | Receptor State | Radioligand | Ki (µM) | Preparation | Reference |
| Bupropion | Desensitized (Carbamylcholine-bound) | [3H]TCP | 1.2 ± 0.3 | Torpedo AChR-rich membranes | [12] |
| Bupropion | Resting (α-Bungarotoxin-bound) | [3H]TCP | 3.6 ± 0.5 | Torpedo AChR-rich membranes | [12] |
| Bupropion | Desensitized (Carbamylcholine-bound) | [3H]imipramine | - | Torpedo AChR-rich membranes | [3] |
| Bupropion | Resting (α-Bungarotoxin-bound) | [3H]imipramine | - | Torpedo AChR-rich membranes | [3] |
| Bupropion | Resting | [3H]imipramine | 63 ± 10 | human α7 nAChR | [11][13] |
Mechanism of Action: Non-Competitive Antagonism
This compound acts as a non-competitive antagonist of nAChRs.[4][5] This means that it does not directly compete with acetylcholine or nicotine for the orthosteric binding site. Instead, it is thought to bind within the ion channel pore, physically obstructing the flow of ions, or to an allosteric site that alters the receptor's conformation to a non-conducting state.[3][5][7] This mechanism is consistent with the observation that the functional blockade by bupropion is insurmountable by increasing concentrations of the agonist acetylcholine.[4]
Studies on the muscle-type nAChR suggest a sequential mechanism for bupropion's inhibitory action:
-
Binding to the Resting State: Bupropion can bind to the closed, resting state of the receptor, which reduces the probability of the channel opening upon agonist binding.[3][5]
-
Enhancement of Desensitization: For the channels that do open, bupropion binding accelerates the transition to a desensitized, non-conducting state.[3][5]
This dual action on both resting and open receptor states contributes to its effective antagonism.
Mechanism of this compound's Non-Competitive Antagonism of nAChRs.
Downstream Signaling Pathways
The antagonism of nAChRs by this compound has significant consequences for downstream intracellular signaling cascades. Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger multiple pathways involved in cell survival, proliferation, and neurotransmitter release.[14][15][16] By blocking these receptors, this compound can modulate these pathways.
Key signaling pathways influenced by nAChR activity include:
-
PI3K/Akt Pathway: Activation of α7 nAChRs can stimulate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for promoting cell survival.[16]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important cascade activated by nAChRs that is involved in cellular proliferation and differentiation.[14]
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is implicated in the cholinergic anti-inflammatory pathway mediated by α7 nAChRs.[15]
By inhibiting nAChR-mediated calcium influx and subsequent signaling, this compound can attenuate these downstream effects, which may contribute to its therapeutic actions in conditions like nicotine dependence where these pathways are dysregulated.
Modulation of nAChR Downstream Signaling by this compound.
Experimental Protocols
The characterization of this compound's effects on nAChRs relies on a combination of in vitro and in vivo experimental techniques.
Radioligand Binding Assay for α4β2 nAChRs
This assay is used to determine the binding affinity of a compound for a specific receptor subtype. For α4β2 nAChRs, [3H]cytisine is a commonly used radioligand.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the nAChRs.
-
Incubation: The membrane preparation is incubated with a fixed concentration of [3H]cytisine and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Workflow for a Radioligand Binding Assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is a powerful technique for studying the function of ion channels expressed in a heterologous system like Xenopus oocytes.[4][17][18]
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits (e.g., α4 and β2). The oocytes are then incubated for several days to allow for receptor expression.
-
Recording Setup: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes, one for measuring membrane potential and the other for injecting current.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drug Application: The agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current through the nAChRs.
-
Antagonist Testing: The agonist is co-applied with varying concentrations of the antagonist (this compound) to measure the inhibition of the agonist-induced current.
-
Data Analysis: The reduction in current amplitude at different antagonist concentrations is used to generate a concentration-response curve and determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology in Neurons
This technique allows for the recording of ionic currents from a single neuron in a brain slice, providing a more physiologically relevant context.[19][20][21][22]
Methodology:
-
Brain Slice Preparation: A rodent brain is rapidly dissected and sliced into thin sections (e.g., 300 µm) containing the brain region of interest (e.g., hippocampus or ventral tegmental area).
-
Neuron Identification: A single neuron is visualized under a microscope, and a glass micropipette filled with an internal solution is carefully brought into contact with the cell membrane.
-
Whole-Cell Configuration: A giga-ohm seal is formed between the pipette and the membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp Recording: The neuron's membrane potential is clamped, and agonist-induced nAChR currents are recorded.
-
Pharmacological Manipulation: The effects of this compound on these currents are assessed by bath application or local perfusion.
In Vivo Microdialysis
In vivo microdialysis is used to measure the extracellular concentrations of neurotransmitters, such as dopamine and norepinephrine, in the brains of freely moving animals.[2][11][23][24][25]
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid at a slow, constant flow rate.
-
Sample Collection: Small molecules, including neurotransmitters, diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).
-
Neurotransmitter Analysis: The collected dialysate samples are analyzed using a sensitive technique like high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, norepinephrine, and their metabolites.
-
Data Interpretation: Changes in neurotransmitter levels following drug administration provide insights into the in vivo neurochemical effects of this compound, which can be correlated with its actions on nAChRs.
Conclusion
This compound, the major active metabolite of bupropion, is a potent non-competitive antagonist of neuronal nicotinic acetylcholine receptors, with a notable selectivity for the α4β2 subtype. Its mechanism of action involves binding to the ion channel to inhibit ion flux and enhance receptor desensitization. This antagonism of nAChRs likely plays a crucial role in the therapeutic efficacy of bupropion as a smoking cessation aid by mitigating the rewarding effects of nicotine and reducing withdrawal symptoms. The detailed quantitative data and experimental protocols presented in this guide offer a comprehensive resource for the continued investigation of this compound's pharmacology and the development of novel therapeutics targeting the nicotinic acetylcholine receptor system.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of Bupropion with Muscle-Type Nicotinic Acetylcholine Receptors in Different Conformational States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multiple modes of α7 nAChR noncompetitive antagonism of control agonist-evoked and allosterically enhanced currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bupropion Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the Bupropion Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 18. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 21. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 24. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of CYP2B6 in Hydroxybupropion Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in the human body. Its major active metabolite, hydroxybupropion (B195616), is formed almost exclusively through hydroxylation mediated by the cytochrome P450 enzyme, CYP2B6.[1][2] The plasma concentrations of this compound often surpass those of the parent drug, and it significantly contributes to the therapeutic and pharmacological effects of bupropion.[3][4] Consequently, understanding the kinetics, influencing factors, and experimental methodologies related to CYP2B6-mediated this compound metabolism is paramount for drug development, clinical pharmacology, and personalized medicine. This guide provides a comprehensive overview of the pivotal role of CYP2B6 in the metabolic activation of bupropion, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Introduction
Bupropion is a norepinephrine-dopamine reuptake inhibitor with a unique pharmacological profile that distinguishes it from other antidepressants.[5] Its clinical efficacy is not solely attributable to the parent compound but is significantly influenced by its major oxidative metabolite, this compound.[6] The formation of this compound is a critical bioactivation pathway, and the enzyme responsible for this conversion is almost exclusively CYP2B6.[1][2] This specificity makes bupropion hydroxylation a valuable in vitro and in vivo probe for assessing CYP2B6 activity.[3]
The expression and activity of CYP2B6 exhibit substantial interindividual variability, largely due to genetic polymorphisms.[7] This variability can lead to significant differences in this compound levels among patients, potentially impacting therapeutic outcomes and adverse effect profiles.[4][8] This technical guide delves into the core aspects of CYP2B6's role in this compound metabolism, providing a foundational resource for researchers and professionals in the pharmaceutical sciences.
Quantitative Analysis of Bupropion Hydroxylation by CYP2B6
The metabolic conversion of bupropion to this compound by CYP2B6 has been characterized through in vitro kinetic studies using human liver microsomes (HLM) and recombinant CYP2B6 enzymes. These studies provide crucial quantitative data, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), which describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.
Table 1: Kinetic Parameters for Bupropion Hydroxylation to this compound
| System | Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/nmol P450) | Intrinsic Clearance (Vₘₐₓ/Kₘ) | Reference |
| Human Liver Microsomes (n=4) | Racemic Bupropion | 89 (± 14) | Not Reported | Not Reported | [1][2] |
| Recombinant CYP2B6 | Racemic Bupropion | 85 | Not Reported | Not Reported | [1][2] |
| Recombinant CYP2B6 | (S)-Bupropion | 114 (± 25) | 10.3 (± 0.8) | 0.090 | [3] |
| Recombinant CYP2B6 | (R)-Bupropion | 152 (± 42) | 4.8 (± 0.5) | 0.032 | [3] |
| Recombinant CYP2B6 | Bupropion (in absence of selegiline) | 10 | 2.6 | 0.26 | [9][10] |
| Recombinant CYP2B6 | Bupropion (in presence of 12 μM selegiline) | 92 | 1.3 | 0.014 | [9][10] |
Note: Data are presented as mean (± S.E.) where available. Intrinsic clearance units are μL/min/pmol CYP2B6. The study by Sridar et al. used a reconstituted system with purified CYP2B6.
Bupropion is a chiral molecule, and its metabolism by CYP2B6 is stereoselective.[3] In vitro studies with recombinant CYP2B6 have demonstrated that the formation of (S,S)-hydroxybupropion is favored over (R,R)-hydroxybupropion, with a Vₘₐₓ and intrinsic clearance for (S)-bupropion hydroxylation being 2- to 3-fold greater than those for (R)-bupropion.[3]
Impact of CYP2B6 Genetic Polymorphisms
Genetic variations in the CYP2B6 gene are a major source of interindividual differences in bupropion metabolism and this compound plasma concentrations. Several key alleles have been identified that influence enzyme activity.
Table 2: Influence of CYP2B6 Genotype on this compound Plasma Levels
| Genotype/Allele | Effect on this compound (HB) Levels | Key Findings | Reference |
| CYP2B66 Carriers | Decreased | Associated with approximately 33% reduced concentrations of HB. The area under the plasma drug concentration-time curve (AUC) of HB was significantly reduced in CYP2B66 carriers compared to non-carriers (Ratio of Means: 0.77). | [4][8][11][12] |
| CYP2B618 Carriers | Decreased | Associated with approximately 33% reduced concentrations of HB. | [4] |
| Poor Metabolizers (e.g., CYP2B66/*6) | Significantly Decreased | Have lower steady-state HB/bupropion metabolic ratios and HB concentrations compared to normal metabolizers. | [8] |
| Intermediate Metabolizers | Decreased | Have lower steady-state HB/bupropion metabolic ratios and HB concentrations compared to normal metabolizers. | [6][8] |
These genetic variants can lead to classifications of individuals as normal, intermediate, or poor metabolizers, which has been shown to correlate with plasma this compound levels and the this compound/bupropion ratio.[6]
Experimental Protocols
The following section outlines a generalized methodology for studying the in vitro metabolism of bupropion to this compound by CYP2B6, based on commonly cited experimental procedures.
In Vitro Bupropion Hydroxylation Assay
Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of bupropion hydroxylation by human liver microsomes or recombinant CYP2B6.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2B6 co-expressed with NADPH-P450 oxidoreductase and cytochrome b₅
-
Racemic bupropion or individual enantiomers
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., 3 mM MgCl₂, 1 mM EDTA, 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/ml glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724)
-
Internal standard (e.g., this compound-d₆)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare incubation mixtures containing either HLM (e.g., 0.5 mg/mL protein) or recombinant CYP2B6 (e.g., 2 pmol/mL) and varying concentrations of bupropion (e.g., 2 to 1000 μM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 10 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the mixture and centrifuge to pellet the protein. Transfer the supernatant to a new plate.
-
Concentration and Analysis: Concentrate the supernatant under nitrogen and analyze the formation of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of this compound formation against the bupropion concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
CYP2B6 Genotyping
Objective: To identify genetic variants in the CYP2B6 gene that may influence bupropion metabolism.
Materials:
-
Genomic DNA extracted from whole blood or saliva
-
PCR primers specific for the CYP2B6 gene and the target alleles (e.g., for CYP2B66, CYP2B618)
-
Taq polymerase and dNTPs
-
Thermocycler
-
Method for allele discrimination (e.g., restriction fragment length polymorphism (RFLP), TaqMan assay, or DNA sequencing)
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from the biological sample.
-
PCR Amplification: Amplify the specific region of the CYP2B6 gene containing the polymorphism of interest using allele-specific or gene-specific primers.
-
Genotype Determination: Analyze the PCR product to determine the genotype. The specific method will depend on the chosen technology (e.g., digestion with a restriction enzyme for RFLP, fluorescence detection for TaqMan, or direct sequencing).
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathway and experimental workflows can aid in understanding the complex processes involved in CYP2B6-mediated bupropion metabolism.
Caption: Metabolic pathways of bupropion.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of CYP2B6 genetic variants on plasma and urine concentrations of bupropion and metabolites at steady state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
- 6. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologically Based Pharmacokinetic Modeling of Bupropion and Its Metabolites in a CYP2B6 Drug-Drug-Gene Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2021 ACCP VIRTUAL Annual Meeting [accp.confex.com]
- 12. Association of CYP2B6 genetic polymorphisms with bupropion and this compound exposure: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive: Comparative Biological Activity of Threohydrobupropion and Hydroxybupropion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, undergoes extensive metabolism in vivo, giving rise to several pharmacologically active metabolites. Among these, threohydrobupropion and hydroxybupropion (B195616) are major circulating metabolites that are believed to contribute significantly to the overall therapeutic effects of the parent drug.[1] This technical guide provides an in-depth comparison of the biological activities of threohydrobupropion and this compound, focusing on their interactions with key molecular targets. The information is presented to facilitate research and development efforts in neuropsychopharmacology.
Quantitative Comparison of Biological Activities
The primary mechanism of action of bupropion and its metabolites involves the inhibition of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake by targeting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] Additionally, they exhibit antagonistic activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). The following tables summarize the available quantitative data for threohydrobupropion and this compound.
Table 1: Monoamine Transporter Inhibition
| Compound | Transporter | Species | Assay Type | IC50 / Ki (µM) | Reference(s) |
| Threohydrobupropion | NET | Rat | Reuptake Inhibition | 16 | [3] |
| DAT | Rat | Reuptake Inhibition | 47 | [3] | |
| SERT | Rat | Reuptake Inhibition | 67 | [3] | |
| This compound (racemic) | NET | Mouse | Reuptake Inhibition | 1.7 | [4] |
| DAT | Mouse | Reuptake Inhibition | >10 | [4] | |
| (2S,3S)-Hydroxybupropion | NET | Mouse | Reuptake Inhibition | 0.52 | [4] |
| DAT | Mouse | Reuptake Inhibition | Similar to racemic bupropion | [4] | |
| (2R,3R)-Hydroxybupropion | NET | Mouse | Reuptake Inhibition | >10 | [4] |
Note: Direct comparison is challenging due to inter-species and inter-study variations in experimental conditions.
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Antagonism
| Compound | nAChR Subtype | Assay Type | IC50 (µM) | Reference(s) |
| Threohydrobupropion | α3β4 | Functional Assay | 14 | [3] |
| This compound (racemic) | α4β2 | Functional Assay | - | [4] |
| (2S,3S)-Hydroxybupropion | α4β2 | Functional Assay | 3.3 | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of the key experimental protocols used to assess the biological activities of threohydrobupropion and this compound.
Monoamine Reuptake Inhibition Assay (HEK293 cells)
This in vitro assay quantifies the ability of a compound to inhibit the reuptake of neurotransmitters into cells genetically engineered to express a specific monoamine transporter (e.g., human DAT or NET).
Principle: The assay measures the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine) into Human Embryonic Kidney 293 (HEK293) cells stably expressing the transporter of interest. An effective reuptake inhibitor will reduce the amount of radioactivity accumulated within the cells.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Cell Plating: Cells are seeded into 24- or 96-well plates at a density that allows for confluent growth on the day of the assay.[6]
-
Assay Buffer: A buffered salt solution (e.g., Krebs-Ringer-HEPES) is prepared to maintain physiological pH and ionic concentrations during the experiment.
-
Compound Preparation: Test compounds (threohydrobupropion, this compound) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to a range of concentrations.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with the various concentrations of the test compounds or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.[8]
-
Initiation of Uptake: The uptake reaction is initiated by adding the radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) at a concentration near its Km for the transporter.
-
Incubation: The cells are incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.[6] The incubation time is kept within the linear range of uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Scintillation Counting: The cells are lysed (e.g., with a detergent-based lysis buffer), and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity in the wells treated with the test compound is compared to the control wells (vehicle-treated). The concentration of the compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Nicotinic Acetylcholine Receptor Functional Assay (Whole-Cell Patch Clamp)
This electrophysiological technique measures the effect of a compound on the function of nAChRs expressed in a cell by recording the ion flow through the receptor channels.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing nAChRs. The membrane patch is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration). The membrane potential is clamped at a set voltage, and the current flowing through the nAChR channels in response to an agonist (e.g., acetylcholine) is measured. An antagonist will reduce the magnitude of this current.[9][10]
Detailed Methodology:
-
Cell Preparation: Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with nAChR cRNA or a mammalian cell line stably expressing the receptor) are prepared and placed in a recording chamber on the stage of a microscope.[9]
-
Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is fabricated using a micropipette puller. The pipette is filled with an intracellular solution that mimics the ionic composition of the cell's interior.
-
Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch within the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp: The amplifier is set to voltage-clamp mode, holding the cell's membrane potential at a constant value (e.g., -60 mV).
-
Agonist Application: A solution containing a known concentration of an nAChR agonist (e.g., acetylcholine) is applied to the cell, typically through a rapid perfusion system, to evoke an inward current.
-
Compound Application: The test compound (threohydrobupropion or this compound) is applied to the cell, either by pre-incubation or co-application with the agonist.
-
Data Recording: The currents are recorded before, during, and after the application of the test compound. The peak amplitude of the agonist-evoked current is the primary measure of receptor function.
-
Data Analysis: The inhibitory effect of the compound is quantified by comparing the current amplitude in the presence of the compound to the control current amplitude. A concentration-response curve is generated to determine the IC50 value.
Signaling Pathways
The biological effects of threohydrobupropion and this compound are initiated by their interaction with monoamine transporters, which leads to an increase in the extracellular concentrations of norepinephrine and dopamine. These neurotransmitters then activate their respective postsynaptic receptors, triggering downstream signaling cascades.
Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[11][]
D1-like receptor activation stimulates adenylyl cyclase via Gs proteins, leading to increased cyclic AMP (cAMP) and protein kinase A (PKA) activity, which generally has an excitatory effect on the neuron.[13] Conversely, D2-like receptor activation inhibits adenylyl cyclase through Gi proteins, reducing cAMP levels and producing an overall inhibitory effect.[13][14]
Norepinephrine Receptor Signaling
Norepinephrine also acts on GPCRs, which are broadly classified as α- and β-adrenergic receptors.[15]
α1-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and protein kinase C (PKC) activity.[16] α2-adrenergic receptors are coupled to Gi proteins and inhibit adenylyl cyclase, similar to D2-like dopamine receptors.[16] β-adrenergic receptors are coupled to Gs proteins and stimulate adenylyl cyclase, increasing cAMP levels.[16]
Experimental Workflow: Monoamine Reuptake Inhibition Assay
The following diagram illustrates the key steps in a typical monoamine reuptake inhibition assay.
Conclusion
Threohydrobupropion and this compound are active metabolites of bupropion that contribute to its pharmacological profile through the inhibition of norepinephrine and dopamine reuptake and antagonism of nicotinic acetylcholine receptors. The available data suggests that this compound, particularly the (2S,3S)-enantiomer, is a potent inhibitor of the norepinephrine transporter.[4][5] Threohydrobupropion also demonstrates activity at both norepinephrine and dopamine transporters, although direct comparisons with this compound at human transporters are limited by the available data.[3] Both metabolites exhibit antagonist activity at nAChRs. A comprehensive understanding of the distinct and overlapping activities of these metabolites is essential for the rational design of new therapeutics with improved efficacy and side-effect profiles. Further research is warranted to directly compare the potencies of these metabolites at human monoamine transporters and a broader range of nAChR subtypes.
References
- 1. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 4. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rti.org [rti.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. Norepinephrine - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
Initial Synthesis of Racemic Hydroxybupropion: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the initial and most direct chemical synthesis of racemic hydroxybupropion (B195616), the primary active metabolite of the antidepressant bupropion (B1668061). The document details a robust one-step synthetic protocol, starting from commercially available precursors. It is intended for researchers, chemists, and professionals in drug development, offering comprehensive experimental procedures, quantitative analysis of outcomes, and detailed characterization data. The core synthesis involves the reaction of 2-bromo-3'-chloropropiophenone (B15139) with 2-amino-2-methyl-1-propanol (B13486), which undergoes nucleophilic substitution followed by intramolecular cyclization. This guide summarizes key performance indicators such as reaction yield and product purity in tabular format and includes a visual workflow diagram generated using the DOT language to clearly illustrate the synthetic pathway.
Introduction
This compound is the major and pharmacologically active metabolite of bupropion, a widely prescribed medication for treating depression and aiding in smoking cessation.[1][2] Following oral administration, bupropion is extensively metabolized in the liver, primarily by the CYP2B6 enzyme, into this compound.[2][3] The concentration of this compound in plasma can be significantly higher than that of the parent drug, suggesting it plays a crucial role in the therapeutic effects of bupropion.[2]
While numerous complex syntheses exist, particularly for isolating specific stereoisomers, the initial and most straightforward method for producing a racemic mixture is a one-step process.[4] This guide focuses on this foundational synthesis, which is valuable for research purposes, analytical standard preparation, and as a basis for developing more complex synthetic routes. The synthesis proceeds through the reaction of an α-bromoketone with an amino alcohol, leading to the formation of the characteristic morpholinol ring of this compound.[4][5]
Synthetic Pathway Overview
The synthesis of racemic this compound is efficiently achieved in a single step from two primary reactants: 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol. The reaction mechanism involves two key transformations:
-
Nucleophilic Substitution : The amino group of 2-amino-2-methyl-1-propanol acts as a nucleophile, displacing the bromide on the α-carbon of 2-bromo-3'-chloropropiophenone.
-
Intramolecular Cyclization : The hydroxyl group of the resulting intermediate attacks the carbonyl carbon, forming a stable cyclic hemiketal (or morpholinol) structure, which is this compound.[4]
The overall workflow is depicted below.
References
Hydroxybupropion: A Standalone Therapeutic Agent? A Technical Guide to its Core Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, has long been understood to exert its therapeutic effects primarily through its active metabolites.[1] Among these, hydroxybupropion (B195616) is the most significant, circulating at concentrations far exceeding the parent drug and possessing a potent neurochemical profile.[2][3] This technical guide delves into the compelling preclinical and pharmacokinetic evidence supporting the investigation of this compound as a standalone therapeutic agent. While not currently available as a monotherapy, its distinct pharmacological properties, including potent norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibition and a favorable side-effect profile, warrant dedicated investigation.[2][4] This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes its metabolic and signaling pathways to equip researchers and drug development professionals with the foundational knowledge to explore its untapped therapeutic potential.
Introduction: The Rationale for a Standalone this compound Therapeutic
Bupropion is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2B6 to its primary active metabolite, this compound.[2][5] Plasma concentrations of this compound are 10- to 100-fold higher than bupropion itself, and it has a longer half-life of approximately 20-24 hours.[2] This substantial systemic exposure suggests that this compound is a major contributor to the overall clinical effects of bupropion.[3] Furthermore, preclinical studies have demonstrated that this compound is a potent inhibitor of both norepinephrine and dopamine reuptake, a mechanism central to the treatment of major depressive disorder and nicotine (B1678760) dependence.[2][6] The (2S,3S)-enantiomer of this compound, in particular, has shown greater potency in antagonizing nicotinic acetylcholine (B1216132) receptors and mitigating nicotine withdrawal symptoms compared to bupropion.[2][7] These factors collectively provide a strong rationale for investigating this compound as a standalone therapeutic entity, potentially offering a more direct and optimized treatment approach.
Pharmacological Profile
Pharmacodynamics: Mechanism of Action
This compound's primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake by binding to their respective transporters (NET and DAT).[5] This action leads to an increase in the extracellular concentrations of these neurotransmitters in key brain regions associated with mood, motivation, and reward, such as the prefrontal cortex and nucleus accumbens.[2][5] Unlike many other antidepressants, bupropion and its metabolites, including this compound, have negligible effects on the serotonin (B10506) system, which is believed to contribute to a lower incidence of certain side effects like sexual dysfunction and weight gain.[2][4]
The enantiomers of this compound exhibit stereoselective activity. The (2S,3S)-hydroxybupropion isomer is a more potent inhibitor of norepinephrine and dopamine uptake compared to the (2R,3R)-hydroxybupropion isomer.[8] Furthermore, the (2S,3S) isomer is a more potent antagonist of α4β2 nicotinic acetylcholine receptors, which is thought to contribute significantly to its efficacy as a smoking cessation aid.[2][8]
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profile of this compound underscores its potential as a standalone agent. Its significantly higher plasma concentrations and longer half-life compared to the parent drug suggest that a therapeutic formulation of this compound could offer a more stable and sustained clinical effect.
| Parameter | Bupropion | This compound | Reference |
| Primary Metabolizing Enzyme | CYP2B6 | - | [2][5] |
| Plasma Concentration Relative to Bupropion | 1x | 10-100x higher | [2] |
| Area Under the Curve (AUC) Relative to Bupropion | 1x | 16-20x greater | [3] |
| Elimination Half-life | 12-30 hours | ~20-24 hours | [2] |
| Protein Binding | 84% | Moderate | [1] |
Experimental Protocols
In Vitro Monoamine Uptake Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of this compound on norepinephrine and dopamine transporters, a key measure of its pharmacodynamic activity.
Objective: To determine the IC50 values of this compound enantiomers for the inhibition of norepinephrine and dopamine uptake in vitro.
Materials:
-
Cell lines expressing human norepinephrine transporter (hNET) and human dopamine transporter (hDAT) (e.g., HEK293 cells).
-
Radiolabeled neurotransmitters: [3H]norepinephrine and [3H]dopamine.
-
Test compounds: (2S,3S)-hydroxybupropion and (2R,3R)-hydroxybupropion.
-
Reference compounds (e.g., desipramine (B1205290) for NET, GBR12909 for hDAT).
-
Cell culture medium and reagents.
-
Scintillation counter and vials.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Cell Culture: Culture hNET and hDAT expressing cells to confluence in appropriate multi-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound enantiomers and reference compounds.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with the test and reference compounds for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter ([3H]norepinephrine or [3H]dopamine) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radiolabeled neurotransmitter uptake against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake.
Animal Model of Depression: Forced Swim Test
The forced swim test is a common behavioral assay used to screen for antidepressant activity in rodents.
Objective: To evaluate the antidepressant-like effects of this compound in a mouse model of depression.
Materials:
-
Male mice (e.g., C57BL/6).
-
This compound enantiomers.
-
Vehicle control (e.g., saline).
-
A transparent cylindrical tank filled with water.
-
Video recording and analysis software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound enantiomers or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).
-
Forced Swim Session: Place each mouse individually into the cylinder of water for a 6-minute session.
-
Behavioral Recording: Record the entire session using a video camera.
-
Data Analysis: Score the last 4 minutes of the session for the duration of immobility (i.e., the time the mouse spends floating without making active movements). A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[8]
Visualization of Pathways and Workflows
Caption: Metabolic pathway of bupropion to its active metabolites.
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 6. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of Hydroxybupropion and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061) is an atypical antidepressant and smoking cessation aid whose clinical efficacy is significantly influenced by its complex in vivo metabolism. The parent drug is extensively converted to several active metabolites, with (±)-hydroxybupropion being the most prominent, reaching plasma concentrations many times higher than bupropion itself. This technical guide provides a detailed examination of the neurochemical profile of hydroxybupropion (B195616) and other major metabolites, focusing on their interactions with key monoamine transporters and their broader pharmacological characteristics.
Metabolism of Bupropion
Bupropion undergoes extensive hepatic metabolism to form three primary active metabolites: this compound, threohydrobupropion, and erythrohydrobupropion. The initial and major metabolic step is the hydroxylation of bupropion to this compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2B6.[1] The other two major metabolites, threohydrobupropion and erythrohydrobupropion, are formed through the reduction of bupropion's carbonyl group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases.[2][3] Given that this compound circulates at concentrations 16 to 20 times greater than the parent compound, bupropion can be considered a prodrug for this major active metabolite.[4]
Metabolic pathway of bupropion to its major active metabolites.
Quantitative Analysis of Monoamine Transporter Inhibition
The primary mechanism of action of bupropion and its metabolites is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of these compounds at human and rodent monoamine transporters.
Table 1: Dopamine Transporter (DAT) Inhibition
| Compound | Parameter | Value (µM) | Species/Assay Condition |
| (±)-Bupropion | Ki | 0.55 - 2.17 | Human DAT[1] |
| IC50 (DA uptake) | 1.9 | Mouse striatal synaptosomes[1] | |
| (±)-Hydroxybupropion | IC50 (DA uptake) | 1.7 | Mouse striatal synaptosomes[1] |
| (2S,3S)-Hydroxybupropion | IC50 (DA uptake) | 0.52 | Mouse striatal synaptosomes[1] |
| (2R,3R)-Hydroxybupropion | IC50 (DA uptake) | >10 | Mouse striatal synaptosomes[1] |
| Threohydrobupropion | - | ~20% potency of bupropion | - |
| Erythrohydrobupropion | - | ~20% potency of bupropion | - |
Table 2: Norepinephrine Transporter (NET) Inhibition
| Compound | Parameter | Value (µM) | Species/Assay Condition |
| (±)-Bupropion | Ki | 1.4 | Rat NET[5] |
| (±)-Hydroxybupropion | IC50 (NE uptake) | 1.7 | Mouse brain synaptosomes[4] |
| Threohydrobupropion | - | ~20% potency of bupropion | - |
| Erythrohydrobupropion | - | ~20% potency of bupropion | - |
Inhibition of Cytochrome P450 2D6 (CYP2D6)
Bupropion and its metabolites, particularly this compound, are also known inhibitors of CYP2D6, a critical enzyme in the metabolism of many xenobiotics, including a wide range of pharmaceuticals. This inhibition is a key factor in potential drug-drug interactions.
Table 3: CYP2D6 Inhibition
| Compound | Parameter | Value (µM) | Assay Condition |
| (±)-Bupropion | IC50 | 58 | Dextromethorphan O-demethylation[6] |
| (±)-Hydroxybupropion | IC50 | 74 | Dextromethorphan O-demethylation[6] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the DAT using [3H]GBR-12935, a selective radioligand.
1. Membrane Preparation:
-
Harvest cells stably expressing the human dopamine transporter (e.g., HEK-293 cells) or dissect striatal tissue from rodent brains.
-
Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [3H]GBR-12935 (e.g., 1-2 nM), and varying concentrations of the test compound (e.g., this compound).
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, include a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Workflow for a DAT radioligand binding assay.
Neurotransmitter Uptake Inhibition Assay
This protocol describes a method to assess the functional inhibition of dopamine uptake into synaptosomes.
1. Synaptosome Preparation:
-
Dissect the brain region of interest (e.g., striatum) in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose).
-
Homogenize the tissue gently.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove larger debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
2. Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (e.g., this compound) or vehicle at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the uptake reaction by adding a fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine).
-
Allow the uptake to proceed for a defined, short period (e.g., 5 minutes) at 37°C.
3. Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters, which represents the amount of dopamine taken up by the synaptosomes, using a scintillation counter.
4. Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., nomifensine).
-
Calculate the specific uptake at each test compound concentration.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
Workflow for a synaptosomal dopamine uptake assay.
Signaling Pathways
The inhibition of DAT and NET by this compound and other metabolites leads to an increase in the synaptic concentrations of dopamine and norepinephrine, respectively. This enhanced neurotransmitter availability subsequently modulates downstream intracellular signaling cascades in postsynaptic neurons.
Dopamine Receptor Signaling
Increased synaptic dopamine primarily acts on D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
-
D1-like receptor activation: Stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby influencing gene expression and neuronal function.
-
D2-like receptor activation: Inhibits adenylyl cyclase, resulting in decreased cAMP and PKA activity.
Norepinephrine Receptor Signaling
Elevated synaptic norepinephrine acts on α- and β-adrenergic receptors, which also modulate cAMP/PKA signaling pathways, contributing to the overall effects on neuronal excitability and gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
- 6. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Research on Hydroxybupropion for CNS Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, exerts its therapeutic effects primarily through its active metabolite, (2S,3S)-hydroxybupropion.[1] This metabolite is a key contributor to the medication's efficacy in various central nervous system (CNS) disorders.[1] Early-phase research has focused on elucidating the mechanisms of action, pharmacokinetic profile, and preliminary clinical efficacy of hydroxybupropion (B195616). This technical guide provides an in-depth overview of this foundational research, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies, as well as early-phase clinical trials involving bupropion and its metabolites.
Table 1: In Vitro Receptor Binding and Transporter Inhibition
| Compound | Target | Assay Type | Value | Species/Cell Line | Reference |
| (S,S)-Hydroxybupropion | Norepinephrine (B1679862) Transporter (NET) | Reuptake Inhibition (IC50) | 520 nM | Human | [1] |
| Racemic Bupropion | Norepinephrine Transporter (NET) | Reuptake Inhibition (IC50) | 1.9 µM | Human | [1] |
| Racemic this compound | Norepinephrine Transporter (NET) | Reuptake Inhibition (IC50) | 1.7 µM | Human | [1] |
| (S,S)-Hydroxybupropion | Dopamine (B1211576) Transporter (DAT) | Reuptake Inhibition (IC50) | Not specified, but similar to NET | Human | [1] |
| Racemic Bupropion | Dopamine Transporter (DAT) | Reuptake Inhibition (IC50) | Not specified, but similar to NET | Human | [1] |
| (S,S)-Hydroxybupropion | α4β2 Nicotinic Acetylcholine (B1216132) Receptor | Functional Antagonism (IC50) | 3.3 µM | Human | [1] |
| Racemic Bupropion | α3β2 Nicotinic Acetylcholine Receptor | Functional Antagonism | ~50x more potent than at α7 | Not specified | |
| Racemic Bupropion | α4β2 Nicotinic Acetylcholine Receptor | Functional Antagonism | ~12x more potent than at α7 | Not specified |
Table 2: Pharmacokinetic Parameters of this compound Stereoisomers (Single 100 mg Oral Dose of Racemic Bupropion in Healthy Volunteers)
| Parameter | (2R,3R)-hydroxybupropion | (2S,3S)-hydroxybupropion | Ratio ((2R,3R)-/(2S,3S)-) | Reference |
| Cmax | Not specified | Not specified | ~35 | [2] |
| AUC(0-∞) | Not specified | Not specified | ~65 | [2] |
| Apparent Renal Clearance | Not specified | ~10-fold higher | Not applicable | [2] |
Table 3: Early-Phase Clinical Trial Efficacy Data
| CNS Disorder | Study Design | N | Treatment | Duration | Primary Outcome Measure | Key Finding | Reference |
| ADHD (Adults) | Open-label, prospective | 30 | Bupropion SR (up to 400 mg/day) | 6 weeks | ADHD Symptom Checklist | 55% reduction in symptoms (p < .001) | [3] |
| ADHD (Adults) | Randomized, double-blind, placebo-controlled | 38 | Bupropion | 6 weeks | ADHD symptoms | 42% reduction with bupropion vs. 24% with placebo | [4] |
| Bipolar Depression (Youth) | Open-label | 8 | Bupropion SR | 8 weeks | N/A | Well-tolerated, not associated with manic activation | [5] |
| Major Depression (Adolescents) | Open-label | 8 | Bupropion SR (mean dose 362 mg/day) | 8 weeks | SIGH-SAD Score | 74% decrease from baseline | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the early-phase research of this compound.
Neurotransmitter Reuptake Inhibition Assay
Objective: To determine the potency of this compound in inhibiting the reuptake of dopamine and norepinephrine.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (DAT) or norepinephrine transporter (NET) are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of (S,S)-hydroxybupropion, racemic bupropion, or a vehicle control.
-
Radioligand Addition: A solution containing a fixed concentration of radiolabeled dopamine ([³H]DA) or norepinephrine ([³H]NE) is added to the cell cultures.
-
Incubation: The cells are incubated for a specified period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
Forced Swim Test (Mouse Model of Depression)
Objective: To assess the antidepressant-like activity of this compound in an animal model.
Methodology:
-
Apparatus: A cylindrical, transparent tank (e.g., 20 cm in diameter, 30 cm in height) is filled with water (e.g., 23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Acclimation: Mice are individually placed in the water tank for a pre-test session (e.g., 15 minutes) 24 hours before the actual test. This induces a state of "behavioral despair" characterized by increased immobility.
-
Drug Administration: On the test day, mice are administered (e.g., intraperitoneally) with either (S,S)-hydroxybupropion, a vehicle control, or a reference antidepressant at a specified time (e.g., 30-60 minutes) before the test.
-
Test Session: Each mouse is placed in the water tank for a 6-minute test session. The session is video-recorded for later analysis.
-
Behavioral Scoring: An observer, blinded to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: The duration of immobility is compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle control is indicative of an antidepressant-like effect.
Patch-Clamp Electrophysiology for nAChR Antagonism
Objective: To characterize the inhibitory effects of this compound on nicotinic acetylcholine receptors (nAChRs).
Methodology:
-
Cell Preparation: Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) are engineered to express specific subtypes of human nAChRs (e.g., α4β2).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Agonist Application: The nAChR agonist, acetylcholine (ACh) or nicotine, is applied to the cell at a concentration that elicits a submaximal current response (e.g., EC50).
-
Antagonist Co-application: this compound is co-applied with the agonist at various concentrations.
-
Current Measurement: The ion current flowing through the nAChRs is measured using a patch-clamp amplifier. The peak amplitude of the current in the presence of the antagonist is compared to the control current (agonist alone).
-
Data Analysis: Concentration-response curves for the inhibition by this compound are generated, and the IC50 value is calculated to determine its potency as an antagonist. The voltage-dependence of the block can also be assessed by measuring the current at different membrane potentials.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in CNS disorders are mediated by its modulation of key neurotransmitter systems. The following diagrams, created using the DOT language, illustrate the primary signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Conclusion
The early-phase research on this compound has been instrumental in defining its role as the primary active moiety of bupropion. The quantitative data from in vitro and preclinical studies have established its mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor and a nicotinic acetylcholine receptor antagonist. Early clinical trials have provided preliminary evidence of its efficacy in a range of CNS disorders, including ADHD and depression. The experimental protocols detailed herein provide a foundation for future research aimed at further characterizing the therapeutic potential of this compound and developing novel analogs with improved pharmacological profiles. The signaling pathways identified, particularly the convergence on the cAMP/PKA/CREB cascade, offer promising targets for future drug development efforts in the field of CNS therapeutics.
References
Methodological & Application
Application Note: Stereoselective LC-MS/MS Analysis of Hydroxybupropion in Human Plasma
Abstract
This application note details a robust and sensitive method for the stereoselective analysis of hydroxybupropion (B195616) enantiomers, (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion, in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes stereoselective metabolism to form these pharmacologically active metabolites.[1][2] The accurate quantification of individual enantiomers is crucial as they exhibit different pharmacological activities and pharmacokinetic profiles.[1][2][3] This method employs a simple protein precipitation for sample preparation and utilizes a chiral stationary phase for the chromatographic separation of the this compound stereoisomers, followed by sensitive detection using tandem mass spectrometry. The described protocol is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.[4][5]
Introduction
Bupropion is administered as a racemic mixture of (R)- and (S)-bupropion.[2] Its primary metabolite, this compound, is formed through the stereoselective oxidation of bupropion, primarily by the cytochrome P450 2B6 (CYP2B6) enzyme.[1][3] This metabolic process results in the formation of two major stereoisomers: (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion.[1][3][6] Notably, (S,S)-hydroxybupropion is considered a more potent inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake compared to the (R,R)-enantiomer, highlighting the importance of stereoselective analysis.[3] This LC-MS/MS method provides the necessary sensitivity and selectivity for the individual quantification of these enantiomers in a complex biological matrix like human plasma.[4]
Experimental Protocols
Materials and Reagents
-
(2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion reference standards
-
(R,R)-hydroxybupropion-d6 and (S,S)-hydroxybupropion-d6 as internal standards (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) formate
-
Formic acid
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation: Protein Precipitation
-
Allow frozen human plasma samples to thaw at room temperature and vortex to ensure homogeneity.[4]
-
In a microcentrifuge tube, aliquot 200 µL of plasma.[4]
-
Add 10 µL of the internal standard working solution (e.g., a mixture of (R,R)-hydroxybupropion-d6 and (S,S)-hydroxybupropion-d6).[4]
-
To precipitate plasma proteins, add 40 µL of 20% aqueous trichloroacetic acid.[3][4][7]
-
Vortex the mixture for 5 minutes to ensure complete protein precipitation.[4]
-
Centrifuge the samples at approximately 4500 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Chiral Column: α1-acid glycoprotein (B1211001) column.[3][7]
-
Mobile Phase A: 20 mM aqueous ammonium formate, pH 5.0.[3]
-
Mobile Phase B: Methanol.[3]
-
Flow Rate: 0.22 mL/min.[3]
-
Column Temperature: Ambient.[3]
-
Injection Volume: 10 µL.[1]
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-1 min: Linear gradient to 20% B
-
1-5 min: Hold at 20% B
-
5-8 min: Linear gradient to 50% B
-
8-12 min: Re-equilibrate to initial conditions.[3]
-
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5000 V.[3]
-
Source Temperature: 650°C.[3]
-
MRM Transitions:
-
(R,R)-hydroxybupropion & (S,S)-hydroxybupropion: Precursor ion m/z 256.0 → Product ion m/z 238.0.[8]
-
(R,R)-hydroxybupropion-d6 & (S,S)-hydroxybupropion-d6 (IS): Precursor ion m/z 262.0 → Product ion m/z 244.0 (Example transition, exact m/z will depend on deuteration pattern).
-
Quantitative Data Summary
The following tables summarize the quantitative performance of a stereoselective LC-MS/MS method for this compound analysis.
Table 1: Linearity and Limits of Quantification
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| (R,R)-hydroxybupropion | 2.5 - 1000 | 2 |
| (S,S)-hydroxybupropion | 2.5 - 1000 | 2 |
Data derived from representative methods.[3][6]
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| (R,R)-hydroxybupropion | Low QC | < 12% | < 12% | 98-112% |
| Mid QC | < 12% | < 12% | 98-112% | |
| High QC | < 12% | < 12% | 98-112% | |
| (S,S)-hydroxybupropion | Low QC | < 12% | < 12% | 98-112% |
| Mid QC | < 12% | < 12% | 98-112% | |
| High QC | < 12% | < 12% | 98-112% |
Precision and accuracy values are within 15% for the LLOQ and within 12% for other concentrations.[3][7]
Visualizations
Caption: Metabolic pathway of bupropion to its this compound stereoisomers.
Caption: Workflow for the stereoselective analysis of this compound in plasma.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective analysis of this compound and application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
Application Note: HPLC-UV Method for Simultaneous Quantification of Bupropion and Hydroxybupropion in Human Plasma
Introduction
Bupropion (B1668061) is an antidepressant and smoking cessation aid that is extensively metabolized in the body to several active metabolites, with hydroxybupropion (B195616) being the most significant.[1][2] The quantification of both the parent drug and its primary metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vivo assessment of CYP2B6 activity, the primary enzyme responsible for bupropion's metabolism.[1][3] This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous determination of bupropion and this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
Bupropion hydrochloride (Reference Standard)
-
This compound (Reference Standard)
-
Internal Standard (e.g., Timolol (B1209231) Maleate)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Potassium Dihydrogen Phosphate (B84403)
-
Orthophosphoric Acid
-
Human Plasma (drug-free)
-
Water (HPLC-grade or Milli-Q)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to provide adequate separation and detection.
| Parameter | Condition |
| HPLC Column | Aqua C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol : 0.05 M Phosphate Buffer (pH 5.5) (45:55, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 40°C[4] |
| UV Detection | 254 nm for Bupropion and Internal Standard214 nm for this compound[1] |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve bupropion HCl and this compound in methanol to obtain stock solutions of 1 mg/mL. A stock solution of the internal standard (e.g., timolol maleate) should also be prepared in methanol. Store stock solutions at -20°C.[4]
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to create working standard solutions for calibration and quality control (QC) samples.
-
Phosphate Buffer (0.05 M, pH 5.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 5.5 using orthophosphoric acid.
Sample Preparation (Plasma)
This protocol utilizes protein precipitation, a common and effective method for sample clean-up in bioanalysis.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add a specified amount of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system for analysis.
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA or ICH) to ensure its reliability. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
Quantitative Data Summary
The following table summarizes the performance characteristics of a representative HPLC-UV method for the simultaneous quantification of bupropion and this compound.
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Extraction Recovery (%) |
| Bupropion | 2.5 - 250[1] | 2.5[1] | < 15[1] | < 15[1] | > 55[1] |
| This compound | 10 - 1000[1] | 10[1] | < 15[1] | < 15[1] | > 55[1] |
Logical Relationship of the Analytical Process
The overall analytical process follows a logical sequence from sample receipt to final data analysis.
Conclusion
This application note provides a detailed protocol for the simultaneous quantification of bupropion and its major metabolite, this compound, in human plasma using a reliable and robust HPLC-UV method. The described methodology, including sample preparation and chromatographic conditions, is suitable for various research and clinical applications. Adherence to proper method validation procedures is essential to ensure the accuracy and precision of the results.
References
- 1. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Solid-Phase Extraction of Hydroxybupropion from Urine
This document provides a detailed protocol for the solid-phase extraction (SPE) of hydroxybupropion (B195616), the major active metabolite of bupropion, from human urine samples. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation procedure for quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Bupropion is a widely prescribed antidepressant and smoking cessation aid. It is extensively metabolized in the body, with this compound being the most significant metabolite in terms of plasma concentration and pharmacological activity.[1][2] Accurate quantification of this compound in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Solid-phase extraction is a preferred method for sample cleanup as it provides a cleaner extract compared to simpler methods like protein precipitation.[1][3] This protocol details an SPE procedure using a mixed-mode cation exchange sorbent.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the analysis of this compound in urine using SPE followed by LC-MS/MS, as compiled from validated studies.
| Parameter | Value | Reference |
| Linearity Range (this compound enantiomers) | 25 to 10,000 ng/mL | [3] |
| Intra-day Accuracy | >98% | [3] |
| Inter-day Accuracy | >98% | [3] |
| Intra-day Coefficient of Variation | <10% | [3] |
| Inter-day Coefficient of Variation | <10% | [3] |
Experimental Protocol
This protocol is based on a method utilizing a Waters Oasis MCX (Mixed-Mode Cation Exchange) solid-phase extraction plate.[3]
Materials and Reagents:
-
Human urine samples
-
This compound analytical standard
-
Internal standard (e.g., this compound-d6)
-
β-glucuronidase (from Helix pomatia or recombinant)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Formic acid
-
Methanol (B129727) (HPLC grade)
-
Ammonium hydroxide (B78521)
-
Deionized water
-
Waters Oasis MCX 96-well SPE plate or cartridges
-
96-well collection plates
-
Centrifuge
-
Vortex mixer
-
Positive pressure manifold or vacuum manifold for SPE
Sample Pre-treatment (for Glucuronide Conjugates):
This compound is present in urine as both the free form and as glucuronide conjugates.[4] To measure the total concentration, enzymatic hydrolysis is required.
-
To a 125 µL aliquot of urine, add 125 µL of β-glucuronidase solution and 250 µL of 0.1 M sodium acetate buffer (pH 5.0).[4]
-
Incubate the mixture overnight at 37°C.[4]
-
After incubation, acidify the sample by adding a small volume of formic acid.[3]
Solid-Phase Extraction (SPE) Procedure:
-
Conditioning: Condition the Oasis MCX SPE wells with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated and acidified urine sample onto the conditioned SPE wells.
-
Washing:
-
Wash the wells with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the wells with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of methanol:water:ammonium hydroxide (80:18:2, v/v/v).[3][5]
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for analysis.
-
Workflow Visualization
The following diagram illustrates the key steps in the solid-phase extraction workflow for this compound from urine.
Caption: Workflow for Solid-Phase Extraction of this compound from Urine.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chiral Chromatography for the Separation of Hydroxybupropion Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective separation of hydroxybupropion (B195616), a major active metabolite of bupropion (B1668061). The successful separation of (R,R)- and (S,S)-hydroxybupropion is critical for pharmacokinetic and pharmacodynamic studies, as enantiomers can exhibit different pharmacological and toxicological profiles.[1] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant and most effective technique for this purpose.[1]
Introduction to Chiral Separation of this compound
Bupropion, a widely prescribed antidepressant and smoking cessation aid, is a chiral compound.[1] Its metabolism in the body introduces a second chiral center, leading to the formation of diastereomeric metabolites, primarily the (2R,3R)- and (2S,3S)-hydroxybupropion enantiomers.[1] The stereoselective analysis of these enantiomers is essential for a comprehensive understanding of the drug's efficacy and safety. Chiral chromatography enables the separation and quantification of these individual stereoisomers. Various CSPs, including protein-based, cyclodextrin-based, and polysaccharide-based columns, have been successfully employed for this separation.[2][3][4]
Comparative Performance of Chiral HPLC Methods
The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving optimal separation of this compound enantiomers. The following table summarizes the performance of different validated chiral HPLC methods, providing a comparative overview to guide method selection.
Table 1: Performance Comparison of Validated Chiral HPLC Methods for this compound Enantiomers
| Parameter | Method 1: α1-Acid Glycoprotein (B1211001) (AGP) | Method 2: Cyclobond I 2000 | Method 3: Cellulose-based (Lux Cellulose-3) |
| Chiral Stationary Phase | α1-Acid Glycoprotein | Cyclobond I 2000 | Lux Cellulose-3 |
| Detection | LC-MS/MS | HPLC-UV | LC-MS/MS |
| Linearity Range (ng/mL) | 2 - Not Specified | 12.5 - 500[5] | 0.3 - Not Specified |
| Limit of Quantification (LOQ) (ng/mL) | 2[6] | 12.5[5] | 0.3[7] |
| Intra-day Precision (%RSD) | < 12%[6] | < 10%[5] | 3.4% - 15.4%[8] |
| Inter-day Precision (%RSD) | < 12%[6] | < 10%[5] | 6.1% - 19.9%[8] |
| Intra-day Accuracy (%) | Within ±12%[6] | Not Specified | 80.6% - 97.8%[8] |
| Inter-day Accuracy (%) | Within ±12%[6] | Not Specified | 88.5% - 99.9%[8] |
| Sample Type | Human Plasma | Human Plasma | Human Plasma |
| Extraction Method | Protein Precipitation[4][6] | Liquid-Liquid Extraction[5] | Liquid-Liquid Extraction[1][9] |
Note: Performance characteristics are method-specific and may vary based on instrumentation and laboratory conditions.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in the comparative table.
Protocol 1: Chiral Separation using a Protein-Based CSP (α1-Acid Glycoprotein)
This method is suitable for the stereoselective analysis of bupropion and its primary metabolites in human plasma.[1][6]
a) Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
To precipitate proteins, add 40 µL of a 20% aqueous trichloroacetic acid solution.[1][6]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
The resulting supernatant can be injected directly or diluted prior to injection into the HPLC system.[1]
b) HPLC-MS/MS System and Conditions
-
HPLC System: A system capable of delivering precise gradients at low flow rates.
-
Chiral Column: α1-acid glycoprotein (AGP) column (e.g., 100 x 2.0 mm, 5µm).[1][6]
-
Mobile Phase:
-
Mobile Phase A: 20 mM aqueous ammonium (B1175870) formate, pH 5.0.[1]
-
Mobile Phase B: Methanol.[1]
-
-
Flow Rate: 0.22 mL/min.[1]
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-1 min: Linear gradient to 20% B
-
1-5 min: Hold at 20% B
-
5-8 min: Linear gradient to 50% B
-
8-12 min: Re-equilibrate to initial conditions.[1]
-
-
Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[6]
-
Data Acquisition: Monitor the appropriate multiple reaction monitoring (MRM) transitions for the analytes and internal standards.
Protocol 2: Chiral Separation using a Cyclodextrin-Based CSP (Cyclobond I 2000)
This method has been developed for the quantification of this compound enantiomers in human plasma.[5]
a) Sample Preparation (Liquid-Liquid Extraction)
-
Employ a liquid-liquid extraction procedure to isolate the analytes from the plasma matrix.[5]
b) HPLC-UV System and Conditions
-
Chiral Column: Cyclobond I 2000.[5]
-
Mobile Phase: A mixture of 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium acetate, with the pH adjusted to 3.8.[5]
-
Detection: UV detection at a specified wavelength.[4]
Protocol 3: Chiral Separation using a Cellulose-Based CSP (Lux Cellulose-3)
This method allows for the simultaneous separation and quantification of enantiomers of bupropion and its metabolites.[1][7]
a) Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.[1][9]
-
Add the internal standard solution.
-
Perform liquid-liquid extraction to isolate all analytes.[1][9]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[1]
b) HPLC-MS/MS System and Conditions
-
HPLC System: Agilent 1290 series or equivalent.[1]
-
Mobile Phase:
-
Elution Mode: Gradient.[1]
-
Flow Rate: 400 µL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: ABSciex 5500 QTRAP or equivalent with electrospray ionization (ESI) in positive mode.[1]
-
Data Acquisition: Monitor the specific MRM transitions for each enantiomer and the internal standard.
Experimental Workflow and Method Validation
The validation of a chiral HPLC method is essential to ensure its reliability and robustness for the intended application. The logical workflow for such a validation is depicted in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective analysis of this compound and application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
In Vitro Assessment of Hydroxybupropion's Binding to Dopamine Transporters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, exerts its therapeutic effects primarily through the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[1][2] Its major active metabolite, hydroxybupropion (B195616), is present in significantly higher concentrations in the plasma than the parent drug, suggesting a substantial contribution to the overall pharmacological profile.[3] Understanding the interaction of this compound with the dopamine transporter (DAT) is crucial for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide a detailed overview of the in vitro methods used to assess the binding of this compound to the dopamine transporter, including comprehensive experimental protocols and a summary of key binding data.
Data Presentation: Quantitative Analysis of DAT Inhibition
The inhibitory potency of bupropion and its primary metabolite, this compound, at the dopamine transporter has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) are key parameters used to measure the interaction of these compounds with the DAT. The data reveals that racemic this compound demonstrates a slightly greater potency for inhibiting dopamine uptake compared to racemic bupropion. A noteworthy discovery is the stereoselectivity of this compound's activity, with the (2S,3S)-enantiomer being significantly more potent than the (2R,3R)-enantiomer.
| Compound | Parameter | Value (µM) | Species/Assay Condition | Reference |
| (±)-Bupropion | IC50 (DA uptake) | 1.9 | Mouse striatal synaptosomes | |
| (±)-Hydroxybupropion | IC50 (DA uptake) | 1.7 | Mouse striatal synaptosomes | |
| (2S,3S)-Hydroxybupropion | IC50 (DA uptake) | 0.52 | Mouse striatal synaptosomes | |
| (2R,3R)-Hydroxybupropion | IC50 (DA uptake) | >10 | Mouse striatal synaptosomes | |
| Bupropion | Ki (DAT binding) | 0.55 - 2.17 | Human DAT |
Note: A direct comparison of Ki values for bupropion and this compound from the same study was not available in the reviewed literature. The provided Ki range for bupropion is from various studies.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound at the dopamine transporter and the general workflows for the key experimental assays used to determine its binding and functional activity.
Experimental Protocols
Dopamine Uptake Assay in Mouse Striatal Synaptosomes
This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes), providing a functional measure of its interaction with the DAT.[4]
Materials:
-
Male ICR mice (20-25 g)[4]
-
Ice-cold 0.32 M sucrose (B13894) solution[4]
-
Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, and 0.1 mM pargyline), bubbled with 95% O₂/5% CO₂[4]
-
[³H]Dopamine[4]
-
This compound and other test compounds
-
Standard DAT inhibitor (e.g., 10 µM nomifensine) for determining non-specific uptake[4]
-
Whatman GF/B filters[4]
-
Cell harvester
-
Liquid scintillation counter
Protocol:
-
Synaptosome Preparation:
-
Euthanize mice and rapidly dissect the striata on ice.[4]
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[4]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.[4]
-
Resuspend the resulting pellet (crude synaptosomal fraction) in Krebs-Ringer buffer.[4]
-
-
Dopamine Uptake Assay:
-
Pre-incubate synaptosomal preparations (approximately 100 µg of protein) with various concentrations of this compound or vehicle for 10 minutes at 37°C.[4]
-
Initiate the uptake reaction by adding [³H]Dopamine (final concentration of 10 nM).[4]
-
Continue the incubation for 5 minutes at 37°C.[4]
-
Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.[4]
-
Wash the filters three times with 3 mL of ice-cold buffer.[4]
-
-
Data Analysis:
Dopamine Transporter Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to the DAT.[4]
Materials:
-
Cells stably expressing the human dopamine transporter (e.g., HEK-293 cells)[4]
-
Ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[4]
-
Radiolabeled DAT ligand (e.g., [³H]WIN 35,428)
-
This compound and other test compounds
-
GF/B filters pre-soaked in polyethylenimine (0.3%)[4]
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled DAT ligand, and varying concentrations of this compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through GF/B filters pre-soaked in polyethylenimine (0.3%).[4]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[4]
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.[4]
-
Determine the IC50 values from the competition curves.[4]
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Conclusion
The in vitro assessment of this compound's binding to the dopamine transporter is essential for understanding its pharmacological activity. The dopamine uptake and radioligand binding assays are robust methods for determining the potency and affinity of this key metabolite. The data clearly indicates that this compound, particularly the (2S,3S)-enantiomer, is a potent inhibitor of the dopamine transporter.[5] Given its significantly higher plasma concentrations compared to the parent compound, this compound is likely a major contributor to the clinical effects of bupropion. Further research directly comparing the binding affinities (Ki) of bupropion and the enantiomers of this compound at the human dopamine transporter will provide a more complete understanding of their comparative pharmacology.
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Hydroxybupropion Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxybupropion (B195616), the primary active metabolite of bupropion (B1668061), is a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1][2][3] Its significant contribution to the therapeutic effects of bupropion in treating depression and aiding in smoking cessation makes its pharmacological profile a key area of interest for developing novel therapeutics.[1][2] The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a promising strategy for creating next-generation antidepressants and anti-addiction medications.
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[4][5][6] This document provides detailed application notes and protocols for two primary HTS assays designed to identify and characterize novel this compound analogs that inhibit the norepinephrine and dopamine transporters: a fluorescence-based uptake assay and a radioligand binding assay.
Target Rationale: Norepinephrine and Dopamine Transporters
The therapeutic efficacy of this compound is primarily attributed to its inhibition of NET and DAT, which leads to increased extracellular concentrations of norepinephrine and dopamine in the synaptic cleft.[3][7] These neurotransmitters are crucial for regulating mood, attention, and motivation.[3] Therefore, screening for novel analogs that effectively block these transporters is a rational approach to identifying new drug candidates with similar or enhanced therapeutic potential.
Signaling Pathway of Norepinephrine and Dopamine Reuptake Inhibition
Caption: Inhibition of NET and DAT by this compound analogs.
I. Fluorescence-Based Neurotransmitter Uptake Assay
This assay provides a functional measure of transporter inhibition by monitoring the uptake of a fluorescent substrate in cells engineered to express the target transporter.[8][9][10] It is a homogeneous, "mix-and-read" assay, making it highly suitable for HTS.[11]
Experimental Workflow
Caption: Workflow for the fluorescence-based uptake assay.
A. Materials and Reagents
-
Cell Lines: HEK293 cells stably expressing human norepinephrine transporter (hNET) or human dopamine transporter (hDAT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[12]
-
Test Compounds: Library of novel this compound analogs dissolved in DMSO.
-
Reference Compound: this compound or a known NET/DAT inhibitor (e.g., desipramine (B1205290) for NET, nomifensine (B1679830) for DAT) for positive control.
-
Fluorescent Substrate: A fluorescent substrate that mimics biogenic amines, such as 4-(4-dimethylaminostyryl)-N-methylpyridinium (ASP+).[8][13]
-
Masking Dye: A non-permeable dye to quench extracellular fluorescence.[9]
-
Instrumentation: Automated liquid handler, fluorescence microplate reader with bottom-read capabilities.
B. Experimental Protocol
-
Cell Plating:
-
On the day prior to the assay, harvest and resuspend hNET- or hDAT-expressing HEK293 cells in culture medium.
-
Using an automated dispenser, seed the cells into 384-well microplates at a density of 15,000-20,000 cells per well in a volume of 25 µL.[9]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[14]
-
-
Compound Addition:
-
Prepare a compound plate with serial dilutions of the novel this compound analogs, reference compound, and DMSO for the negative control. The final DMSO concentration in the assay should not exceed 0.5%.[14]
-
On the day of the assay, remove the culture medium from the cell plates, leaving approximately 20 µL in each well.
-
Add 20 µL of assay buffer to each well.
-
Using an automated liquid handler, transfer 5 µL of the diluted compounds from the compound plate to the corresponding wells of the cell plate.
-
Incubate the plates at room temperature for 20 minutes.[13]
-
-
Fluorescent Substrate Addition and Signal Detection:
-
Prepare a solution of the fluorescent substrate (e.g., ASP+) and masking dye in the assay buffer.
-
Add 20 µL of the substrate solution to each well of the assay plate.
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 470-495 nm and emission at 565-625 nm for ASP+) in either kinetic mode for 10 minutes or as an endpoint reading after a 10-30 minute incubation at 37°C.[9][13]
-
C. Data Presentation and Analysis
The inhibitory activity of the compounds is determined by the reduction in fluorescence signal compared to the control wells. The data can be normalized and used to calculate the half-maximal inhibitory concentration (IC₅₀).
Table 1: Representative Data for Novel this compound Analogs in the NET Fluorescence-Based Uptake Assay
| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Analog-001 | 0.01 | 8.2 | 0.25 |
| 0.1 | 25.1 | ||
| 1 | 65.4 | ||
| 10 | 92.8 | ||
| Analog-002 | 0.01 | 2.1 | 1.5 |
| 0.1 | 15.7 | ||
| 1 | 48.9 | ||
| 10 | 85.3 | ||
| This compound | 0.01 | 5.5 | 0.8 |
| (Reference) | 0.1 | 20.3 | |
| 1 | 58.1 | ||
| 10 | 90.2 |
II. Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter.[15][16] It is considered a gold standard for determining the binding affinity (Ki) of a compound to its target.[16]
Logical Relationship of Competitive Binding
Caption: Competitive binding of an analog and a radioligand.
A. Materials and Reagents
-
Membrane Preparations: Membranes prepared from cells overexpressing hNET or hDAT.
-
Assay Plates: 96-well filter plates.
-
Assay Buffer: Tris-HCl buffer with appropriate salts.
-
Test Compounds: Library of novel this compound analogs dissolved in DMSO.
-
Reference Compound: A known high-affinity ligand for NET (e.g., nisoxetine) or DAT (e.g., cocaine).
-
Radioligand: A tritiated ligand specific for the transporter, such as [³H]nisoxetine for NET or [³H]CFT for DAT.[15]
-
Scintillation Fluid: A liquid scintillation cocktail.
-
Instrumentation: Filtration manifold, scintillation counter.
B. Experimental Protocol
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at its Kd value), and the membrane preparation.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[17]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Signal Detection:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
C. Data Presentation and Analysis
The amount of radioactivity detected is proportional to the amount of radioligand bound to the transporter. The inhibitory potency of the test compounds is determined by their ability to displace the radioligand. Data are used to calculate IC₅₀ values, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 2: Representative Data for Novel this compound Analogs in the DAT Radioligand Binding Assay
| Compound ID | IC₅₀ (nM) | Ki (nM) |
| Analog-001 | 150 | 75 |
| Analog-002 | 45 | 22.5 |
| Analog-003 | 800 | 400 |
| This compound (Reference) | 250 | 125 |
Conclusion
The described high-throughput screening assays provide robust and reliable methods for the identification and characterization of novel this compound analogs targeting the norepinephrine and dopamine transporters. The fluorescence-based uptake assay offers a high-throughput functional screen, while the radioligand binding assay provides detailed information on the binding affinity of the compounds. Together, these assays form a powerful platform for the discovery of new chemical entities with potential therapeutic applications in a range of neurological and psychiatric disorders. The structured data presentation and detailed protocols provided herein are intended to facilitate the implementation of these assays in a drug discovery setting.
References
- 1. grokipedia.com [grokipedia.com]
- 2. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 4. High throughput screening | PPTX [slideshare.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Bupropion - Wikipedia [en.wikipedia.org]
- 8. High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Cell-Based Functional Assays of Nicotinic Receptor Antagonism by Hydroxybupropion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing cell-based functional assays to characterize the antagonistic activity of hydroxybupropion (B195616), a primary active metabolite of bupropion (B1668061), on nicotinic acetylcholine (B1216132) receptors (nAChRs). The provided information is intended to guide researchers in setting up and executing experiments to determine the potency and selectivity of this compound and its enantiomers.
Introduction
Bupropion is a widely prescribed medication for depression and smoking cessation. Its clinical efficacy, particularly in smoking cessation, is attributed in part to its non-competitive antagonism of neuronal nAChRs.[1][2] The major metabolite of bupropion, this compound, exists as two enantiomers, (2S,3S)-hydroxybupropion and (2R,3R)-hydroxybupropion, and is considered to be a significant contributor to the pharmacological effects of the parent drug.[3][4] Notably, the (2S,3S) isomer has been shown to be a more potent antagonist of the α4β2 nAChR subtype compared to bupropion and the (2R,3R) isomer.[3][5]
Cell-based functional assays are crucial tools for quantifying the inhibitory effects of compounds like this compound on nAChR activity. These assays typically involve the use of recombinant cell lines stably expressing specific nAChR subtypes. The two primary methods detailed here are electrophysiology-based assays, which directly measure ion channel function, and fluorescence-based assays, which monitor downstream signaling events such as calcium influx.
Quantitative Data Summary
The following tables summarize the reported inhibitory potencies (IC50 values) of bupropion and its hydroxy-metabolites at various nAChR subtypes. This data highlights the enantioselective activity of this compound.
Table 1: Inhibitory Potency (IC50) of Bupropion and this compound Enantiomers at Human α4β2 nAChRs
| Compound | Functional IC50 (µM) | Assay Type | Reference |
| Racemic Bupropion | - | - | [5] |
| (2S,3S)-Hydroxybupropion | 3.3 | Functional Assay | [5] |
| (2R,3R)-Hydroxybupropion | - | - | [5] |
Table 2: Inhibitory Potency (IC50) of Bupropion at Various nAChR Subtypes
| nAChR Subtype | IC50 (µM) | Assay System | Reference |
| α3β2 | - | - | [1] |
| α4β2 | - | - | [1] |
| α7 | - | - | [1][6] |
| Muscle-type (resting state) | 0.40 ± 0.04 | Macroscopic current recordings | [7] |
Note: Specific IC50 values for racemic bupropion and (2R,3R)-hydroxybupropion at α4β2 were not explicitly provided in the cited source, but the text indicates (2S,3S)-hydroxybupropion is the more potent antagonist.[5]
Experimental Protocols
Protocol 1: Automated Patch-Clamp Electrophysiology for nAChR Antagonism
This protocol describes a method for assessing the antagonist activity of this compound on specific nAChR subtypes using an automated patch-clamp system.
1. Cell Culture and Preparation:
-
Cell Line: Use a suitable host cell line (e.g., HEK293 or CHO) stably transfected with the human nAChR subtype of interest (e.g., α4β2).
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with antibiotics for selection of transfected cells. Passage cells regularly to maintain health and optimal receptor expression.
-
Cell Preparation for Assay: On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution. Resuspend the cells in an appropriate extracellular buffer solution for electrophysiology.
2. Automated Patch-Clamp Procedure:
-
Instrument Setup: Prepare the automated patch-clamp instrument according to the manufacturer's instructions. This includes priming the fluidics system and loading the appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the prepared cell suspension into the instrument.
-
Compound Preparation: Prepare serial dilutions of this compound in the extracellular buffer. Also, prepare a solution of a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Execution:
-
Establish a whole-cell patch-clamp configuration for individual cells.
-
Apply the agonist solution to elicit a baseline receptor current.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 2-5 minutes).
-
Co-apply the agonist and this compound and record the resulting current.
-
Include vehicle controls (buffer with no this compound) and positive controls (a known nAChR antagonist).
-
3. Data Analysis:
-
Measure the peak current amplitude in response to the agonist in the presence and absence of this compound.
-
Normalize the current responses to the control (agonist alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: FLIPR-Based Calcium Flux Assay for nAChR Antagonism
This protocol outlines a high-throughput method to measure the inhibition of agonist-induced calcium influx by this compound using a Fluorescent Imaging Plate Reader (FLIPR).
1. Cell Culture and Plating:
-
Cell Line: Use a cell line (e.g., SH-SY5Y or a recombinant line) endogenously or exogenously expressing the nAChR subtype of interest.
-
Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere and grow overnight.
2. Dye Loading:
-
Remove the culture medium from the wells.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
3. Compound Addition and Signal Reading:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of an nAChR agonist at a concentration that produces a robust calcium response (e.g., EC80).
-
FLIPR Setup: Program the FLIPR instrument to add the compounds and measure fluorescence over time.
-
Assay Execution:
-
Place the dye-loaded cell plate into the FLIPR.
-
Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 10-20 minutes).
-
The instrument will then add the agonist solution to all wells while simultaneously recording the fluorescence intensity.
-
4. Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net response.
-
Normalize the data to the control wells (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable curve-fitting algorithm.
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation and its antagonism by this compound.
Experimental Workflow for nAChR Antagonist Screening
Caption: General experimental workflow for screening nAChR antagonists using a cell-based functional assay.
References
- 1. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. (±)-2-(N-tert-Butylamino)-3′-[125I]-iodo-4′-azidopropiophenone: a dopamine transporter and nicotinic acetylcholine receptor photoaffinity ligand based on bupropion (Wellbutrin, Zyban) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bupropion-induced inhibition of α7 nicotinic acetylcholine receptors expressed in heterologous cells and neurons from dorsal raphe nucleus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of Bupropion with Muscle-Type Nicotinic Acetylcholine Receptors in Different Conformational States - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antidepressant Effects of Hydroxybupropion in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing preclinical animal models for evaluating the antidepressant properties of hydroxybupropion (B195616), the primary active metabolite of bupropion (B1668061). The following sections detail the underlying mechanism of action, experimental protocols for key behavioral assays, and quantitative data from relevant studies.
Introduction
Bupropion is an atypical antidepressant that primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its clinical efficacy is largely attributed to its major active metabolite, this compound, which is present in the plasma at significantly higher concentrations than the parent drug.[1][2] Animal studies are crucial for elucidating the specific contributions of this compound to the overall antidepressant effect and for screening novel compounds with similar mechanisms of action. Preclinical and clinical data suggest that bupropion's therapeutic effects are linked to its dual inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake.[3]
Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition
This compound, like its parent compound, exerts its antidepressant effects by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] This inhibition leads to an increased concentration of norepinephrine and dopamine in the synaptic cleft, thereby enhancing neurotransmission in brain regions associated with mood, reward, and motivation.[1][4] The (S,S)-enantiomer of this compound is considered the more pharmacologically active form.[3][5]
The following diagram illustrates this primary mechanism of action:
Recommended Animal Model
For studying the metabolism and effects of bupropion and this compound, the mouse is the preferred animal model over the rat. This is because the metabolism of bupropion in mice more closely resembles that in humans, particularly concerning the formation and elimination of this compound.
Experimental Protocols
A battery of behavioral tests is recommended to comprehensively assess the antidepressant-like effects of this compound. It is crucial to include a locomotor activity test to rule out confounding effects of general motor stimulation.
Forced Swim Test (FST)
The FST is a widely used primary screening tool for antidepressants. It is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressants decrease the duration of immobility.
Protocol:
-
Apparatus: A transparent plastic cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes before the test.
-
Individually place each mouse into the cylinder for a 6-minute session.
-
Record the entire session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Tail Suspension Test (TST)
The TST is another common test for assessing antidepressant-like activity, based on a similar principle to the FST.
Protocol:
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended.
-
Procedure:
-
Administer this compound or vehicle 30-60 minutes prior to the test.
-
Suspend each mouse by its tail using adhesive tape, ensuring the body is hanging freely.
-
The test duration is typically 6 minutes.
-
Record the entire session. The primary measure is the total duration of immobility.
-
-
Data Analysis: Analyze the data similarly to the FST, comparing immobility times across treatment groups.
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model has high face and predictive validity for depression. It involves exposing animals to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state, often characterized by anhedonia.
Protocol:
-
Stress Regimen (4-8 weeks):
-
Expose mice to a different mild stressor each day. Examples include:
-
Day 1: Damp bedding (200 ml of water in the cage) for 12 hours.
-
Day 2: Tilted cage (45°) for 12 hours.
-
Day 3: Continuous overnight illumination.
-
Day 4: Soiled cage (100 ml of water in a used cage) for 12 hours.
-
Day 5: Stroboscopic light for 12 hours.
-
Day 6: Paired housing with a new cage mate.
-
Day 7: No stress.
-
-
The schedule of stressors should be varied weekly to maintain unpredictability.
-
-
Treatment: Administer this compound or vehicle daily during the final 2-4 weeks of the CUMS protocol.
-
Outcome Measures: Assess depressive-like behaviors at the end of the protocol using tests such as the Sucrose (B13894) Preference Test.
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over water.
Protocol:
-
Habituation: For 48 hours, present mice with two bottles, one containing a 1% sucrose solution and the other with plain water.
-
Baseline: After a period of food and water deprivation (e.g., 12-24 hours), give mice free access to one bottle of 1% sucrose solution and one bottle of water for 1 hour. Measure the consumption from each bottle.
-
Testing (Post-CUMS and Treatment): Repeat the baseline procedure.
-
Calculation:
-
Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100
-
-
Data Analysis: Compare the sucrose preference between groups. A significant reduction in sucrose preference in the vehicle-treated CUMS group compared to non-stressed controls indicates anhedonia. An effective antidepressant treatment should reverse this deficit.
Locomotor Activity Test
This test is essential to control for the potential stimulant effects of this compound, which could confound the results of the FST and TST.
Protocol:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track movement.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, number of line crossings) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis: Compare the locomotor activity between treatment groups.
Data Presentation
The following tables summarize key quantitative data for bupropion and its metabolites. Note that specific dose-response data for this compound in the FST and TST are limited in the publicly available literature; however, its greater potency compared to bupropion is established.[5]
Table 1: In Vitro Transporter Inhibition
| Compound | DAT IC50 (nM) | NET IC50 (nM) | Reference(s) |
| Bupropion | 305 - 550 | 443 - 3715 | [6][7] |
| (S,S)-Hydroxybupropion | More potent than (R,R)-isomer | 520 | [3][5] |
| (R,R)-Hydroxybupropion | Less potent than (S,S)-isomer | >10,000 | [3][5] |
Table 2: Behavioral Effects of Bupropion in the Forced Swim Test (Mice)
| Dose (mg/kg, i.p.) | Outcome | Reference |
| 5.0 | Significant decrease in immobility time | [8] |
| 10.0 | Significant decrease in immobility time | [8] |
| 15.0 | Significant decrease in immobility time | [8] |
Table 3: Behavioral Effects of this compound (Qualitative and Indirect)
| Animal Model | Compound | Outcome | Reference |
| Forced Swim Test (mice) | (S,S)-Hydroxybupropion | Considerably more potent than bupropion and (R,R)-hydroxybupropion in reducing immobility. | [5] |
| Nicotine (B1678760) Conditioned Place Preference (mice) | (S,S)-Hydroxybupropion | Significantly decreased nicotine reward at a dose of 0.1 mg/kg. | [9] |
Experimental Workflows
The following diagrams illustrate the typical workflows for the behavioral assays described.
Conclusion
The animal models and protocols outlined in these application notes provide a robust framework for investigating the antidepressant effects of this compound. The Forced Swim Test and Tail Suspension Test serve as effective initial screens, while the Chronic Unpredictable Mild Stress model offers a more translationally relevant paradigm for assessing efficacy in a state of chronic stress-induced anhedonia. Given the evidence for its superior potency, future research should focus on establishing a clear dose-response relationship for this compound in these models to further solidify its role as the key mediator of bupropion's antidepressant activity.
References
- 1. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Energizing effects of bupropion on effortful behaviors in mice under positive and negative test conditions: modulation of DARPP-32 phosphorylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxybupropion as a Biomarker for CYP2B6 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2B6 (CYP2B6) is a clinically significant enzyme involved in the metabolism of approximately 8% of commercially available drugs, including the antidepressant and smoking cessation aid, bupropion (B1668061).[1] The formation of the active metabolite, hydroxybupropion (B195616), is almost exclusively catalyzed by CYP2B6, making the rate of this reaction a reliable indicator of CYP2B6 enzymatic activity.[2][3] Consequently, bupropion hydroxylation is widely accepted as a selective in vitro and in vivo probe for phenotyping CYP2B6 activity, assessing the impact of genetic polymorphisms, and investigating drug-drug interactions.[1][4]
These application notes provide detailed protocols for assessing CYP2B6 activity by measuring this compound formation and summarize key quantitative data from published studies.
Metabolic Pathway of Bupropion
Bupropion is a chiral compound administered as a racemic mixture. Its primary metabolic pathway is the hydroxylation of the tert-butyl group to form this compound, a reaction that is stereoselective.[4][5] In vitro studies have demonstrated that CYP2B6 metabolizes (S)-bupropion to (S,S)-hydroxybupropion at a rate approximately three times greater than the conversion of (R)-bupropion to (R,R)-hydroxybupropion.[1]
Quantitative Data Summary
The following tables summarize the kinetic parameters for bupropion hydroxylation by CYP2B6. These values are crucial for designing and interpreting in vitro studies.
Table 1: Michaelis-Menten Kinetic Parameters for Bupropion Hydroxylation by Recombinant CYP2B6 Variants. [4]
| CYP2B6 Variant | Substrate Enantiomer | Vmax (pmol/min/pmol CYP2B6) | Km (μM) | Intrinsic Clearance (Clint, Vmax/Km) |
| CYP2B6.1 (Wild-type) | R-bupropion | 9.3 ± 0.2 | 46 ± 3 | 0.21 |
| S-bupropion | 22.0 ± 0.2 | 34 ± 1 | 0.65 | |
| CYP2B6.4 | R-bupropion | - | - | - |
| S-bupropion | - | - | - | |
| CYP2B6.5 | R-bupropion | - | - | - |
| S-bupropion | - | - | - | |
| CYP2B6.6 | R-bupropion | 11.2 ± 0.9 | 156 ± 22 | 0.07 |
| S-bupropion | 33.0 ± 1.5 | 99 ± 11 | 0.33 | |
| CYP2B6.7 | R-bupropion | - | - | - |
| S-bupropion | - | - | - | |
| CYP2B6.9 | R-bupropion | - | - | - |
| S-bupropion | - | - | - | |
| CYP2B6.17 | R-bupropion | - | - | - |
| S-bupropion | - | - | - | |
| CYP2B6.19 | R-bupropion | - | - | - |
| S-bupropion | - | - | - |
Note: A dash (-) indicates data not explicitly provided in the cited source in a comparable format.
Table 2: Kinetic Parameters for Racemic Bupropion Hydroxylation in Human Liver Microsomes (HLMs) and Recombinant CYP2B6. [2][3][6]
| System | Apparent Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes (Average of 4) | 89 ± 14 | - | [2] |
| Human Liver Microsomes (HLM 13) | 168 | 82 | [6] |
| Human Liver Microsomes (HLM 14) | 111 | 185 | [6] |
| Human Liver Microsomes (HLM 16) | 134 | 2451 | [6] |
| Human Liver Microsomes (HLM 17) | 75 | 1888 | [6] |
| Human Liver Microsomes (HLM 25) | 115 | 2221 | [6] |
| cDNA-expressed CYP2B6 | 85 | - | [2] |
| cDNA-expressed CYP2B6 | 156 | - | [3] |
Note: Vmax values in HLMs are highly variable due to interindividual differences in CYP2B6 expression.[6]
Experimental Protocols
In Vitro CYP2B6 Activity Assay Using Human Liver Microsomes
This protocol describes a typical incubation to measure the formation of this compound from bupropion in a human liver microsomal system.
Materials:
-
Human Liver Microsomes (HLMs)
-
Racemic Bupropion HCl
-
Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (ice-cold)
-
This compound (for standard curve)
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, combine HLMs (final concentration typically 0.1-0.5 mg/mL), phosphate buffer, and MgCl₂ (final concentration typically 3-5 mM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to bring it to temperature.
-
Initiate Reaction: Add bupropion to achieve the desired final concentration. For kinetic studies, a range of concentrations from 2 µM to 1000 µM is often used.[1] For single-point assays, a concentration near the average Km (e.g., 100-500 µM) is appropriate.[3][6]
-
Add Cofactor: Start the enzymatic reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.[1]
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis of this compound concentration by LC-MS/MS.
LC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantification of this compound in plasma or in vitro samples. Specific parameters will need to be optimized for the instrument in use.
Sample Preparation (from plasma):
-
Solid-Phase Extraction (SPE): This is a common method for extracting bupropion and this compound from plasma.[7]
-
Acidify 50 µL of plasma.
-
Load onto an appropriate SPE plate (e.g., Waters Oasis MCX).
-
Wash the plate to remove interferences.
-
Elute the analytes.
-
Evaporate the eluate and reconstitute in the mobile phase for injection.
-
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma, add an internal standard.
-
Add a basifying agent (e.g., 0.5 M Na₂CO₃).
-
Add an organic solvent (e.g., Tertiary Butyl Methyl Ether).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer, evaporate to dryness, and reconstitute.[9]
-
Chromatographic and Mass Spectrometric Conditions:
-
Analytical Column: A C18 column (e.g., Zorbax Eclipse XDB C18, 150 × 4.6 mm, 5 µm) is commonly used.[7] For stereoselective analysis, a chiral column such as an α₁-acid glycoprotein (B1211001) column is required.[10]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous component (e.g., 20 mM ammonium (B1175870) acetate (B1210297) or 0.2% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is typical.[7][9]
-
Ionization: Electrospray ionization (ESI) in positive mode is used.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection.
Table 3: Example LC-MS/MS Validation Parameters. [7][8]
| Parameter | Bupropion | This compound |
| Linearity Range (ng/mL) | 0.1 - 350 | 0.1 - 600 |
| Mean Recovery (%) | 58.4 | 62.3 |
| Intra-day Precision (%RSD) | ≤15% | ≤15% |
| Inter-day Precision (%RSD) | ≤15% | ≤15% |
Applications in Drug Development
-
Phenotyping: Determine an individual's or population's CYP2B6 metabolic capacity.
-
Drug-Drug Interaction (DDI) Studies: Assess the potential for a new chemical entity to inhibit or induce CYP2B6 by measuring its effect on this compound formation.[2][11]
-
Pharmacogenomics: Investigate the functional consequences of CYP2B6 genetic variants on drug metabolism.[4]
-
Clinical Trials: The this compound/bupropion ratio can serve as an in vivo biomarker of CYP2B6 activity to explain inter-individual variability in drug response and clearance.[12][13]
Conclusion
The measurement of this compound formation is a robust and selective method for characterizing the activity of CYP2B6. The detailed protocols and compiled data in these notes provide a foundation for researchers to design and execute reliable in vitro and in vivo studies, ultimately aiding in the development of safer and more effective medicines.
References
- 1. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of bupropion hydroxylation as a selective marker of human cytochrome P450 2B6 catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Bupropion Hydroxylation by Cytochrome P450 CYP2B6 and Cytochrome P450 Oxidoreductase Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Sensitive, selective and rapid determination of bupropion and its major active metabolite, this compound, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. ajrconline.org [ajrconline.org]
- 10. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of CYP2B6-catalyzed bupropion hydroxylation in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective bupropion hydroxylation as an in vivo phenotypic probe for cytochrome P4502B6 (CYP2B6) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Hydroxybupropion Research under Good Laboratory Practice (GLP) Standards
Introduction
These application notes provide a comprehensive overview of the essential Good Laboratory Practice (GLP) standards applicable to nonclinical research on hydroxybupropion (B195616), the primary active metabolite of bupropion (B1668061). Adherence to these principles is crucial for ensuring the quality, integrity, and reliability of data submitted to regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[1][2][3][4] These guidelines are designed for researchers, scientists, and drug development professionals involved in the preclinical evaluation of this compound.
Good Laboratory Practice (GLP) is a quality system that governs the organizational processes and conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported.[5][6] The regulations outlined in 21 CFR Part 58 by the FDA provide the framework for conducting these studies to ensure the validity of nonclinical safety data.[7][8][9]
Core Principles of GLP in this compound Research
Several key components of GLP are fundamental to conducting compliant research on this compound:[1][3]
-
Organization and Personnel: A clear organizational structure with defined responsibilities for all personnel is required.[2][3] All staff must be adequately trained and qualified for their roles.
-
Facilities and Equipment: Laboratories must be of suitable size and construction for the studies being conducted.[1][2] Equipment used in the research must be properly calibrated, maintained, and operated according to standard operating procedures.[3]
-
Standard Operating Procedures (SOPs): Detailed written SOPs for all routine laboratory procedures are essential for ensuring consistency and reproducibility.[1][3]
-
Study Protocols and Reports: Each study must have a detailed protocol outlining the objectives, methods, and procedures.[1][2] A final report must accurately present the results and their interpretation.
-
Quality Assurance Unit (QAU): An independent Quality Assurance Unit is responsible for monitoring the study to ensure compliance with GLP principles.[10][11]
Section 1: In Vitro Metabolism of Bupropion to this compound
Application Note:
The primary metabolic pathway of bupropion is its conversion to this compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2B6.[12] In vitro studies using human liver microsomes or recombinant enzymes are crucial for characterizing the kinetics of this transformation and identifying potential drug-drug interactions. Conducting these studies under GLP ensures the reliability of the data for regulatory submissions.[13]
Experimental Protocol: GLP-Compliant In Vitro Metabolism of Bupropion in Human Liver Microsomes
1. Objective: To determine the kinetic parameters (Km and Vmax) of this compound formation from bupropion in pooled human liver microsomes.
2. Materials:
- Bupropion hydrochloride
- This compound (analytical standard)
- This compound-d6 (internal standard)
- Pooled human liver microsomes
- NADPH regenerating system
- Phosphate (B84403) buffer
- Acetonitrile (B52724)
- Formic acid
3. Equipment:
- Calibrated analytical balance
- Validated pipette set
- Incubator/water bath
- Centrifuge
- LC-MS/MS system
4. Procedure:
- 4.1. Incubation:
- Prepare a series of bupropion concentrations in phosphate buffer.
- In a 96-well plate, combine the bupropion solutions, pooled human liver microsomes, and phosphate buffer.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate at 37°C for a predetermined time (e.g., 15 minutes).
- Terminate the reaction by adding ice-cold acetonitrile containing the internal standard (this compound-d6).
- 4.2. Sample Processing:
- Centrifuge the plate to precipitate proteins.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- 4.3. LC-MS/MS Analysis:
- Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
5. Data Analysis:
- Calculate the rate of this compound formation at each bupropion concentration.
- Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Data Presentation:
Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation
| Parameter | Value | Standard Error |
| Vmax (pmol/min/mg protein) | 150.2 | 5.8 |
| Km (µM) | 25.4 | 2.1 |
Visualization:
Section 2: Bioanalytical Method Validation for this compound in Plasma
Application Note:
A validated bioanalytical method is essential for the accurate quantification of this compound in biological matrices during preclinical toxicology and pharmacokinetic studies.[14] GLP-compliant method validation ensures the reliability and reproducibility of the analytical data.[15][16] LC-MS/MS is a commonly used technique for this purpose due to its high sensitivity and selectivity.[17][18]
Experimental Protocol: GLP-Compliant Validation of an LC-MS/MS Method for this compound in Human Plasma
1. Objective: To validate an LC-MS/MS method for the quantification of this compound in human plasma according to regulatory guidelines.
2. Validation Parameters:
- Selectivity
- Linearity and Range
- Accuracy and Precision (Intra- and Inter-day)
- Lower Limit of Quantification (LLOQ)
- Matrix Effect
- Recovery
- Stability (Freeze-thaw, Bench-top, Long-term)
3. Methodology (Summary):
- 3.1. Sample Preparation: Protein precipitation is a common and efficient method for extracting this compound from plasma.[17]
- To a plasma sample, add an internal standard (e.g., this compound-d6).
- Precipitate proteins by adding a solution such as trichloroacetic acid.[17][19]
- Centrifuge to pellet the proteins.
- Analyze the supernatant by LC-MS/MS.
- 3.2. Chromatographic Conditions:
- Column: A C18 or similar reversed-phase column is typically used.[20]
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.[20]
- 3.3. Mass Spectrometric Detection:
- Utilize a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- Monitor a specific precursor-to-product ion transition for this compound and the internal standard. For example, m/z 256.0 → 238.0 for this compound.[20]
Data Presentation:
Table 2: Summary of Bioanalytical Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ (ng/mL) | S/N ≥ 10 | 0.1 |
| Intra-day Accuracy (%) | 85-115% (±20% at LLOQ) | 95.2 - 103.5% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.4 - 8.7% |
| Inter-day Accuracy (%) | 85-115% (±20% at LLOQ) | 97.1 - 105.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1 - 9.8% |
| Recovery (%) | Consistent and reproducible | 85.6% |
| Matrix Effect (%) | CV ≤ 15% | 6.2% |
Visualization:
Section 3: Preclinical Toxicology Studies
Application Note:
Preclinical toxicology studies are mandatory to assess the safety of a new drug candidate before it can be administered to humans.[21][22] These studies must be conducted in compliance with GLP regulations.[21][] For this compound, toxicology studies would evaluate its potential adverse effects in at least two species (one rodent and one non-rodent).[21]
Experimental Protocol: GLP-Compliant 28-Day Repeated Dose Oral Toxicity Study of this compound in Rats
1. Objective: To evaluate the potential toxicity of this compound following daily oral administration to rats for 28 days.
2. Test System:
- Species: Sprague-Dawley rats
- Sex: Male and Female
- Number of animals: 10/sex/group
3. Dosing:
- Route: Oral gavage
- Dose levels: 0 (vehicle control), low, mid, and high doses
- Frequency: Once daily for 28 days
4. Observations and Examinations:
- Mortality and Morbidity: Twice daily
- Clinical Observations: Daily
- Body Weight: Weekly
- Food Consumption: Weekly
- Ophthalmology: Pre-study and at termination
- Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis): At termination
- Gross Pathology: At termination
- Histopathology: On all animals in the control and high-dose groups, and on target organs in the low and mid-dose groups.
5. Data Presentation:
Table 3: Summary of Clinical Pathology Findings in Rats after 28-Day Oral Dosing with this compound
| Parameter | Group | Male | Female |
| Alanine Aminotransferase (ALT) (U/L) | Vehicle Control | 35 ± 8 | 32 ± 7 |
| Low Dose | 38 ± 9 | 34 ± 8 | |
| Mid Dose | 45 ± 11 | 42 ± 10 | |
| High Dose | 65 ± 15 | 61 ± 14 | |
| Blood Urea Nitrogen (BUN) (mg/dL) | Vehicle Control | 18 ± 4 | 17 ± 3 |
| Low Dose | 19 ± 5 | 18 ± 4 | |
| Mid Dose | 20 ± 6 | 19 ± 5 | |
| High Dose | 22 ± 7 | 21 ± 6 | |
| Statistically significant difference from vehicle control (p < 0.05) |
Visualization:
References
- 1. Understanding Good Laboratory Practice (GLP) Guidelines [cfpie.com]
- 2. What are GLP standards in non-clinical pharmacology studies? [synapse.patsnap.com]
- 3. Understanding Good Laboratory Practice (GLP) Standards [visikol.com]
- 4. What Are the OECD Principles of GLP and How Do They Apply Globally? [synapse.patsnap.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. mastercontrol.com [mastercontrol.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. certara.com [certara.com]
- 11. allucent.com [allucent.com]
- 12. droracle.ai [droracle.ai]
- 13. In vitro studies in drug discovery and development: an analysis of study objectives and application of good laboratory practices (GLP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. nist.gov [nist.gov]
- 16. asms.org [asms.org]
- 17. benchchem.com [benchchem.com]
- 18. itmedicalteam.pl [itmedicalteam.pl]
- 19. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. nebiolab.com [nebiolab.com]
- 22. criver.com [criver.com]
Application Note and Protocols for the Synthesis and Use of Deuterated Hydroxybupropion in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and accompanying protocols for the synthesis of deuterated hydroxybupropion (B195616) (specifically, this compound-d6) and its use as an internal standard for quantitative analysis by mass spectrometry.
Introduction
Bupropion (B1668061) is an antidepressant and smoking cessation aid that is extensively metabolized in the body. Its major active metabolite, this compound, often has higher plasma concentrations than the parent drug.[1] Accurate quantification of this compound is therefore crucial in pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is the gold standard for quantitative mass spectrometry assays, as it corrects for variability in sample preparation and instrument response.[2][3][4] This note details a robust method for the synthesis of this compound-d6 and its application in a validated LC-MS/MS method.
Data Presentation
Table 1: Reactants for the Synthesis of this compound-d6
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Bromo-3'-chloropropiophenone (B15139) | C₉H₈BrClO | 247.52 | Starting Material |
| 2-Amino-2-methyl-d6-1-propanol | C₄H₅D₆NO | 95.18 | Deuterated Starting Material |
| Acetonitrile (B52724) (CH₃CN) | C₂H₃N | 41.05 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base (in workup) |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Heptane (B126788) | C₇H₁₆ | 100.21 | Recrystallization Solvent |
| Deionized Water | H₂O | 18.02 | Workup & Recrystallization |
Table 2: LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | This compound: m/z 256.1 -> 238.1this compound-d6: m/z 262.1 -> 244.1 |
| Collision Energy | Optimized for each transition (typically 15-25 eV) |
| Dwell Time | 100 ms |
Experimental Protocols
Protocol 1: Synthesis of this compound-d6
This protocol is adapted from established methods for the synthesis of this compound, utilizing a deuterated precursor to introduce the isotopic label.[5][6][7]
Materials:
-
2-Bromo-3'-chloropropiophenone
-
2-Amino-2-methyl-d6-1-propanol
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (5% w/v in deionized water)
-
Ethyl acetate
-
Heptane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-3'-chloropropiophenone (1.0 eq) in anhydrous acetonitrile.
-
Addition of Deuterated Reagent: To the stirred solution, add 2-amino-2-methyl-d6-1-propanol (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution and deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound-d6 by recrystallization from an ethyl acetate/heptane mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold heptane, and dry under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the synthesized this compound-d6 using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The isotopic purity should be determined by mass spectrometry.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol describes the use of the synthesized this compound-d6 as an internal standard for the quantification of this compound in human plasma samples.[2][3][4]
Materials:
-
Human plasma samples
-
This compound-d6 (internal standard stock solution in methanol)
-
Acetonitrile (containing 0.1% formic acid) for protein precipitation
-
LC-MS/MS system
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound-d6 internal standard stock solution (concentration should be optimized based on the expected analyte concentration range).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
-
Analyze the sample using the LC-MS/MS parameters outlined in Table 2.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of non-deuterated this compound spiked into blank plasma and processed using the same procedure.
-
Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the unknown samples.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Caption: Synthesis workflow for deuterated this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of In Vitro and In Vivo Profiles of this compound Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for Transdermal Delivery of Hydroxybupropion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research, experimental protocols, and key data associated with the development of transdermal delivery systems for hydroxybupropion (B195616), the primary active metabolite of bupropion (B1668061).
Introduction to Transdermal this compound Delivery
Bupropion is an established medication for depression and smoking cessation. Its therapeutic effects are largely attributed to its primary active metabolite, this compound, which acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[1][2][3] this compound reaches plasma concentrations 10 to 100 times higher than the parent drug after oral administration and has a longer half-life of approximately 20-24 hours.[1] Transdermal delivery of this compound offers a promising alternative to oral administration, potentially reducing side effects, avoiding first-pass metabolism, and providing sustained drug release for improved patient compliance.[4]
However, the development of a transdermal system for this compound faces challenges. While bupropion itself has sufficient skin permeability, it is chemically unstable and hygroscopic, making it unsuitable for formulation in a transdermal patch.[4][5] Conversely, this compound is chemically stable but exhibits significantly lower skin permeability.[5][6] Research has focused on strategies to overcome this limitation, including the use of prodrugs to enhance the transdermal flux of this compound.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on the transdermal delivery of bupropion and this compound.
Table 1: In Vitro Skin Permeation Data
| Compound | Mean Steady-State Flux (nmol cm⁻² h⁻¹) | Fold Increase in Flux (Prodrug vs. This compound) | Reference |
| Bupropion (BUP) | 320 ± 16 | N/A | [4][5] |
| This compound (BUPOH) | 27 ± 4 | N/A | [4][5] |
| But-BUPOH (Prodrug) | - | 2.7 | [5][6] |
Table 2: In Vivo Plasma Concentration Data (Hairless Guinea Pigs)
| Compound Administered Transdermally | Mean Steady-State Plasma Concentration (ng/mL) | Duration of Application (h) | Reference |
| Bupropion (BUP) | 442 ± 32 | 48 | [4][5] |
| This compound (BUPOH) | 125 ± 18 | 48 | [4][5] |
Table 3: Therapeutically Relevant this compound Plasma Concentrations
| Therapeutic Goal | Target Plasma Concentration (ng/mL) | Reference |
| Marked Improvement in Depression | > 858 | [7] |
| General Therapeutic Improvement | > 860 | [7] |
| Smoking Cessation | > 700 | [8] |
Experimental Protocols
Protocol for In Vitro Skin Permeation Studies
This protocol outlines the methodology for assessing the permeation of this compound and its prodrugs across human skin using Franz diffusion cells.[4][9]
Objective: To determine the steady-state flux of the test compound across human skin.
Materials:
-
Franz diffusion cells
-
Dermatomed human skin (approximately 250 µm thick)[4]
-
Receptor solution: HEPES-buffered Hanks' balanced salt solution (pH 7.4)[4]
-
Test compound formulation (e.g., saturated solution in a suitable vehicle)
-
Circulating water bath
-
Analytical instrumentation (e.g., LC-MS)[4]
Procedure:
-
Obtain and prepare dermatomed human skin. The use of human tissue should be approved by an Institutional Review Board.[4]
-
Mount the skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Maintain the skin surface temperature at 32°C using a circulating water bath.[4]
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Apply the test compound formulation to the donor compartment.
-
Collect samples from the receptor compartment at predetermined time intervals.
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS.[4]
-
Calculate the steady-state flux from the linear portion of the cumulative amount permeated versus time curve.
In Vitro Skin Permeation Workflow
Protocol for Transdermal Patch Fabrication
This protocol describes the fabrication of a reservoir-type transdermal patch for the delivery of this compound.[4]
Objective: To create a transdermal patch capable of delivering a controlled dose of this compound.
Materials:
-
This compound free base
-
Reservoir vehicle (e.g., mineral oil)[4]
-
Drug-impermeable backing laminate (e.g., MEDIFLEX® 1502)[4]
-
Rate-controlling membrane (e.g., polyurethane)[4]
-
Adhesive layer
-
Release liner
Procedure:
-
Prepare the drug reservoir by dispersing the this compound free base in the chosen vehicle to form a saturated suspension.[4]
-
Construct the patch by sandwiching the drug reservoir between the backing laminate and the rate-controlling membrane.[4]
-
Apply an adhesive layer to the rate-controlling membrane.
-
Cover the adhesive layer with a release liner.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bupropion - Wikipedia [en.wikipedia.org]
- 3. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 4. Transdermal delivery of bupropion and its active metabolite, this compound: a prodrug strategy as an alternative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transdermal delivery of bupropion and its active metabolite, this compound: a prodrug strategy as an alternative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serum concentrations of this compound for dose optimization of depressed patients treated with bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hydroxybupropion Metabolism using Cryopreserved Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreserved human hepatocytes are a vital in vitro tool for evaluating drug metabolism, drug-drug interactions, and hepatotoxicity.[1] Their use is recommended by regulatory agencies like the FDA and EMA for drug metabolism studies.[1] This document provides detailed application notes and protocols for the use of cryopreserved hepatocytes in studying the metabolism of bupropion (B1668061) to its active metabolite, hydroxybupropion (B195616), a process primarily mediated by the cytochrome P450 enzyme CYP2B6.[2][3][4]
Cryopreserved hepatocytes offer a convenient and consistently available alternative to fresh hepatocytes, overcoming the logistical challenges associated with the limited availability of fresh human liver tissue.[5][6] Successful cryopreservation techniques ensure that hepatocytes retain high viability and metabolic capacity, making them a reliable model for short-term metabolism studies.[5][7] While some studies indicate a reduction in certain enzyme activities compared to fresh hepatocytes, the overall metabolic profiles are often comparable.[8][9][10]
These protocols will guide researchers through the process of thawing, culturing, and utilizing cryopreserved hepatocytes for the accurate assessment of this compound formation and the activity of CYP2B6.
Data Presentation
Table 1: Viability and Metabolic Function of Cryopreserved Hepatocytes
| Parameter | Fresh Hepatocytes (Typical Values) | Cryopreserved Hepatocytes (Post-Thaw, Typical Values) | Reference |
| Viability (Trypan Blue Exclusion) | >85% | >80% | [1][5] |
| Attachment Efficiency | High | Variable, can be lower than fresh | [9] |
| Cytochrome P450 Content | 100% | >70% of fresh cell values | [8] |
| Phase I Enzyme Activity (e.g., ECOD, EROD) | 100% | ≥60% of freshly isolated cells | [5] |
| Phase II Enzyme Activity (e.g., GST, UGT) | 100% | Can be lower, ~40% for some cytosolic enzymes | [5][8] |
| ATP Content | 100% | Decreased by up to 70% | [9] |
Table 2: Kinetic Parameters of Bupropion Hydroxylation to this compound
| System | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | CYP2B6 | 87.98 ± 20.2 | 131.2 ± 5.6 | [3] |
| Recombinant CYP2B6 | CYP2B6 | 85 - 156 | Not specified | [2] |
| Human Liver S9 Fraction | CYP2B6 & Carbonyl Reductases | 573.4 ± 188.9 (Threohydrobupropion) | 25.87 ± 2.8 (Threohydrobupropion) | [3] |
Experimental Protocols
Protocol 1: Thawing of Cryopreserved Hepatocytes
This protocol outlines the critical steps for successfully thawing cryopreserved hepatocytes to ensure maximum viability and recovery.[11][12][13][14]
Materials:
-
Cryopreserved hepatocyte vial
-
Cryopreserved Hepatocyte Recovery Medium (CHRM) or similar thawing medium, pre-warmed to 37°C
-
Water bath at 37°C
-
Sterile centrifuge tubes
-
Williams' Medium E or appropriate culture medium
-
Hepatocyte Plating Supplement Pack (if plating)
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Warm the thawing medium to 37°C in a water bath.
-
Remove the cryovial of hepatocytes from liquid nitrogen storage.
-
Immediately immerse the lower half of the vial in the 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains (approximately 60-90 seconds). Over-thawing can significantly reduce viability.[14]
-
Wipe the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.
-
Transfer the cell suspension from the vial into a centrifuge tube containing pre-warmed thawing medium.
-
Rinse the cryovial with a small amount of thawing medium and add it to the centrifuge tube to recover any remaining cells.
-
Centrifuge the cell suspension at a low speed (e.g., 50-100 x g) for 5-10 minutes at room temperature to pellet the viable hepatocytes.
-
Carefully aspirate the supernatant, taking care not to disturb the cell pellet. This step is crucial for removing the cryoprotectant (e.g., DMSO).
-
Gently resuspend the cell pellet in the desired volume of culture medium (for suspension assays) or plating medium (for adherent cultures).
-
Determine cell viability and concentration using the trypan blue exclusion method with a hemocytometer.
Protocol 2: In Vitro Metabolism of Bupropion in Suspended Cryopreserved Hepatocytes
This protocol describes how to conduct a short-term incubation to assess the formation of this compound.
Materials:
-
Thawed, viable cryopreserved hepatocytes
-
Williams' Medium E or Krebs-Henseleit Buffer (KHB)
-
Bupropion stock solution (in a suitable solvent like DMSO or methanol)
-
Incubator or shaking water bath at 37°C
-
Microcentrifuge tubes
-
Acetonitrile or other quenching solution
-
LC-MS/MS system for analysis
Procedure:
-
Following the thawing protocol, resuspend the hepatocyte pellet in pre-warmed incubation medium to the desired cell density (e.g., 0.5 - 1.0 x 10^6 viable cells/mL).
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Pre-incubate the cell suspension for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the bupropion stock solution to achieve the desired final concentration. Ensure the final solvent concentration is low (typically <1%) to avoid toxicity.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples and centrifuge at a high speed to pellet the protein.
-
Transfer the supernatant to new tubes or a 96-well plate for analysis.
-
Analyze the formation of this compound using a validated LC-MS/MS method.
Protocol 3: Plating of Cryopreserved Hepatocytes for Longer-Term Studies
For studies requiring longer incubation times, such as evaluating low-clearance compounds or enzyme induction, hepatocytes can be plated.
Materials:
-
Thawed, viable cryopreserved hepatocytes
-
Collagen-coated culture plates
-
Hepatocyte plating medium (containing serum)
-
Hepatocyte maintenance medium (serum-free)
-
Geltrex™ or Matrigel® for sandwich culture (optional)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Follow the thawing protocol and resuspend the hepatocyte pellet in pre-warmed plating medium to the recommended seeding density.
-
Add the appropriate volume of cell suspension to each well of a collagen-coated plate.
-
Gently rock the plate to ensure an even distribution of cells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow the cells to attach.
-
After the attachment period, aspirate the plating medium and replace it with fresh, pre-warmed maintenance medium.
-
For sandwich cultures, which help maintain hepatocyte polarity and function, overlay the cells with a layer of Geltrex™ or Matrigel® diluted in cold maintenance medium after the initial attachment.
-
The cells can be cultured for several days, with daily media changes, before initiating metabolism studies.
Visualizations
Caption: Experimental workflow for this compound metabolism study.
Caption: Metabolic pathway of bupropion in hepatocytes.
References
- 1. Evaluation of Adverse Drug Properties with Cryopreserved Human Hepatocytes and the Integrated Discrete Multiple Organ Co-culture (IdMOCTM) System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryopreserved primary hepatocytes as a constantly available in vitro model for the evaluation of human and animal drug metabolism and enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of cryopreserved hepatocytes as an alternative to fresh hepatocytes for comparative interspecies metabolism studies with suitable acceptance criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchtrends.net [researchtrends.net]
- 8. Cryopreservation of human adult hepatocytes for use in drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryopreservation of assay-ready hepatocyte monolayers by chemically-induced ice nucleation: preservation of hepatic function and hepatotoxicity screening capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryopreservation of assay-ready hepatocyte monolayers by chemically-induced ice nucleation: preservation of hepatic function and hepatotoxicity screening capabilities - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. xenotech.com [xenotech.com]
- 12. bdj.co.jp [bdj.co.jp]
- 13. Thawing and Plating Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. kosheeka.com [kosheeka.com]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity in Response to Hydroxybupropion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of hydroxybupropion (B195616), the primary active metabolite of bupropion (B1668061), on neuronal activity. The provided protocols and data are intended to facilitate research into the compound's mechanism of action and its potential therapeutic applications.
Introduction
This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) that constitutes the major active metabolite of the antidepressant and smoking cessation aid, bupropion.[1][2][3] Unlike many other antidepressants, it has negligible effects on the serotonin (B10506) system.[1][3] Its mechanism of action also involves the non-competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) and serotonin type 3A (5-HT3A) receptors.[4][5][6][7][8][9][10] Understanding the electrophysiological consequences of these actions is crucial for elucidating its therapeutic effects and side-effect profile. These notes provide detailed protocols for investigating the impact of this compound on neuronal firing and ion channel function using patch-clamp and extracellular recording techniques.
Quantitative Data Summary
The following tables summarize the in vitro potencies of this compound and its parent compound, bupropion, at various molecular targets. This data is essential for designing experiments with physiologically relevant concentrations.
Table 1: Monoamine Transporter Inhibition
| Compound | Target | IC50 (µM) | Species/System |
| Racemic Bupropion | Norepinephrine (B1679862) Transporter (NET) | 1.9 | Rat/Mouse Synaptosomes |
| Racemic this compound | Norepinephrine Transporter (NET) | 1.7 | Rat/Mouse Synaptosomes |
| (2S,3S)-Hydroxybupropion | Norepinephrine Transporter (NET) | 0.52 | Rat/Mouse Synaptosomes |
| Racemic Bupropion | Dopamine (B1211576) Transporter (DAT) | Similar to NET inhibition | Rat/Mouse Synaptosomes |
| Racemic this compound | Dopamine Transporter (DAT) | Similar to NET inhibition | Rat/Mouse Synaptosomes |
Data sourced from Damaj et al., 2004.[4]
Table 2: Ion Channel Inhibition
| Compound | Target | IC50 (µM) | Species/System |
| Racemic Bupropion | α4β2 nAChR | >10 | Human nAChR subtypes |
| (2S,3S)-Hydroxybupropion | α4β2 nAChR | 3.3 | Human nAChR subtypes |
| Bupropion | 5-HT3A Receptor | 87 | Mouse 5-HT3AR in Xenopus oocytes |
| This compound | 5-HT3A Receptor | 112 | Mouse 5-HT3AR in Xenopus oocytes |
| Bupropion | 5-HT3AB Receptor | 866 | Mouse 5-HT3ABR in Xenopus oocytes |
| This compound | 5-HT3AB Receptor | 505 | Mouse 5-HT3ABR in Xenopus oocytes |
Data sourced from Damaj et al., 2004, and Macor et al., 2019.[4][5][6]
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This, in turn, can lead to a reduction in the firing rate of noradrenergic and dopaminergic neurons through autoreceptor-mediated negative feedback.[1][2][11][12] Additionally, its antagonistic effects on nAChRs and 5-HT3A receptors can modulate neuronal excitability.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for conducting electrophysiological recordings to assess the effects of this compound on neuronal activity.
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to measure changes in membrane potential and ionic currents in individual neurons in response to this compound.
Materials:
-
Vibratome
-
Dissection tools
-
Carbogen gas (95% O2, 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine
-
This compound stock solution (in DMSO or water)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Pipette puller and microforge
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved institutional animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, carbogen-gassed aCSF.
-
Cut 300 µm thick coronal or sagittal slices of the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or VTA) using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and mount it on the micromanipulator.
-
-
Obtaining a Recording:
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the slice with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane (indicated by an increase in resistance), release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp: Record the resting membrane potential and spontaneous firing of the neuron. Apply depolarizing current steps to elicit action potentials.
-
Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents or voltage-gated ion channel activity.
-
-
This compound Application:
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1-100 µM) by adding it to the perfusion aCSF.
-
Record the neuronal activity for 10-20 minutes during drug application.
-
Perform a washout by perfusing with drug-free aCSF for at least 20 minutes to observe recovery.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, action potential firing frequency, action potential threshold, and input resistance in current-clamp recordings.
-
In voltage-clamp recordings, analyze changes in the amplitude and frequency of spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs or sIPSCs), or the amplitude and kinetics of voltage-gated currents.
-
Caption: Whole-cell patch-clamp recording workflow.
Protocol 2: In Vivo Extracellular Recording
This protocol is for monitoring the firing activity of populations of neurons or single units in an anesthetized or awake, behaving animal in response to systemic administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine
-
Surgical tools
-
Dental cement
-
Recording electrodes (e.g., tungsten microelectrodes or silicon probes)
-
Headstage and preamplifier
-
Data acquisition system
-
This compound solution for injection (e.g., intraperitoneal, intravenous)
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or ketamine/xylazine) and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Slowly lower the recording electrode(s) to the desired depth according to stereotaxic coordinates.
-
Secure the electrode assembly to the skull using dental cement. A head-post for head fixation in awake recordings can also be implanted.
-
Allow the animal to recover from surgery.
-
-
Recording Session:
-
Connect the implanted electrode(s) to the headstage and data acquisition system.
-
For awake recordings, habituate the animal to the recording setup.
-
Record baseline neuronal activity (spikes) for a sufficient period (e.g., 20-30 minutes).
-
-
This compound Administration:
-
Administer this compound systemically (e.g., via intraperitoneal injection). Doses will need to be determined based on the animal model and desired plasma concentrations.
-
Continue to record neuronal activity for at least 60-90 minutes post-injection to observe the full time course of the drug's effect.
-
-
Data Analysis:
-
Spike sort the recorded data to isolate single-unit activity.
-
Analyze changes in the firing rate and firing pattern (e.g., burst firing) of individual neurons or the overall multi-unit activity in response to this compound administration.
-
Compare the pre-injection baseline activity to the post-injection activity.
-
Caption: In vivo extracellular recording workflow.
Concluding Remarks
The provided application notes and protocols offer a framework for investigating the electrophysiological effects of this compound. By employing these methods, researchers can gain valuable insights into how this compound modulates neuronal activity at both the single-cell and network levels. This knowledge is fundamental for advancing our understanding of its therapeutic mechanisms in depression and smoking cessation and for the development of novel therapeutics targeting the dopaminergic and noradrenergic systems.
References
- 1. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bupropion Hydrobromide? [synapse.patsnap.com]
- 4. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The antidepressant bupropion is a negative allosteric modulator of serotonin type 3A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bupropion Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the Bupropion Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.okstate.edu [scholars.okstate.edu]
- 11. Bupropion ( aminoketone, Wellbutrin ) and Depression [biopsychiatry.com]
- 12. Bupropion: a review of its mechanism of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Extracellular Hydroxybupropion in the Brain using Microdialysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of in vivo microdialysis to measure extracellular concentrations of hydroxybupropion (B195616), the primary active metabolite of bupropion (B1668061), in the brain. This technique is crucial for understanding the neuropharmacokinetics and pharmacodynamics of bupropion, a widely prescribed antidepressant and smoking cessation aid.
Introduction to Microdialysis for Neuropharmacology
In vivo microdialysis is a powerful sampling technique used to measure the concentrations of unbound, extracellular molecules in the living brain.[1][2] A semi-permeable microdialysis probe is surgically implanted into a specific brain region of an anesthetized or freely moving animal.[1] A physiological solution, known as the perfusate, is slowly pumped through the probe. Small molecules in the extracellular fluid, such as neurotransmitters and drugs like this compound, diffuse across the membrane into the perfusate, which is then collected as dialysate for analysis.[1][3] This method allows for the continuous monitoring of dynamic changes in the brain's chemical environment in response to drug administration.
The primary advantage of microdialysis is its ability to sample the unbound concentration of a substance in the brain's extracellular fluid (ECF). This unbound concentration is considered to be the pharmacologically active fraction that can interact with receptors and transporters.[4]
Application in Bupropion Research
Bupropion is extensively metabolized to several active metabolites, with this compound being the most significant in terms of plasma concentrations.[5] It is believed that this compound contributes significantly to the therapeutic effects of bupropion, primarily through the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake.[6] Microdialysis studies have been instrumental in elucidating the brain pharmacokinetics of bupropion and this compound. Such studies have shown that both compounds readily cross the blood-brain barrier and achieve significant concentrations in the brain extracellular fluid.[6]
Experimental Protocols
The following protocols are synthesized from established methodologies for conducting microdialysis studies to measure brain extracellular this compound.
Protocol 1: In Vivo Microdialysis in Rats
This protocol outlines the procedure for performing microdialysis in rats to measure extracellular brain concentrations of this compound.
1. Animal Preparation and Surgery:
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.[6]
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Guide Cannula Implantation: Drill a small hole in the skull over the target brain region (e.g., striatum, nucleus accumbens, or prefrontal cortex).[7][8] A guide cannula is then lowered to a position just above the target site and secured to the skull with dental cement and jeweler's screws.
2. Microdialysis Probe Insertion and Perfusion:
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe inlet to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant flow rate, typically between 1.0 and 2.0 µL/min.[1][3] The composition of a common Ringer's solution is provided in the table below.
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes before collecting baseline samples.
3. Sample Collection:
-
Baseline Collection: Collect several baseline dialysate samples (e.g., 3-4 samples of 20-30 minutes each) to establish a stable baseline concentration.
-
Drug Administration: Administer bupropion or this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).[6][8]
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours to monitor the time course of extracellular this compound concentrations.
-
Sample Handling: Immediately freeze the collected dialysate samples on dry ice or in a -80°C freezer to prevent degradation of the analytes.
Protocol 2: Analytical Method for this compound Quantification
This protocol describes a sensitive method for quantifying bupropion and this compound in brain microdialysate samples using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS).[9][10]
1. Sample Preparation:
-
Brain microdialysate samples can often be injected directly into the LC-MS system without further cleanup.[9][10] If necessary, a simple protein precipitation step can be performed.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., Bonus RP C18, 100 mm × 2.1 mm, 3.5 µm) is suitable for separation.[9]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer (e.g., 10 mM, pH 4) is typically used.[9][10]
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[9][10]
-
Transitions: The precursor to product ion transitions to monitor are m/z 256 -> 238 for this compound and m/z 240 -> 184 for bupropion.[9][10]
-
3. Quantification:
-
Construct a calibration curve using standards of known concentrations of this compound prepared in the same matrix as the samples (i.e., aCSF or Ringer's solution).
-
The concentration of this compound in the dialysate samples is determined by comparing their peak areas to the calibration curve.
Data Presentation
The following tables summarize key quantitative data from microdialysis studies of this compound.
Table 1: Pharmacokinetic Parameters of Bupropion and this compound in Rat Brain
| Parameter | Bupropion | This compound | Reference |
| Steady-State Brain ECF/Plasma Unbound Ratio | 1.9 | 1.7 | [6] |
Table 2: Analytical Method Validation for this compound in Microdialysate
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | [9][10] |
| Intra-day Assay Variability | < 15% | [9][10] |
| Inter-day Assay Variability | < 15% | [9][10] |
| Analysis Time | < 9 minutes | [9][10] |
Table 3: Composition of Perfusion Fluid (Ringer's Solution)
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 4 |
| CaCl₂ | 2.3 |
Mandatory Visualizations
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis for pharmacokinetic analysis of drug transport to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Rat Plasma and Brain Extracellular Fluid Pharmacokinetic Model for Bupropion and this compound Based on Microdialysis Sampling, and Application to Predict Human Brain Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute effects of bupropion on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple and sensitive LC-ESI-MS (ion trap) method for the determination of bupropion and its major metabolite, this compound in rat plasma and brain microdialysates | AVESİS [avesis.anadolu.edu.tr]
Troubleshooting & Optimization
Overcoming matrix effects in LC-MS/MS analysis of hydroxybupropion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of hydroxybupropion (B195616).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1][2] In the analysis of this compound, this can significantly compromise the reliability of pharmacokinetic and toxicological data.[3]
Q2: What are the primary causes of matrix effects in plasma samples for this compound analysis?
A2: The main culprits behind matrix effects in plasma are endogenous components. Phospholipids (B1166683) from cell membranes are a major source of interference.[1][4] Other contributing factors include proteins, salts, and other organic compounds.[1][5] Exogenous compounds introduced during sample collection and preparation, such as anticoagulants like heparin, can also contribute to matrix effects.[6]
Q3: My this compound signal is showing significant suppression. What are the likely causes and how can I troubleshoot this?
A3: Significant ion suppression is a common issue in the LC-MS/MS analysis of biological samples.
-
Possible Cause: Co-elution with phospholipids or other endogenous matrix components that interfere with the ionization process in the mass spectrometer source.[1]
-
Troubleshooting Steps:
-
Phospholipid Monitoring: Incorporate a multiple reaction monitoring (MRM) transition for common phospholipids (e.g., m/z 184 → 184) to confirm if they are co-eluting with this compound.[7]
-
Improve Sample Cleanup: If you are using a simple protein precipitation method, consider switching to a more effective technique for phospholipid removal, such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or specialized phospholipid removal plates.[8][9][10][11]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the regions where phospholipids elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d6) will co-elute with the analyte and experience similar ion suppression, allowing for more accurate and precise quantification.[3][12][13]
-
Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A4: The most widely accepted method for quantifying matrix effects is the post-extraction spiking technique.[1][14] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. The matrix factor (MF) can be calculated to determine the degree of ion suppression or enhancement.
Q5: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A5: The choice of sample preparation method is critical for minimizing matrix effects. While protein precipitation is simple, it is often insufficient for removing phospholipids.[10] More robust methods include:
-
Solid-Phase Extraction (SPE): Offers cleaner extracts by selectively isolating the analyte.[15][16]
-
Liquid-Liquid Extraction (LLE): Can be optimized to remove interfering compounds.[17]
-
Phospholipid Removal Plates/Cartridges: These products are specifically designed to deplete phospholipids from biological samples and provide a clean extract.[8][9][10]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spiking
This protocol describes the quantitative assessment of matrix effects.
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method without adding the internal standard.
-
Prepare Spiked Matrix Samples (Set A): To the extracted blank matrix from each lot, add a known amount of this compound and the internal standard (e.g., this compound-d6) to achieve low and high quality control (QC) concentrations.
-
Prepare Neat Standard Solutions (Set B): Prepare solutions of this compound and the internal standard in the mobile phase at the same low and high QC concentrations as Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in the presence of matrix (Set A) to the peak area of the analyte in the neat solution (Set B). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized MF: Calculated by dividing the MF of the analyte by the MF of the internal standard. The coefficient of variation (CV%) of the IS-normalized MF across the different lots of matrix should ideally be ≤15%.[18][19]
-
Protocol 2: Sample Preparation using Phospholipid Removal Plates
This protocol provides a general workflow for using phospholipid removal plates for cleaner sample extracts.
-
Sample Pre-treatment: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Filtration: Place the phospholipid removal plate on a collection plate. Transfer the vortexed sample to the wells of the phospholipid removal plate.
-
Apply Vacuum/Pressure: Apply a vacuum or positive pressure to draw the sample through the plate into the collection plate.
-
Evaporation: Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in mobile phase and inject it into the LC-MS/MS system.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Pros | Cons | Typical Recovery (%) | Reference(s) |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Inefficient removal of phospholipids, high matrix effects | Variable | [3][10][13][20][21] |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences | Can be labor-intensive, requires solvent optimization | >60% | [17] |
| Solid-Phase Extraction (SPE) | Provides clean extracts, reduces matrix effects | More complex, requires method development | 58-67% | [15] |
| Phospholipid Removal Plates | Excellent phospholipid removal, simple workflow | Higher cost per sample | >90% | [8][9][10] |
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value | Reference(s) |
| Column | C18 (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm) | [16] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water | [16] |
| Mobile Phase B | Methanol | [16] |
| Gradient | Isocratic (e.g., 10:90 v/v, A:B) | [16] |
| Flow Rate | 0.5 - 1.0 mL/min | [12][17] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [3][12][15] |
| MRM Transition (this compound) | m/z 256.1 → 238.0 | [15][17] |
| MRM Transition (this compound-d6 IS) | m/z 262.1 → 244.1 | [3][20] |
Visualizations
Caption: Workflow for sample preparation using phospholipid removal plates.
Caption: A logical workflow for troubleshooting ion suppression issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. waters.com [waters.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. news-medical.net [news-medical.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. Sensitive, selective and rapid determination of bupropion and its major active metabolite, this compound, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajrconline.org [ajrconline.org]
- 18. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Hydroxybupropion in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxybupropion (B195616) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of plasma samples containing this compound?
For long-term stability, it is recommended to store plasma samples at ultra-low temperatures. Storage at -80°C has been shown to be effective for maintaining the stability of this compound and its parent compound, bupropion (B1668061).[1][2] Studies have also demonstrated stability at -20°C and -65°C.[3][4] Storage at room temperature or refrigeration (4°C) leads to significant degradation of bupropion and is not recommended for long-term storage.[5][6]
Q2: How many freeze-thaw cycles can my samples undergo without affecting this compound concentration?
Samples stored at -80°C have been shown to be stable for at least three freeze-thaw cycles without significant degradation of this compound.[1] However, it is best practice to minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes for individual experiments.
Q3: What is the impact of pH on the stability of this compound in plasma samples?
While the parent drug, bupropion, shows pH-dependent degradation with increased instability at higher pH, its major metabolite, this compound, is relatively stable across a pH range of 2.5 to 10 when incubated at 37°C for 48 hours.[7] Bupropion is most stable in aqueous solutions below pH 5.[8]
Q4: What are the recommended anticoagulants for blood collection when analyzing for this compound?
The provided research articles commonly utilize human plasma for analysis, but do not specify a particular anticoagulant as being superior for this compound stability.[1][2][3][4][7][9][10] Standard anticoagulants such as EDTA, heparin, or citrate (B86180) are generally used for plasma collection. It is advisable to validate your specific collection and processing procedure to ensure no interference with the assay.
Q5: What is the primary metabolic pathway of bupropion to this compound?
Bupropion is extensively metabolized in the liver to its primary active metabolite, this compound.[3][10] This hydroxylation is mediated almost exclusively by the cytochrome P450 enzyme CYP2B6.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels in stored samples. | Sample degradation due to improper storage temperature. | Ensure samples are consistently stored at -80°C for long-term storage.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Degradation of the parent compound, bupropion, before metabolism if analysis is delayed after collection. | Process blood samples to plasma promptly after collection and freeze them immediately at -80°C.[2] | |
| High variability in results between sample aliquots. | Inconsistent sample handling and thawing procedures. | Thaw samples uniformly at room temperature and vortex to ensure homogeneity before analysis.[10] |
| Matrix effects or ion suppression during LC-MS/MS analysis. | Optimize the sample preparation method. Consider solid-phase extraction (SPE) for a cleaner extract over protein precipitation.[10] Use a stable isotope-labeled internal standard (e.g., this compound-d6) to normalize for matrix effects.[10] | |
| Poor peak shape or resolution during chromatographic analysis. | Suboptimal mobile phase pH or column type. | Adjust the pH of the mobile phase; optimal resolution for bupropion and its metabolites has been found between pH 4.8 and 5.1.[1] Experiment with different analytical columns, such as an Acquity BEH phenyl column, which has shown good separation.[3] |
| Interference from other compounds in the sample. | Insufficient selectivity of the analytical method. | Utilize tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for high selectivity and to minimize interference.[10] |
Stability of this compound in Human Plasma
| Storage Condition | Analyte | Duration | Stability Finding | Reference |
| -80°C | This compound | Long-term | Stable | [1][2] |
| -65°C ± 10°C | This compound | Long-term | Stable | [4] |
| -35°C | This compound | 65 Days | Stable | [3] |
| -20°C | This compound | 65 Days | Stable | [3] |
| 4°C (in autosampler) | This compound | 48 hours | Stable | [1] |
| Room Temperature (22°C) | Bupropion (parent drug) | 54.2 hours (half-life) | Significant degradation | [7][9] |
| 37°C | Bupropion (parent drug) | 11.4 hours (half-life) | Rapid degradation | [7][9] |
| 37°C (pH 2.5 to 10) | This compound | 48 hours | Minimal effect on concentration | [7][9] |
| Freeze-Thaw (-80°C) | This compound | 3 cycles | Stable | [1] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a common method for extracting this compound from human plasma for LC-MS/MS analysis.[10]
-
Allow frozen human plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 200 µL of the plasma sample.
-
Add 10 µL of an internal standard working solution (e.g., this compound-d6).
-
Add 400 µL of a precipitating agent, such as acetonitrile (B52724) or a 20% aqueous trichloroacetic acid solution.
-
Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 4500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
The following are example parameters for a validated LC-MS/MS method for the determination of this compound in human plasma.[10]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Liquid Chromatography Conditions:
-
Column: Zorbax SB C8, 100 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.2% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: Isocratic elution with 35% A and 65% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition (this compound): m/z 256.0 → 238.0
-
MRM Transition (Internal Standard, e.g., Bupropion-D9): m/z 249.20 → 131.00
-
Ion Source Temperature: 400°C
-
Visualizations
References
- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of bupropion and its major metabolites in human plasma. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Troubleshooting poor peak shape in chiral HPLC of hydroxybupropion enantiomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chiral High-Performance Liquid Chromatography (HPLC) analysis of hydroxybupropion (B195616) enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues leading to distorted peak shapes such as tailing and fronting.
Q1: What are the most common causes of peak tailing in my chromatogram?
Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue. Common causes include:
-
Secondary Interactions: Unwanted interactions can occur between basic analytes like this compound and acidic silanol (B1196071) groups on the silica-based column packing. To mitigate this, consider operating at a lower mobile phase pH to keep the silanol groups protonated or use an end-capped column.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or diluting the sample.
-
Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, it can cause inconsistent ionization and lead to asymmetrical peaks. It's recommended to adjust the mobile phase pH to be at least two units away from the analyte's pKa.
-
Column Contamination or Degradation: Contaminants from samples can accumulate on the column, and over time, the stationary phase can degrade, creating active sites that cause tailing. Using guard columns and ensuring proper sample cleanup can help protect the analytical column.
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, causing peak dispersion and tailing.
Q2: My peaks are fronting. What could be the cause?
Peak fronting, where the first half of the peak is broader than the second, is often caused by:
-
Column Overload: Specifically, concentration overload, where the sample injected is too concentrated, can lead to fronting. Diluting the sample is a primary solution.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can result in fronting. It is best to dissolve the sample in the mobile phase itself whenever possible.
-
Column Collapse: A physical collapse of the column bed, which can be caused by extreme pH or temperature, is a common cause of fronting for all peaks in a run. If this is suspected, the column will likely need to be replaced.
-
Inappropriate Mobile Phase Composition: A significant mismatch between the solvent used to dissolve the sample and the mobile phase can cause peak distortion, including fronting.
Q3: How does the mobile phase composition affect the separation and peak shape of this compound enantiomers?
The mobile phase is a critical factor in achieving good chiral separation and symmetrical peaks. Key parameters to consider are:
-
pH: The pH of the mobile phase can significantly influence the retention and separation on protein-based chiral columns like the α1-acid glycoprotein (B1211001) (AGP) column. For basic compounds like this compound, adjusting the pH can control the ionization state of both the analyte and the stationary phase, impacting interactions and peak shape.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile) are crucial. For instance, in one method using an AGP column, 10% methanol was found to be optimal for baseline resolution of bupropion (B1668061) enantiomers, while acetonitrile (B52724) did not provide adequate separation.
-
Buffer Concentration: The ionic strength of the buffer can influence retention and selectivity. For reversed-phase chromatography, a buffer concentration of 5-10 mM is generally sufficient.
Q4: I suspect my column is the issue. What are some common column-related problems?
The analytical column is the heart of the separation, and its condition is paramount.
-
Column Deterioration: Over time and with many injections, columns can deteriorate. This can be accelerated by using mobile phases with a pH outside the column's stable range (typically pH 2-8 for silica-based columns). Signs of deterioration include increased peak tailing and a gradual decrease in retention time.
-
Contamination: Buildup of contaminants from the sample matrix on the column frit or packing material can lead to poor peak shape and increased backpressure. A proper sample preparation procedure, like protein precipitation or liquid-liquid extraction, is crucial.
-
Void Formation: Voids at the head of the column can occur due to pressure shocks or dissolution of the silica (B1680970) packing under high pH conditions. This often results in split or broad peaks for all analytes.
Q5: Can my sample preparation method affect peak shape?
Yes, absolutely. The goal of sample preparation is to extract the analytes of interest from the matrix (e.g., plasma) and remove interfering substances.
-
Matrix Effects: Components from the sample matrix, if not adequately removed, can co-elute with the analytes or interact with the stationary phase, causing peak distortion.
-
Incompatible Sample Solvent: As mentioned earlier, dissolving the sample in a solvent that is much stronger than the mobile phase can lead to poor peak shape. It is always recommended to reconstitute the final extract in the initial mobile phase.
-
Common Extraction Techniques: For this compound in plasma, common and effective methods include protein precipitation (e.g., with trichloroacetic acid) and liquid-liquid extraction.
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for the chiral separation of this compound enantiomers.
Table 1: Chromatographic Conditions for Chiral Separation of this compound Enantiomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Lux 3µ Cellulose-3 | α1-acid glycoprotein (AGP) | Cyclobond I 2000 |
| Column Dimensions | 250 x 4.6 mm | 100 x 2.0 mm, 5µm | Not Specified |
| Mobile Phase A | Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v) | 20 mM Aqueous Ammonium Formate, pH 5.0 | 20 mM Ammonium Acetate, pH 3.8 |
| Mobile Phase B | Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v) | Methanol | 3 |
Technical Support Center: Optimizing Hydroxybupropion Extraction from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing protein precipitation to extract hydroxybupropion (B195616) from plasma samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the protein precipitation process for this compound extraction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate mixing can lead to incomplete removal of proteins, trapping the analyte. | - Optimize Precipitant-to-Plasma Ratio: Use a higher ratio of organic solvent to plasma, such as 3:1 (v/v) acetonitrile (B52724) to plasma.[1] - Thorough Mixing: Ensure vigorous vortexing for at least 1-3 minutes after adding the precipitating agent to facilitate complete protein denaturation.[2] |
| Co-precipitation of Analyte: this compound may become entrapped in the precipitated protein pellet. | - Acidification: Adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can improve recovery by minimizing non-specific binding.[3][4] - Temperature Control: Precipitate at lower temperatures (e.g., 4°C) to potentially reduce co-precipitation, though bupropion (B1668061) itself is temperature-sensitive.[5][6] | |
| Analyte Instability: Bupropion and its metabolites can degrade at certain pH levels and temperatures.[7][6] | - Maintain Appropriate pH: Ensure the final pH of the sample is within a stable range for this compound (pH 2.5 to 10).[7][6] - Control Temperature: Process samples on ice and store them at appropriate temperatures (e.g., -80°C for long-term storage) to minimize degradation.[8] Bupropion's half-life at room temperature (22°C) in pH 7.4 plasma is approximately 54.2 hours.[7][6] | |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Residual Endogenous Components: Incomplete removal of plasma components like phospholipids (B1166683) can interfere with analyte ionization. | - Choice of Precipitant: Acetonitrile is generally more effective than methanol (B129727) at removing interfering substances.[9][3][10] - Post-Precipitation Cleanup: Consider a secondary cleanup step like solid-phase extraction (SPE) if matrix effects persist.[1] |
| High Salt Concentration: Using salt-based precipitants can introduce ions that suppress the analyte signal. | - Use Organic Solvents: Prioritize organic solvents like acetonitrile over salting-out methods for LC-MS/MS applications.[11] | |
| Inconsistent Results | Variable Precipitation Efficiency: Minor variations in protocol execution can lead to inconsistent protein removal. | - Standardize Protocol: Ensure consistent timing, temperatures, and volumes for all samples. - Automated Liquid Handling: If available, use automated systems for precise and repeatable dispensing of reagents.[4] |
| Sample Handling: Differences in sample collection, storage, or freeze-thaw cycles can affect analyte stability and protein composition. | - Standardize Sample Handling: Follow a strict protocol for blood collection, plasma separation, and storage. Minimize freeze-thaw cycles.[8][12] | |
| Clogged LC Column or High Backpressure | Incomplete Removal of Precipitated Protein: Fine protein particles may not be fully pelleted by centrifugation and can be injected onto the column. | - Increase Centrifugation Speed/Time: Centrifuge at a higher g-force (e.g., >10,000 x g) for a longer duration (e.g., 10-20 minutes) to ensure a compact pellet.[13][14] - Use Filtration: Employ a 96-well filter plate to remove precipitated proteins as an alternative to centrifugation.[2][4][15] |
Frequently Asked Questions (FAQs)
Q1: Which organic solvent is best for precipitating plasma proteins for this compound analysis?
A1: Acetonitrile (ACN) is generally the most effective and widely recommended organic solvent for protein precipitation in bioanalytical methods.[9][3][10] It typically provides higher protein removal efficiency compared to methanol.[9] Studies have shown that acetonitrile can precipitate over 96% of plasma proteins at a 2:1 ratio (v/v) of precipitant to plasma.[3][10]
Q2: What is the optimal ratio of acetonitrile to plasma for protein precipitation?
A2: A ratio of 3:1 (v/v) acetonitrile to plasma is commonly recommended to ensure efficient protein removal and a clear supernatant.[9] While a 2:1 ratio can be effective, a 3:1 ratio provides a more robust precipitation process.[1][3][10]
Q3: How can I minimize the loss of this compound during protein precipitation?
A3: To minimize analyte loss, ensure thorough vortexing to break up protein-analyte interactions. Adding a small amount of acid, such as 0.1% formic acid, to the acetonitrile can also help by disrupting these interactions and improving recovery.[3][4] Careful transfer of the supernatant after centrifugation is also critical to avoid aspirating any part of the protein pellet.
Q4: My results show significant ion suppression in the LC-MS/MS analysis. What can I do?
A4: Ion suppression is often caused by residual matrix components. Ensure you are using a sufficiently high ratio of a high-purity organic solvent like acetonitrile for precipitation. If ion suppression persists, you may need to incorporate a more selective sample preparation technique after protein precipitation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to further clean up the sample.[1]
Q5: What are the recommended storage conditions for plasma samples containing this compound?
A5: To ensure the stability of this compound, plasma samples should be stored at low temperatures. For long-term storage, -80°C is recommended.[8] It is also important to minimize the number of freeze-thaw cycles the samples undergo.[8][12] Bupropion has been shown to degrade at room and refrigerated temperatures over time.[7][6]
Experimental Protocols
Protocol 1: Standard Acetonitrile Protein Precipitation
This protocol outlines a standard and effective method for extracting this compound from plasma using acetonitrile.
Materials:
-
Plasma sample
-
Acetonitrile (HPLC or MS grade)
-
0.1% Formic acid in acetonitrile (optional)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (or acetonitrile with 0.1% formic acid) to the plasma sample.
-
Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[2]
-
Centrifuge the sample at >10,000 x g for 10-20 minutes at 4°C to pellet the precipitated proteins.[13][14]
-
Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
Protocol 2: Protein Precipitation using a 96-Well Filter Plate
This high-throughput protocol is suitable for processing a large number of samples.
Materials:
-
Plasma samples
-
Acetonitrile (HPLC or MS grade)
-
96-well protein precipitation filter plate
-
96-well collection plate
-
Vacuum manifold or centrifuge with a plate rotor
Procedure:
-
Place the 96-well filter plate on top of a 96-well collection plate.
-
Dispense 300 µL of acetonitrile into each well of the filter plate.
-
Add 100 µL of plasma sample to each well.
-
Mix the samples by sealing the plate and vortexing for 1-3 minutes.[2]
-
Place the plate assembly on a vacuum manifold and apply a vacuum to draw the supernatant through the filter into the collection plate. Alternatively, centrifuge the plate assembly at 500 x g for 3-5 minutes.[2]
-
The filtrate in the collection plate is ready for analysis.
Data Summary
Table 1: Comparison of Protein Precipitation Agents
| Precipitating Agent | Typical Ratio (Precipitant:Plasma, v/v) | Protein Removal Efficiency | Notes |
| Acetonitrile | 2:1 - 3:1 | >96% | Generally provides the cleanest extracts and is highly compatible with LC-MS/MS.[9][3][10] |
| Methanol | 3:1 - 5:1 | ~78% (in urine) | Less efficient at protein removal compared to acetonitrile.[9][16] |
| Trichloroacetic Acid (TCA) | 1:5 (20% TCA:Plasma) | ~92% | Can be effective but may cause analyte degradation and is less compatible with some LC-MS/MS systems.[3][10][17] |
| Zinc Sulfate | 2:1 | ~91% | A salting-out method that is generally less favored for LC-MS/MS due to potential ion suppression.[3][10] |
Visualizations
Caption: Standard Protein Precipitation Workflow.
Caption: Troubleshooting Low Analyte Recovery.
References
- 1. Technical Tip: Protein Precipitation [phenomenex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 6. Stability of bupropion and its major metabolites in human plasma. | Semantic Scholar [semanticscholar.org]
- 7. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics [mdpi.com]
- 17. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
Technical Support Center: CYP2B6-Mediated Hydroxybupropion Formation In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working on CYP2B6-mediated hydroxybupropion (B195616) formation in vitro. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-individual variability in CYP2B6-mediated bupropion (B1668061) hydroxylation in vitro?
A1: The substantial variability observed in bupropion hydroxylation is primarily due to the high inter-individual differences in CYP2B6 expression and catalytic activity.[1] This variability is influenced by a combination of genetic and environmental factors.[1] Genetic polymorphisms in the CYP2B6 gene are a major contributor, with some variants leading to decreased protein expression and/or altered enzymatic activity.[2][3] Environmental factors, such as exposure to drugs that induce or inhibit CYP2B6, also play a significant role.[4]
Q2: Which genetic variants of CYP2B6 have the most significant impact on bupropion metabolism?
A2: The CYP2B66 allele is one of the most studied variants and has been associated with reduced CYP2B6 protein expression and activity, leading to slower bupropion metabolism.[1][2] Individuals carrying the CYP2B66 allele may show decreased formation of this compound.[5] The CYP2B618 variant has also been linked to reduced expression and lower bupropion hydroxylase activity.[2] Conversely, the CYP2B64 allele has been associated with somewhat increased hydroxylation activity.[6]
Q3: What in vitro systems are most appropriate for studying CYP2B6-mediated bupropion hydroxylation?
A3: Several in vitro systems can be used, each with its own advantages and limitations:
-
Human Liver Microsomes (HLMs): HLMs are a widely used and convenient model as they contain the full complement of CYP enzymes, including CYP2B6.[7][8] They are suitable for studying the kinetics of bupropion hydroxylation and for assessing the impact of inhibitors.[9]
-
cDNA-expressed Recombinant Human CYPs: These systems, often expressed in insect or bacterial cells, allow for the investigation of a specific CYP isoform's contribution to a metabolic pathway in isolation.[7] Recombinant CYP2B6 is essential for confirming its primary role in this compound formation.[10]
-
Hepatocytes: Primary human hepatocytes are considered the gold standard as they contain both Phase I and Phase II metabolic enzymes and better represent the in vivo physiological environment.[11]
-
S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes, offering a more complete picture of metabolism, including both Phase I and Phase II reactions.[12]
Q4: Besides CYP2B6, are other enzymes involved in bupropion metabolism?
A4: While CYP2B6 is the primary enzyme responsible for the hydroxylation of bupropion to this compound, other enzymes contribute to its overall metabolism.[10][13] The stereoisomers threohydrobupropion and erythrohydrobupropion are formed by carbonyl reductases.[10] Other CYP isoforms, such as CYP2C19, may also play a minor role in bupropion's metabolism through alternative hydroxylation pathways.[13]
Troubleshooting Guide
Problem 1: High variability in this compound formation rates across different lots of human liver microsomes.
-
Possible Cause: Significant inter-individual variability in CYP2B6 protein content and activity is expected in the human population.[1] This is reflected in different HLM lots, which are prepared from individual donors. Genetic polymorphisms and the donor's history of exposure to inducing or inhibiting substances contribute to this variability.[1][14]
-
Solution:
-
Characterize HLM Lots: Whenever possible, use HLM lots that have been characterized for CYP2B6 activity using a probe substrate like bupropion.
-
Use Pooled Microsomes: For general metabolism studies, consider using pooled HLMs from multiple donors to average out individual variability.[8]
-
Genotype Donors: If feasible, use HLMs from donors with known CYP2B6 genotypes to investigate the impact of specific genetic variants.
-
Problem 2: Lower than expected this compound formation in an experiment using recombinant CYP2B6.
-
Possible Cause 1: Suboptimal Incubation Conditions. The enzymatic activity of CYP2B6 is sensitive to factors such as pH, temperature, and cofactor concentrations.
-
Solution 1: Ensure that the incubation buffer is at the optimal pH (typically 7.4), and that the concentration of the NADPH-regenerating system is not limiting. Refer to established protocols for recommended concentrations.
-
Possible Cause 2: Inactive Enzyme. The recombinant enzyme may have lost activity due to improper storage or handling.
-
Solution 2:
-
Verify Storage Conditions: Check that the enzyme has been stored at the recommended temperature (usually -80°C).
-
Perform a Positive Control: Include a positive control substrate for CYP2B6 for which the activity is well-characterized to confirm the enzyme is active.
-
Problem 3: Inconsistent results in CYP2B6 inhibition assays.
-
Possible Cause 1: Non-specific Binding. The inhibitor or substrate may be binding to the plasticware of the incubation plates, reducing its effective concentration.
-
Solution 1: Use low-binding plates and include control incubations without enzyme to assess the extent of non-specific binding.
-
Possible Cause 2: Time-Dependent Inhibition. The inhibitor may be a time-dependent inhibitor (TDI), meaning that its inhibitory potency increases with pre-incubation time.
-
Solution 2: Conduct a pre-incubation experiment where the inhibitor is incubated with the microsomes and an NADPH-regenerating system for various times before the addition of bupropion.[15]
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Bupropion Hydroxylation by CYP2B6
| In Vitro System | Km (μM) | Reference |
| Human Liver Microsomes (average of 4) | 89 (±14) | [9] |
| cDNA-expressed CYP2B6 | 85 | [9] |
| cDNA-expressed CYP2B6 | 156 | [16] |
Table 2: IC50 Values for Inhibition of CYP2B6-Mediated Bupropion Hydroxylation by Various Antidepressants
| Inhibitor | IC50 (μM) | Reference |
| Paroxetine | 1.6 | [9] |
| Sertraline | 3.2 | [9] |
| Norfluoxetine | 4.2 | [9] |
| Fluvoxamine | 6.1 | [9] |
| Desmethylsertraline | 19.9 | [9] |
| Nefazodone | 25.4 | [9] |
| Fluoxetine | 59.5 | [9] |
Experimental Protocols
Protocol 1: Bupropion Hydroxylation Assay in Human Liver Microsomes
This protocol is adapted from methodologies described in the literature.[6][9]
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
Bupropion hydrochloride
-
This compound (as an analytical standard)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis (e.g., this compound-d6)
-
96-well plates
-
Incubator/shaker
2. Incubation Procedure:
-
Prepare a stock solution of bupropion in an appropriate solvent (e.g., water or methanol).
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
Bupropion at various concentrations (e.g., 0 to 1000 µM) to determine kinetics.[6] A single concentration around the Km (e.g., 100 µM) can be used for screening purposes.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis.
3. Analytical Method:
-
Analyze the formation of this compound using a validated LC-MS/MS method.
-
Monitor the multiple reaction monitoring (MRM) transition for this compound (e.g., m/z 256.2 > 238.2) and the internal standard.[6]
Visualizations
Figure 1: Simplified metabolic pathway of bupropion.
Figure 2: Troubleshooting workflow for in vitro bupropion hydroxylation assays.
References
- 1. Pharmacogenetic determinants of interindividual variability in bupropion hydroxylation by cytochrome P450 2B6 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of CYP2B6 genetic variants on plasma and urine concentrations of bupropion and metabolites at steady state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2B6 Functional Variability in Drug Metabolism and Exposure Across Populations—Implication for Drug Safety, Dosing, and Individualized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Review of CYP2B6 Transcriptional Modulators, Variants, and Their Role in Drug Interactions – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Bupropion Hydroxylation by Cytochrome P450 CYP2B6 and Cytochrome P450 Oxidoreductase Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dls.com [dls.com]
- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. [PDF] CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants. | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 16. ClinPGx [clinpgx.org]
Minimizing ion suppression in the ESI-MS analysis of hydroxybupropion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of hydroxybupropion (B195616).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1] In the analysis of this compound from biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins can be major contributors to ion suppression.[2][3] Failure to address ion suppression can lead to erroneous pharmacokinetic and bioequivalence data.
Q2: What are the common causes of ion suppression when analyzing this compound in biological samples?
A2: Common causes of ion suppression in the analysis of this compound from matrices like human plasma include:
-
Co-elution of endogenous matrix components: Phospholipids, salts, and proteins are known to cause ion suppression.[2][4]
-
Sample preparation method: Simpler methods like protein precipitation can leave a significant amount of matrix components in the final extract, leading to ion suppression.[5][6]
-
Mobile phase composition: The presence of non-volatile salts or certain additives in the mobile phase can interfere with the ESI process.[2]
-
High analyte concentration: At high concentrations, the analyte itself can contribute to saturation of the ESI process, leading to a non-linear response.[2]
Q3: How can I detect and assess the extent of ion suppression in my this compound assay?
A3: A common method to assess ion suppression is the post-column infusion experiment.[7] This involves infusing a standard solution of this compound at a constant rate into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression.[7] Another approach is to compare the peak area of this compound in a sample spiked after extraction with the peak area of a standard solution in a pure solvent. A lower response in the matrix-spiked sample signifies ion suppression.[1]
Troubleshooting Guides
Issue 1: Low this compound signal and poor sensitivity.
This issue is often a direct consequence of ion suppression. The following troubleshooting steps can help identify and mitigate the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
-
Evaluate Sample Preparation:
-
Problem: Protein precipitation, while simple, is often associated with significant ion suppression.[5][8]
-
Solution: Switch to a more rigorous sample clean-up technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5] These methods are more effective at removing interfering matrix components.[5]
-
-
Optimize Chromatographic Separation:
-
Problem: this compound may be co-eluting with endogenous compounds that cause suppression.
-
Solution: Adjust the chromatographic method to separate this compound from the suppression zones. This can be achieved by:
-
-
Optimize Mass Spectrometer Source Parameters:
-
Problem: Sub-optimal ESI source settings can exacerbate ion suppression.
-
Solution: Methodically optimize source parameters such as ion spray voltage, source temperature, and gas flows to maximize the this compound signal while minimizing the influence of matrix components.[9]
-
Issue 2: Poor reproducibility and accuracy in quantitative results.
Inconsistent ion suppression across different samples can lead to poor reproducibility and accuracy.
Mitigation Strategies
Caption: Strategies to improve reproducibility and accuracy.
Detailed Steps:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Rationale: A SIL-IS (e.g., this compound-d6) will co-elute with the analyte and experience the same degree of ion suppression.[5][9] By monitoring the analyte-to-internal standard peak area ratio, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.
-
-
Prepare Calibrators and Quality Controls in the Same Matrix:
-
Rationale: Preparing calibration standards and QCs in the same biological matrix as the unknown samples (e.g., blank human plasma) helps to compensate for matrix effects, as both standards and samples will be subject to similar levels of ion suppression.
-
-
Sample Dilution:
-
Rationale: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.[2] However, ensure that after dilution, the analyte concentration remains above the lower limit of quantification (LLOQ).
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a simple and fast method, but may be prone to ion suppression.[6][8]
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Bupropion-D9).[6]
-
Add 600 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile (B52724) containing 0.1% formic acid).[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., 4500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
This method provides a cleaner extract and is generally associated with reduced ion suppression compared to protein precipitation.[5]
-
Condition an appropriate SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.[11]
-
To 200 µL of plasma, add 50 µL of internal standard and 200 µL of 1% formic acid.[11]
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 2% formic acid in water, followed by methanol).
-
Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase.[11]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Advantages | Disadvantages | Typical Recovery (%) | Reference |
| Protein Precipitation | Simple, fast, low cost | High potential for ion suppression, lower recovery | ~60-80 | [8][12] |
| Liquid-Liquid Extraction | Good clean-up, reduced ion suppression | More labor-intensive, potential for emulsions | >80 | [13] |
| Solid Phase Extraction | Excellent clean-up, minimal ion suppression | More complex, higher cost | >90 | [5] |
Table 2: Published LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [6] | [11] | [9] |
| Column | Zorbax SB C8, 100 mm x 4.6 mm, 3.5 µm | Phenomenex, 100 x 4.6 mm, 5 µm | Chiralpak α1-acid glycoprotein (B1211001) (AGP), 100 x 2.0 mm, 5µm |
| Mobile Phase A | 0.2% Formic Acid in Water | 2mM Ammonium acetate (B1210297) in Water | 20 mM aqueous ammonium formate, pH 5.0 |
| Mobile Phase B | Methanol | Acetonitrile | Methanol |
| Elution | Isocratic (35% A, 65% B) | Isocratic (10% A, 90% B) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.22 mL/min |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transition (this compound) | m/z 256.0 → 238.0 | m/z 256.10 → 237.90 | m/z 256.1 → 238.1 |
| Internal Standard | Bupropion-D9 | Bupropion-D9 | This compound-d6 |
| LLOQ (ng/mL) | 5.181 | 3.00 | 2 |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. benchchem.com [benchchem.com]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. A simple and sensitive LC-ESI-MS (ion trap) method for the determination of bupropion and its major metabolite, this compound in rat plasma and brain microdialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. ajrconline.org [ajrconline.org]
- 13. Stereoselective analysis of this compound and application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Hydroxybupropion in Preclinical Research
Disclaimer: Direct studies on the oral formulation of hydroxybupropion (B195616) for enhanced bioavailability in animal models are limited in publicly available literature. The following guide is based on established strategies for improving the oral absorption of analogous compounds and provides a framework for researchers to design and troubleshoot their own experiments.
Frequently Asked Questions (FAQs)
Q1: Why is improving the oral bioavailability of this compound a research focus?
A1: this compound is the major active metabolite of bupropion (B1668061) and is believed to contribute significantly to its therapeutic effects.[1] Bupropion itself undergoes extensive first-pass metabolism to form this compound.[2][3] By directly administering this compound in a formulation with high oral bioavailability, researchers can aim for more consistent and predictable plasma concentrations, potentially leading to improved therapeutic outcomes and reduced inter-subject variability.
Q2: What are the primary challenges in achieving good oral bioavailability for this compound?
A2: While specific data for this compound is scarce, molecules in this class can face challenges such as:
-
Poor aqueous solubility: This can limit the dissolution rate in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Pre-systemic metabolism: Although it is a metabolite, this compound itself can be further metabolized in the gut wall or liver.
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the drug back into the GI lumen, reducing net absorption.[4][5][6]
Q3: What are the most promising formulation strategies to explore for this compound?
A3: Several advanced drug delivery technologies can be investigated:
-
Nanoparticle-based systems: Formulating this compound into solid lipid nanoparticles (SLNs) or polymeric nanoparticles can enhance solubility, protect the drug from degradation, and potentially improve absorption via lymphatic uptake.[7][8][9][10][11]
-
Liposomal formulations: Encapsulating this compound in liposomes can improve its solubility and permeability across the intestinal membrane.[12][13][14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the GI tract, which can enhance the solubility and absorption of lipophilic drugs.[15][16][17][18][19]
-
Prodrugs: While a study has explored a carbamate (B1207046) prodrug of this compound for transdermal delivery, a similar approach could be designed for oral administration to enhance its lipophilicity and membrane permeability.[20][21]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and dissolution rate.[22][23][24][25][26]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution of the formulation | - Inefficient drug loading in the carrier. - Aggregation of nanoparticles. - Poor dispersibility of the formulation. | - Optimize the drug-to-carrier ratio. - Incorporate stabilizers or surfactants in the formulation. - For SEDDS, adjust the oil/surfactant/cosurfactant ratios. |
| High variability in plasma concentrations in animal studies | - Inconsistent formation of emulsion (for SEDDS) in the GI tract. - Instability of the formulation in GI fluids. - Food effects influencing absorption. | - Standardize the fasting and feeding protocols for the animals. - Evaluate the stability of the formulation in simulated gastric and intestinal fluids. - Ensure consistent dosing procedures. |
| No significant improvement in bioavailability compared to the unformulated drug | - The chosen strategy does not address the primary absorption barrier (e.g., efflux transporters). - Rapid clearance of the drug from the systemic circulation. - Insufficient release of the drug from the carrier at the absorption site. | - Investigate if this compound is a substrate for P-gp or other efflux transporters. If so, consider co-administration with a P-gp inhibitor or using excipients that inhibit P-gp. - Characterize the pharmacokinetic profile with both intravenous and oral administration to understand its clearance. - Modify the formulation to achieve a more favorable drug release profile. |
Quantitative Data from Hypothetical Animal Studies
The following tables are templates for presenting data from preclinical pharmacokinetic studies. No specific data for orally administered this compound formulations were found in the reviewed literature.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Single Oral Dose)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 10 | [Enter Data] | [Enter Data] | [Enter Data] | 100 |
| This compound-SLNs | 10 | [Enter Data] | [Enter Data] | [Enter Data] | [Calculate] |
| This compound-Liposomes | 10 | [Enter Data] | [Enter Data] | [Enter Data] | [Calculate] |
| This compound-SEDDS | 10 | [Enter Data] | [Enter Data] | [Enter Data] | [Calculate] |
Table 2: Comparison of Excipients in a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
| SEDDS Composition (Oil:Surfactant:Cosurfactant) | Droplet Size (nm) | In Vitro Drug Release at 60 min (%) | In Vivo AUC (0-t) (ng·hr/mL) |
| Oleic Acid:Cremophor EL:Transcutol | [Enter Data] | [Enter Data] | [Enter Data] |
| Capryol 90:Tween 80:Propylene Glycol | [Enter Data] | [Enter Data] | [Enter Data] |
| Labrafil M 1944 CS:Kolliphor RH 40:Ethanol | [Enter Data] | [Enter Data] | [Enter Data] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Melt Emulsification and Ultrasonication Method:
-
Melt the selected solid lipid (e.g., glyceryl monostearate) by heating it to 5-10°C above its melting point.
-
Dissolve the accurately weighed this compound in the molten lipid.
-
Separately, prepare an aqueous solution of a surfactant (e.g., Tween 80) and heat it to the same temperature as the lipid phase.
-
Add the hot lipid phase to the hot aqueous phase under continuous high-speed homogenization to form a coarse pre-emulsion.
-
Immediately subject the pre-emulsion to high-power ultrasonication for a defined period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
Allow the resulting nanoemulsion to cool down to room temperature to solidify the lipid nanoparticles.
-
Characterize the SLN dispersion for particle size, zeta potential, and entrapment efficiency.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization and Fasting:
-
House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.
-
Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Dosing and Blood Sampling:
-
Divide the rats into groups, with each group receiving a different formulation (e.g., this compound suspension, SLNs, liposomes).
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Determine the relative bioavailability of the test formulations compared to the control suspension.
-
Visualizations
Caption: General workflow for developing and evaluating oral formulations of this compound.
References
- 1. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of In Vitro and In Vivo Profiles of this compound Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transdermal delivery of bupropion and its active metabolite, this compound: a prodrug strategy as an alternative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 腸管排出系トランスポーターと薬物吸収 [sigmaaldrich.com]
- 5. Expression and function of efflux drug transporters in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enhance Drug Bioavailability with Liposomes - Creative Biolabs [creative-biolabs.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. benthamscience.com [benthamscience.com]
- 15. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpcbs.com [ijpcbs.com]
- 18. csmres.co.uk [csmres.co.uk]
- 19. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Transdermal delivery of bupropion and its active metabolite, this compound: a prodrug strategy as an alternative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Refining Behavioral Assays for Hydroxybupropion
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining behavioral assays to assess the effects of hydroxybupropion (B195616). It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to study its behavioral effects?
A1: this compound is the primary active metabolite of bupropion (B1668061), an atypical antidepressant and smoking cessation aid.[1] It is formed in the liver by the enzyme CYP2B6 and its plasma concentrations are significantly higher and longer-lasting than the parent drug, bupropion.[1] Therefore, this compound is believed to contribute significantly to the therapeutic effects of bupropion.[2] Studying its specific behavioral effects is crucial for understanding the precise mechanisms of action of bupropion and for the development of more targeted therapeutics.
Q2: What are the main behavioral assays used to assess the antidepressant-like effects of this compound?
A2: The most common behavioral assays for assessing antidepressant-like effects in rodents are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[2][3] These tests are based on the principle that an animal in a stressful, inescapable situation will eventually adopt an immobile posture, and that this immobility is reduced by effective antidepressant treatment.[4]
Q3: What behavioral assays are used to evaluate the effects of this compound on nicotine (B1678760) dependence?
A3: To study the role of this compound in nicotine dependence, researchers often use the Conditioned Place Preference (CPP) test to measure the rewarding effects of nicotine and the Drug Discrimination paradigm to assess the subjective effects of the drug.[1]
Q4: What is the mechanism of action of this compound that underlies its behavioral effects?
A4: this compound, similar to bupropion, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] It blocks the reuptake of these neurotransmitters in the brain, leading to increased levels in the synapse. This neurochemical change is thought to mediate its antidepressant and anti-addictive properties. The (2S,3S)-enantiomer of this compound is particularly potent in this regard.[2]
II. Troubleshooting Guides
Forced Swim Test (FST)
Q: My vehicle-treated animals are showing high variability in immobility time. What could be the cause and how can I fix it?
A: High variability in the FST can be caused by several factors:
-
Water Temperature: Ensure the water temperature is consistently maintained between 23-25°C.[5] Colder or warmer water can affect the animals' activity levels.
-
Animal Handling: Gentle and consistent handling is crucial. Stress from improper handling can alter performance. Acclimatize animals to the testing room for at least 60 minutes before the test.
-
Lighting and Noise: The testing environment should have consistent, low-level lighting and be free from sudden noises.
-
Strain and Gender: Different rodent strains and sexes can exhibit different baseline levels of immobility. Ensure you are using a consistent strain and sex throughout your experiment.
Q: I am not observing a significant effect of this compound on immobility time. What are the potential reasons?
A:
-
Dosage: The dose of this compound may be suboptimal. It is important to perform a dose-response study to determine the effective dose range for your specific animal model.
-
Route and Timing of Administration: The route of administration (e.g., intraperitoneal, oral) and the time between drug administration and testing are critical variables. These should be consistent and based on the pharmacokinetic profile of this compound.
-
Acute vs. Chronic Dosing: Some antidepressants show more robust effects after chronic administration.[6] Consider a chronic dosing regimen if acute administration is not effective.
-
"Floating" vs. Immobility: Ensure that scorers are well-trained to distinguish between active swimming/struggling and passive floating (immobility). Some animals may learn to float without being immobile.
Tail Suspension Test (TST)
Q: A significant number of my mice are climbing their tails. How can I prevent this?
A: Tail climbing is a common issue, especially in certain strains like C57BL/6.[7][8] This behavior can invalidate the results for those animals.
-
Use of a "Tail-Climbing Stopper": A small cylinder or tube can be placed around the base of the tail to physically prevent the mouse from climbing.[7][9]
-
Exclusion Criteria: If a mouse successfully climbs its tail, it should be excluded from the data analysis.[7]
Q: The immobility scores in my TST are not consistent across different experimenters. How can I improve reliability?
A:
-
Clear Definition of Immobility: Establish a very clear and objective definition of immobility (e.g., complete lack of movement except for respiration).
-
Blinded Scoring: The person scoring the videos should be blind to the experimental conditions (vehicle vs. drug).
-
Automated Scoring Software: Using an automated video-tracking system can provide more objective and consistent measurements of immobility compared to manual scoring.[10]
Conditioned Place Preference (CPP)
Q: My animals show a strong initial preference for one of the chambers in the CPP apparatus. How should I handle this?
A: A pre-existing chamber preference is a common issue.
-
Unbiased Design: In an unbiased design, the drug is randomly assigned to one of the chambers for each animal, regardless of their initial preference. This helps to average out the effects of initial bias across the group.[11]
-
Biased Design: In a biased design, the drug is consistently paired with the initially non-preferred chamber.[11] This can sometimes lead to clearer results if the rewarding effect of the drug is strong enough to overcome the initial aversion.
-
Counterbalancing: Ensure that across your experimental groups, the drug-paired chamber is counterbalanced to avoid any systematic bias.
Q: I am not observing a clear place preference or aversion. What could be wrong?
A:
-
Dosage: The dose of the conditioning drug (e.g., nicotine) or this compound may be too low or too high. A full dose-response curve is recommended.
-
Conditioning Sessions: The number and duration of conditioning sessions may need to be adjusted. Typically, several pairings of the drug with the specific context are required.
-
Salience of Cues: The cues differentiating the chambers (e.g., wall color, floor texture) must be salient enough for the animals to distinguish between them.
-
Locomotor Effects: Be aware that the drug itself might alter locomotor activity, which could be misinterpreted as a place preference.[12] It is advisable to conduct an open-field test to assess the effects of this compound on locomotion independently.[13]
III. Quantitative Data Summary
| Behavioral Assay | Species | Compound | Dose | Route of Administration | Key Finding | Reference |
| Forced Swim Test | Mouse | (2S,3S)-hydroxybupropion | Not specified | Not specified | More potent than (2R,3R)-hydroxybupropion in a mouse depression model. | [2] |
| Conditioned Place Preference | Mouse | (2S,3S)-hydroxybupropion | 0.1 mg/kg | s.c. | Significantly reduced nicotine-induced CPP. | [1] |
| Conditioned Place Preference | Mouse | Bupropion | 1 mg/kg | s.c. | Completely blocked nicotine-induced CPP. | [1] |
| Drug Discrimination | Mouse | (2S,3S)-hydroxybupropion | 30 mg/kg | Not specified | Produced partial substitution for nicotine. | [1] |
| Drug Discrimination | Mouse | Bupropion | 56 mg/kg | Not specified | Produced partial substitution for nicotine. | [1] |
| Locomotor Activity | Rat | Bupropion | 10 or 30 mg/kg | Not specified | Increased locomotor activity in a dose-related manner. | [14] |
| Locomotor Activity | Mouse | Bupropion | 10, 15, 20 mg/kg | Not specified | Induced a significant increase in locomotion. | [15] |
IV. Experimental Protocols
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The total test duration is typically 6 minutes.[16]
-
The first 2 minutes are often considered an initial habituation period and are not scored.
-
During the final 4 minutes, record the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
-
Data Analysis: The primary measure is the duration of immobility in seconds. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) Protocol
-
Apparatus: A horizontal bar raised at least 50-60 cm from the floor. A piece of adhesive tape (approximately 15-20 cm long) is used to suspend the mouse.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Procedure:
-
Data Analysis: The primary outcome is the total duration of immobility. A reduction in immobility time suggests an antidepressant-like effect.
Conditioned Place Preference (CPP) Protocol
-
Apparatus: A two- or three-chambered box with distinct visual and tactile cues in each chamber to allow for discrimination.
-
Phases:
-
Pre-Conditioning (Baseline): On day 1, place the animal in the central compartment (if applicable) and allow it to freely explore all chambers for a set period (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days. On alternating days, administer the drug (e.g., nicotine) and confine the animal to one of the chambers. On the other days, administer the vehicle and confine the animal to the other chamber. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
Post-Conditioning (Test): On the test day, place the animal in the central compartment (drug-free state) and allow it to freely access all chambers. Record the time spent in each chamber.
-
-
Data Analysis: An increase in the time spent in the drug-paired chamber during the test phase compared to the baseline phase indicates a conditioned place preference (rewarding effect). A decrease indicates a conditioned place aversion.
V. Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the Forced Swim Test.
Caption: Troubleshooting logic for the Tail Suspension Test.
References
- 1. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tail suspension test - Wikipedia [en.wikipedia.org]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 6. Failure to detect the action of antidepressants in the forced swim test in Swiss mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tail Suspension Test [jove.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 14. Effects of acute and chronic bupropion on locomotor activity and dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of acute bupropion administration on locomotor activity in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lasa.co.uk [lasa.co.uk]
Enhancing the resolution of hydroxybupropion enantiomers in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of hydroxybupropion (B195616) enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any separation of the (2R,3R)- and (2S,3S)-hydroxybupropion enantiomers. What are the common causes?
A1: Complete co-elution of this compound enantiomers is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Incorrect Column Selection: The primary requirement for chiral separation is a chiral stationary phase (CSP). Verify that you are using a column specifically designed for enantiomeric separations, such as those based on α1-acid glycoprotein (B1211001) (AGP), cyclodextrin (B1172386) (e.g., Cyclobond I 2000), or cellulose (B213188) derivatives (e.g., Lux Cellulose-3). A standard achiral C18 column will not resolve enantiomers.
-
Mobile Phase Composition: The composition of the mobile phase is critical for chiral recognition.
-
pH: The pH of the mobile phase can significantly influence the ionization state of both the analyte and the CSP, which in turn affects the chiral recognition. For AGP columns, the optimal pH for this compound separation is often in the range of 4.8-5.1.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can impact the enantioseparation. It is crucial to follow a validated method's specifications precisely.
-
Additives: Additives like triethylamine (B128534) or ammonium (B1175870) acetate (B1210297) are often used to improve peak shape and selectivity.
-
-
Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Ensure the column temperature is controlled and set according to the method's specifications.
Q2: I have peak splitting or broadening for one or both of the enantiomer peaks. What should I do?
A2: Poor peak shape can compromise resolution and quantification. Consider the following:
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the sample concentration.
-
Contamination: Contamination of the column or guard column can cause peak distortion. Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, you may need to replace the guard column or the analytical column.
-
Inappropriate Sample Solvent: The sample solvent should be compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase to avoid peak distortion.
-
Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening. Ensure that all connections are secure and tubing is as short as possible.
Q3: The retention times of my enantiomers are drifting. How can I stabilize them?
A3: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient methods.
-
Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of volatile components or degradation. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times. Use a column oven to maintain a stable temperature.
-
Column Aging: Over time, the performance of a chiral column can degrade, leading to changes in retention and selectivity. If other troubleshooting steps fail, it may be time to replace the column.
Q4: How do I choose the right chiral stationary phase for this compound enantiomers?
A4: The choice of CSP depends on several factors, including the available detection method (UV or MS), required sensitivity, and the specific goals of your analysis. Commonly used and effective CSPs for this compound include:
-
α1-Acid Glycoprotein (AGP) columns: These are protein-based columns that have shown excellent performance for the separation of this compound and other bupropion (B1668061) metabolites, often used with LC-MS/MS.
-
Cellulose-based columns (e.g., Lux Cellulose-3): These polysaccharide-based columns are also widely used and can provide good resolution.
-
Cyclodextrin-based columns (e.g., Cyclobond I 2000): These have also been successfully used for the stereoselective analysis of this compound.
It is often necessary to screen a few different types of chiral columns to find the one that provides the best separation for your specific application.
Data Presentation
The following tables summarize quantitative data from various validated HPLC methods for the chiral separation of this compound enantiomers, providing a comparative overview of their performance.
Table 1: Chromatographic Conditions for Chiral Separation of this compound Enantiomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Lux 3µ Cellulose-3 | α1-acid glycoprotein (AGP) | Cyclobond I 2000 |
| Column Dimensions | 250 x 4.6 mm | 100 x 2.0 mm, 5µm | Not Specified |
| Mobile Phase | Gradient of Methanol, Acetonitrile, 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide | Gradient of 20 mM Aqueous Ammonium Formate, pH 5.0 and Methanol | Isocratic mixture of 3% Acetonitrile, 0.5% Triethylamine, and 20 mM Ammonium Acetate, pH 3.8 |
| Flow Rate | 400 µL/min | 0.22 mL/min | Not Specified |
| Column Temperature | 40°C | Ambient | Not Specified |
| Detection | LC-MS/MS | LC-MS/MS | HPLC-UV |
| Reference |
Table 2: Performance Comparison of Validated Chiral HPLC Methods for this compound Enantiomers
| Parameter | Method 1: α1-Acid Glycoprotein | Method 2: Cyclobond I 2000 | Method 3: Cellulose-based (Lux Cellulose-3) |
| Detection | LC-MS/MS | HPLC-UV | LC-MS/MS |
| Linearity Range (ng/mL) | 2 - Not Specified | 12.5 - 500 | 0.3 - Not Specified |
| Limit of Quantification (LOQ) (ng/mL) | 2 | 12.5 | 0.3 |
| Intra-day Precision (%RSD) | < 12% | < 10% | 3.4% - 15.4% |
| Inter-day Precision (%RSD) | < 12% | < 10% | 6.1% - 19.9% |
| Intra-day Accuracy (%) | Within ±12% | Not Specified | 80.6% - 97.8% |
| Inter-day Accuracy (%) | Within ±12% | Not Specified | 88.5% - 99.9% |
| Sample Type | Human Plasma | Human Plasma | Human Plasma |
| **Extraction |
Preventing degradation of hydroxybupropion during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of hydroxybupropion (B195616) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for bupropion (B1668061) and its metabolites during sample preparation?
The primary cause of instability for the parent drug, bupropion, is its susceptibility to degradation in aqueous solutions, which is both pH and temperature-dependent.[1][2][3] Bupropion is most stable at a pH below 5.[2][3] Above this pH, it undergoes hydroxide (B78521) ion-catalyzed degradation. While this compound is generally more stable than bupropion, exposure to high pH and elevated temperatures should still be minimized to ensure sample integrity. One study noted that incubating plasma samples at 37°C for 48 hours across a pH range of 2.5 to 10 had a minimal effect on the concentration of bupropion's major metabolites, including this compound.[1]
Q2: What are the recommended storage conditions for plasma samples containing this compound?
To ensure the stability of both bupropion and its metabolites, including this compound, plasma samples should be stored frozen. Long-term storage at –70°C to –80°C is recommended to prevent degradation.[4][5] For shorter periods, storage at -20°C is also acceptable.[6][7] It is crucial to minimize freeze-thaw cycles, as these can compromise sample integrity.[5][8]
Q3: Can I store samples at room temperature or refrigerated (4°C) for a short period before processing?
Storing samples containing bupropion at room temperature is strongly discouraged due to rapid degradation.[6][7] One study showed that in postmortem blood samples stored at room temperature (20°C), bupropion concentrations fell below the limit of quantification within 15 days.[6][7] Refrigerated storage (4°C) slows down degradation compared to room temperature, but freezing is the most effective method for preservation.[6][7] Given that this compound is a metabolite of bupropion, and to ensure the accuracy of pharmacokinetic studies, it is best practice to immediately process or freeze samples after collection.
Q4: What type of sample collection tubes should I use?
Standard blood collection tubes containing anticoagulants such as EDTA or heparin are suitable for collecting plasma for this compound analysis. The key is to process the blood to separate the plasma as soon as possible after collection and then freeze the plasma.
Q5: Are there any known interfering substances I should be aware of during analysis?
A well-developed and validated analytical method, such as LC-MS/MS, is highly selective and should minimize interference from endogenous plasma components or other drugs.[9] However, it is always good practice to check for potential interferences from co-administered drugs during method validation.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review your extraction protocol (LLE or SPE). Ensure the pH of the aqueous phase is optimized for the extraction of this compound. Verify the choice of organic solvent for LLE or the sorbent and elution solvent for SPE. |
| Analyte Degradation | Ensure samples were properly stored (frozen) and that the pH and temperature were controlled during the extraction process. Avoid prolonged exposure to basic conditions. |
| Instrumental Issues | Check the performance of your analytical instrument (e.g., LC-MS/MS). Verify mobile phase composition, column integrity, and mass spectrometer settings. |
| Pipetting/Dilution Errors | Recalibrate pipettes and review dilution procedures to ensure accuracy. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling procedures, from collection to analysis. Ensure consistent timing for each step and uniform temperature conditions. |
| Matrix Effects | Matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution. If significant matrix effects are present, consider a more rigorous cleanup method or the use of a stable isotope-labeled internal standard.[9] |
| Incomplete Thawing/Mixing | Ensure frozen samples are completely thawed and thoroughly mixed (e.g., by vortexing) before aliquoting for extraction. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles. Aliquot samples into smaller volumes after the initial collection if multiple analyses are anticipated. |
Issue 3: Appearance of Unknown Peaks in Chromatogram
| Potential Cause | Troubleshooting Step |
| Degradation Products | If samples were not handled or stored correctly, unknown peaks could be degradation products of bupropion or its metabolites. Review sample history and handling procedures. Bupropion is known to form several degradation products under alkaline conditions.[10] |
| Contamination | Contamination can be introduced from collection tubes, solvents, or lab equipment. Analyze blank samples to identify the source of contamination. |
| Co-eluting Substances | An unknown peak may be a co-eluting endogenous compound or another drug/metabolite. Optimize chromatographic conditions (e.g., gradient, column chemistry) to improve separation. |
Quantitative Data Summary
Table 1: Stability of Bupropion in Plasma at Different Temperatures
| Temperature | Half-life (in pH 7.4 plasma) | Reference |
| 22°C | 54.2 hours | [1] |
| 37°C | 11.4 hours | [1] |
Table 2: Extraction Recovery of this compound and Related Compounds
| Analyte | Extraction Method | Recovery (%) | Reference | | :--- | :--- | :--- | | this compound Enantiomers | Liquid-Liquid Extraction | > 80% |[11] | | this compound | Not Specified | > 55% |[12] | | Bupropion | Not Specified | > 55% |[12] | | Threohydrobupropion | Not Specified | > 55% |[12] | | Erythrohydrobupropion | Not Specified | > 55% |[12] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol adapted from published methods.[4][11] Optimization may be required.
-
Thawing: Thaw frozen plasma samples at room temperature. Once thawed, vortex for 10-15 seconds to ensure homogeneity.
-
Aliquoting: Pipette a known volume (e.g., 50-100 µL) of plasma into a clean polypropylene (B1209903) tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., a stable isotope-labeled version of this compound) and vortex briefly.
-
pH Adjustment (if necessary): Add a small volume of a basic solution (e.g., ammonium (B1175870) hydroxide) to raise the pH and ensure the analyte is in its free base form.
-
Extraction: Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Mixing: Vortex the mixture for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at approximately 3000-4000 rpm for 5-10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase used for the LC analysis. Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol based on described methods.[9] Specific SPE cartridges and solvents will need to be optimized.
-
Thawing and Aliquoting: Follow steps 1 and 2 from the LLE protocol.
-
Internal Standard Addition: Add the internal standard and vortex.
-
Pre-treatment: Dilute the plasma sample with an acidic solution (e.g., phosphoric acid) to facilitate binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol (B129727) followed by equilibration buffer/water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent (e.g., water, followed by a weak organic solvent) to remove interfering substances.
-
Elution: Elute the this compound and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of organic solvent and a base like ammonium hydroxide).
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution and Analysis: Follow steps 10 and 11 from the LLE protocol.
Visualizations
Caption: Metabolic pathway of bupropion to its major active metabolites.
Caption: General workflow for plasma sample preparation.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Best Practices for Storing Acquired Samples in a Toxicology Lab [butterfliesnow.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. omicsonline.org [omicsonline.org]
- 11. Stereoselective analysis of this compound and application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Calibration curve issues in the quantification of hydroxybupropion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the calibration curve in the quantification of hydroxybupropion (B195616).
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the quantification of this compound, presented in a question-and-answer format.
Question 1: My calibration curve for this compound is not linear and has a poor correlation coefficient (r² < 0.99). What are the potential causes and solutions?
Answer: A non-linear calibration curve with a low correlation coefficient is a common issue that can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this problem:
-
Incorrect Standard Preparation: Inaccurate serial dilutions of your calibration standards are a primary cause of non-linearity.
-
Troubleshooting:
-
Prepare fresh stock and working solutions from a certified reference standard.
-
Use calibrated pipettes and ensure proper pipetting technique.
-
Verify the concentration of the stock solution by spectrophotometry if possible.
-
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of this compound and its internal standard, leading to ion suppression or enhancement.[1][2]
-
Troubleshooting:
-
Optimize Sample Preparation: If using protein precipitation, which can be prone to matrix effects, consider switching to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample.[2][3]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d6) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing better normalization.[2][3][4]
-
Dilution: Diluting the sample with the initial mobile phase can sometimes mitigate matrix effects.
-
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to bend.
-
Troubleshooting:
-
Extend the upper limit of the calibration curve with additional, higher concentration standards to confirm saturation.
-
If saturation is observed, narrow the concentration range of your calibration curve. Samples with concentrations exceeding the upper limit of quantification (ULOQ) should be diluted and re-analyzed.
-
-
-
Inappropriate Regression Model: While linear regression with 1/x or 1/x² weighting is common, some assays may exhibit non-linear behavior that is better described by a quadratic model.[4]
-
Troubleshooting:
-
Evaluate both linear and quadratic regression models to see which provides a better fit for your data. Regulatory guidelines should be consulted for the appropriate use of non-linear models.
-
-
Question 2: I'm observing significant variability and poor precision in my quality control (QC) samples. What should I investigate?
Answer: Poor precision in QC samples indicates a lack of reproducibility in your assay. The following areas should be investigated:
-
Inconsistent Sample Preparation: Variability in extraction recovery is a frequent cause of imprecision.
-
Troubleshooting:
-
Ensure consistent timing and technique for each step of the sample preparation process (e.g., vortexing time, centrifugation speed and time).
-
If using SPE, ensure the cartridges are not drying out and that elution volumes are consistent.
-
-
-
Internal Standard Issues: An inappropriate or inconsistently added internal standard will lead to poor precision.
-
Troubleshooting:
-
Verify that the internal standard is added to all samples, including calibration standards and QCs, at a consistent concentration.
-
Ensure the internal standard response is stable across the analytical run. A significant drift may indicate a problem with the instrument or the stability of the IS in the final extract.
-
As mentioned previously, a stable isotope-labeled internal standard is the best choice.[2][4]
-
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system can introduce variability.
-
Troubleshooting:
-
Check for stable spray in the mass spectrometer source. An unstable spray can result from a dirty source, incorrect positioning of the ESI probe, or an inappropriate mobile phase composition.
-
Monitor the pressure of the HPLC system. Fluctuations may indicate a leak or a problem with the pump.
-
Ensure the column temperature is stable.
-
-
Question 3: My assay is not sensitive enough, and I cannot reliably detect the lower limit of quantification (LLOQ). How can I improve sensitivity?
Answer: Insufficient sensitivity can be a significant hurdle, especially when measuring low concentrations of this compound. Consider the following to enhance your assay's sensitivity:
-
Optimize Mass Spectrometer Parameters: The settings of the mass spectrometer are critical for achieving good sensitivity.
-
Improve Sample Preparation: A more efficient extraction and concentration step can significantly boost sensitivity.
-
Troubleshooting:
-
Increase the initial sample volume if possible.
-
Optimize the SPE protocol to ensure maximum recovery of this compound. This can involve testing different sorbents, wash steps, and elution solvents.
-
After extraction, evaporate the solvent and reconstitute the sample in a smaller volume of a mobile phase-compatible solution.
-
-
-
Enhance Chromatographic Performance: The chromatographic setup can be adjusted to improve peak shape and signal-to-noise ratio.
-
Troubleshooting:
-
Use a column with a smaller particle size (e.g., sub-2 µm) to achieve sharper peaks.
-
Optimize the mobile phase composition and gradient to ensure good peak shape and retention.
-
Ensure the injection volume is appropriate for your column dimensions.
-
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound in human plasma using LC-MS/MS, as reported in various studies.
Table 1: Calibration Curve and LLOQ Data
| Parameter | Value | Reference |
| Calibration Curve Range | 3.00 ng/mL to 801.78 ng/mL | [5] |
| 5.152 ng/mL to 546.560 ng/mL | [1] | |
| 2 ng/mL to 1000 ng/mL (for enantiomers) | [4] | |
| 5 ng/mL to 1000 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL | [5] |
| 5.152 ng/mL | ||
| 2 ng/mL (for enantiomers) | [4][6] | |
| 5.0 ng/mL | ||
| Correlation Coefficient (r²) | > 0.99 | [2] |
Table 2: Precision and Accuracy Data
| Parameter | Value | Reference |
| Intra-day Precision (%CV) | ≤ 15% | [5] |
| < 12% | [4] | |
| Inter-day Precision (%CV) | ≤ 15% | [5] |
| < 12% | [4] | |
| Intra-day Accuracy | Within ± 15% of nominal | [4] |
| Inter-day Accuracy | Within ± 15% of nominal | [4] |
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS assay for the quantification of this compound in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw Samples: Allow frozen human plasma samples, calibration standards, and quality controls to thaw at room temperature.
-
Spike Internal Standard: To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., this compound-d6 at 100 ng/mL).
-
Pre-treat Sample: Add 200 µL of 1% formic acid in water to the plasma sample and vortex.
-
Condition SPE Cartridge: Condition an Oasis HLB SPE cartridge (30mg/1cc) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water.
-
Elute: Elute the analyte and internal standard with two 250 µL aliquots of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 300 µL of the mobile phase.
-
Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
2. Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: 2 mM Ammonium acetate (B1210297) in water
-
B: Acetonitrile
-
-
Gradient: Isocratic elution with 90% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Run Time: Approximately 3.0 minutes.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
This compound: m/z 256.1 → 238.0
-
This compound-d6 (IS): m/z 262.1 → 244.0
-
-
Source Parameters:
-
Spray Voltage: 5500 V
-
Source Temperature: 450°C
-
Optimize nebulizer, heater, and curtain gas flows according to the specific instrument.
-
Visualizations
Metabolic Pathway of Bupropion (B1668061) to this compound
Caption: Metabolic conversion of bupropion to its active metabolite, this compound, primarily mediated by the CYP2B6 enzyme.
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: A logical workflow for troubleshooting a non-linear calibration curve in this compound quantification.
References
- 1. ajrconline.org [ajrconline.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. researchgate.net [researchgate.net]
Selecting the appropriate internal standard for hydroxybupropion analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of hydroxybupropion (B195616).
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for the analysis of this compound?
For the quantitative analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS), the most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte, specifically This compound-d6 .[1][2][3][4] Deuterated internal standards are considered the gold standard in bioanalysis because they share very similar chemical and physical properties with the analyte.[5][6] This ensures they behave almost identically during sample preparation, chromatography, and ionization, which effectively compensates for variability and matrix effects.[7][8][9]
Q2: Why is a stable isotope-labeled internal standard like this compound-d6 preferred over a structural analog?
Stable isotope-labeled internal standards (SIL-IS) are preferred for several key reasons:[5][7][9]
-
Co-elution: SIL-IS, such as this compound-d6, co-elute with the analyte, meaning they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[5][7] This co-elution allows for more accurate correction of these effects.
-
Similar Extraction Recovery: During sample preparation, any loss of analyte will be mirrored by a proportional loss of the SIL-IS, leading to a consistent analyte-to-internal standard ratio.[10]
-
Reduced Method Development Time: The use of a SIL-IS can often simplify and shorten the time required for method development and validation.[7]
-
Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have noted a high prevalence of SIL-IS in submitted bioanalytical method validations, indicating a preference for this approach.[7]
While structural analogs can be used if a SIL-IS is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.[7]
Q3: Where can I source this compound-d6?
This compound-d6 is available from various chemical and reference standard suppliers as a certified reference material (CRM), often in solution or as a powder.[1][2][4][11]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using an internal standard.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Internal Standard (IS) Peak Area | Inconsistent sample preparation (pipetting errors, incomplete extraction).[12] | - Ensure proper and consistent vortexing of all samples. - Use calibrated pipettes and verify technique. - Optimize the protein precipitation step to ensure complete protein removal. |
| Autosampler injection volume inconsistency.[12] | - Check the autosampler for air bubbles in the syringe. - Perform an injection precision test. | |
| Instability of the mass spectrometer ion source.[12] | - Clean the ion source components (e.g., capillary, skimmer). - Check for stable spray in the electrospray source. | |
| Poor Peak Shape for Analyte and/or IS | Column degradation or contamination. | - Replace the analytical column with a new one of the same type. - Use a guard column to protect the analytical column. |
| Inappropriate mobile phase composition. | - Ensure the mobile phase is correctly prepared and degassed. - Check the pH of the mobile phase. | |
| Analyte or IS Signal Suppression or Enhancement (Matrix Effect) | Co-elution of matrix components from the biological sample (e.g., phospholipids).[8][13][14] | - Optimize the sample preparation method to remove more interfering components (e.g., use solid-phase extraction instead of protein precipitation). - Adjust the chromatographic method to separate the analyte and IS from the interfering matrix components.[8] |
| The use of a non-ideal internal standard. | - Confirm the use of a stable isotope-labeled internal standard like this compound-d6, which co-elutes and compensates for matrix effects.[5][7] | |
| Internal Standard Signal Detected in Blank Samples | Carryover from a previous high-concentration sample.[12] | - Inject a blank solvent after a high-concentration sample to check for carryover. - Optimize the autosampler wash method by using a stronger solvent. |
| Contamination of the LC-MS system. | - Clean the injection port and loop. - Flush the entire LC system with a strong solvent. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting this compound from human plasma.[15]
-
Allow frozen human plasma samples and internal standard working solution to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 10 µL of the this compound-d6 internal standard working solution to 200 µL of the plasma sample.
-
Vortex the mixture for approximately 10 seconds.
-
Add 400 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture vigorously for at least 30 seconds.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (this compound) | m/z 256.1 → 238.1 |
| MS/MS Transition (this compound-d6) | m/z 262.1 → 244.1 |
Note: The mass-to-charge ratios (m/z) should be optimized on your specific mass spectrometer.
Data Presentation
Table 1: Mass Spectrometric Parameters for this compound and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Comment |
| This compound | 256.1 | 238.1 | Analyte |
| This compound-d6 | 262.1 | 244.1 | Internal Standard |
Visualizations
Workflow for this compound Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a biological matrix using an internal standard.
Caption: Workflow for this compound Analysis.
Decision Tree for Troubleshooting IS Variability
This diagram provides a logical approach to troubleshooting inconsistent internal standard responses.
Caption: Troubleshooting Internal Standard Variability.
References
- 1. Lipomed | Analytical Reference Standards. This compound-D6 [shop2.lipomed-shop.com]
- 2. Hydroxy Bupropion-d6 | 1216893-18-3 | RYB89318 | Biosynth [biosynth.com]
- 3. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+\-)-Hydroxybupropion-D6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. nebiolab.com [nebiolab.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. benchchem.com [benchchem.com]
- 11. (±)-Hydroxybupropion-D6 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 1184984-06-2 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
Optimizing mobile phase composition for hydroxybupropion separation
Technical Support Center
For researchers, scientists, and drug development professionals working on the analysis of hydroxybupropion (B195616), optimizing the mobile phase composition is a critical step for achieving accurate and reproducible results. This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the HPLC separation of this compound, with a focus on mobile phase optimization.
Frequently Asked Questions (FAQs)
Q1: What are the typical mobile phase compositions used for the separation of this compound?
A1: The choice of mobile phase for this compound separation largely depends on whether a chiral or achiral separation is required.
-
For chiral separations , which are crucial as enantiomers can have different pharmacological effects, a combination of organic solvents and buffered aqueous solutions is common.[1] Typical organic modifiers include methanol (B129727) and acetonitrile (B52724).[1][2] The aqueous phase often contains buffers like ammonium (B1175870) bicarbonate, ammonium acetate, or ammonium formate (B1220265) to control the pH.[1][2][3]
-
For achiral (reversed-phase) separations , a common approach involves a mixture of methanol and a phosphate (B84403) buffer at a specific pH.[4][5]
Q2: Why is pH control of the mobile phase important for this compound analysis?
A2: The pH of the mobile phase is a critical factor as it influences the ionization state of this compound, which in turn affects its retention time and peak shape.[6][7] For basic compounds like this compound, adjusting the mobile phase pH can help to minimize peak tailing by suppressing the interaction of the analyte with residual silanol (B1196071) groups on the stationary phase.[8]
Q3: What are the most common stationary phases used for this compound separation?
A3: The selection of the stationary phase is dependent on the analytical goal.
-
Chiral separations are typically performed on columns with a chiral stationary phase (CSP). Commonly used CSPs for this compound include cellulose-based columns (e.g., Lux Cellulose-3) and protein-based columns (e.g., α1-acid glycoprotein (B1211001) - AGP).[1][9] Cyclodextrin-based columns like Cyclobond I 2000 have also been successfully used.[2]
-
Achiral separations generally utilize reversed-phase columns, such as C18 columns.[4][5]
Q4: Can I use a gradient elution for this compound analysis?
A4: Yes, both isocratic and gradient elution methods have been successfully developed for this compound separation. Gradient elution, where the mobile phase composition is changed during the run, can be particularly useful for separating this compound from its parent drug, bupropion (B1668061), and other metabolites within a reasonable time frame.[1][3] Isocratic methods, which use a constant mobile phase composition, are simpler and can be very effective for routine analysis of this compound alone.[2]
Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC analysis of this compound, with a focus on mobile phase-related solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Chromatographic peaks for this compound are asymmetrical, with a tail or a front.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: For basic compounds like this compound, a mobile phase pH that is too low can lead to interactions with acidic silanol groups on the silica-based stationary phase, causing peak tailing.[8]
-
Solution: Adjust the pH of the aqueous component of your mobile phase. For reversed-phase chromatography on a C18 column, increasing the pH (e.g., to around 9.0) can improve the peak shape for basic compounds.[10] However, be mindful of the pH limitations of your column.
-
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak distortion.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.5%).[2] TEA can mask the active silanol sites and improve peak symmetry.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Issue 2: Poor Resolution Between this compound Enantiomers
-
Symptom: The peaks for the (2R,3R)- and (2S,3S)-hydroxybupropion enantiomers are not baseline separated.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic modifier to the aqueous phase is critical for chiral recognition.
-
Solution: Systematically vary the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. A small change in the organic content can significantly impact the resolution.
-
-
Incorrect Mobile Phase Additive: The type and concentration of the buffer or additive can influence chiral separation.
-
Issue 3: Inconsistent Retention Times
-
Symptom: The retention time of the this compound peak shifts between injections or runs.
-
Possible Causes & Solutions:
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component (e.g., acetonitrile or methanol).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure proper mixing of the mobile phase components.
-
-
pH Drift: The pH of the buffered mobile phase can change over time, especially with exposure to air.
-
Solution: Prepare fresh buffer solutions regularly and verify the pH before use.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) before starting the analytical run.
-
-
Data Presentation
Table 1: Mobile Phase Compositions for Chiral Separation of this compound
| Stationary Phase | Mobile Phase Composition | Elution Mode | Reference |
| Lux 3µ Cellulose-3 | A: Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60) B: Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10) | Gradient | [1] |
| α1-acid glycoprotein (AGP) | A: 20 mM Aqueous Ammonium Formate, pH 5.0 B: Methanol | Gradient | [1] |
| Cyclobond I 2000 | 3% Acetonitrile, 0.5% Triethylamine, and 20 mM Ammonium Acetate (pH 3.8) | Isocratic | [2] |
Table 2: Mobile Phase Compositions for Achiral Separation of Bupropion and this compound
| Stationary Phase | Mobile Phase Composition | Elution Mode | Reference |
| Aqua C18 | 45:55 Methanol:0.05 M Phosphate Buffer (pH 5.5) | Isocratic | [4] |
| Phenomenex Luna C18 | 80:20 Methanol:Acetate Buffer (pH 6.0) | Isocratic | |
| Waters X-Bridge C18 | Acetonitrile and Ammonium Bicarbonate (pH 9.0) | Not Specified | [10] |
| C18 Column | Phosphate Buffer (pH 4.0) and Methanol | Gradient | [5] |
Experimental Protocols
Protocol 1: Chiral Separation using a Lux 3µ Cellulose-3 Column
This method is adapted from a validated HPLC-MS/MS procedure for the chiral separation of this compound enantiomers.[1][11]
-
HPLC System: Agilent 1290 series or equivalent.
-
Chiral Column: Lux 3µ Cellulose-3 (250 x 4.6 mm).
-
Mobile Phase A: Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v).
-
Mobile Phase B: Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v).
-
Flow Rate: 400 µL/min.
-
Column Temperature: 40°C.
-
Detection: Mass Spectrometer (e.g., ABSciex 5500 QTRAP) with electrospray ionization (ESI) in positive mode.
-
Gradient Program: A specific gradient program would be developed to optimize the separation, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
Protocol 2: Achiral Separation using a C18 Column
This protocol is based on a published HPLC method for the simultaneous quantification of bupropion and its metabolites.[4]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Aqua C18 column.
-
Mobile Phase: A mixture of methanol and 0.05 M phosphate buffer (pH 5.5) in a 45:55 ratio.
-
Flow Rate: 1.0 mL/min (typical for a 4.6 mm ID column).
-
Detection: UV detection at 214 nm for this compound.
-
Elution Mode: Isocratic.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective analysis of this compound and application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. agilent.com [agilent.com]
- 9. tandfonline.com [tandfonline.com]
- 10. RP-HPLC method development and validation for bupropion. [wisdomlib.org]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Validation & Comparative
Comparative Potency of Hydroxybupropion vs. Bupropion at the Norepinephrine Transporter
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the potency of bupropion (B1668061) and its primary active metabolite, hydroxybupropion (B195616), at the norepinephrine (B1679862) transporter (NET). Bupropion, an atypical antidepressant and smoking cessation aid, exerts its effects primarily through the inhibition of norepinephrine and dopamine (B1211576) reuptake.[1][2][3][4][5] Its pharmacological activity is significantly influenced by its major metabolites, which are present in the body at higher concentrations than the parent drug.[1][5] Among these, this compound plays a crucial role.[6][7]
Data Presentation: Potency at the Norepinephrine Transporter
The following table summarizes the in vitro potency of bupropion, its racemic metabolite this compound, and the individual enantiomers of this compound at the human norepinephrine transporter. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the norepinephrine transporter activity.
| Compound | IC50 (µM) for Norepinephrine (NE) Reuptake Inhibition | Cell Line | Reference(s) |
| Racemic Bupropion | 1.9 | HEK293 cells | [8][9] |
| Racemic this compound | 1.7 | HEK293 cells | [8] |
| (2S,3S)-hydroxybupropion | 0.52 (520 nM) | Not specified in source | [8] |
| (2R,3R)-hydroxybupropion | > 10 | Not specified in source | [8] |
| (S,S)-hydroxybupropion | 0.241 | HEK293 cells | [9] |
| (R,R)-hydroxybupropion | > 10 | HEK293 cells | [9] |
Note: (2S,3S)-hydroxybupropion and (S,S)-hydroxybupropion refer to the same enantiomer, as do (2R,3R)-hydroxybupropion and (R,R)-hydroxybupropion. The slight variation in IC50 values for the active enantiomer is likely due to different experimental conditions.
Pharmacodynamically, racemic bupropion and racemic this compound exhibit similar potency in inhibiting norepinephrine reuptake.[8] However, the majority of this activity in the this compound metabolite resides in the (S,S)-enantiomer, which is significantly more potent than racemic bupropion.[8][9] The (R,R)-enantiomer is largely inactive at the norepinephrine transporter.[8][9]
While bupropion and this compound have comparable affinity for the norepinephrine transporter, this compound is present in the plasma at concentrations up to 10 times higher than bupropion at steady state.[6][10] This suggests that this compound is a major contributor to the overall noradrenergic effects of bupropion treatment.
Experimental Protocols
The determination of the potency of bupropion and its metabolites at the norepinephrine transporter typically involves in vitro neurotransmitter uptake assays. Below is a detailed methodology for a common experimental approach.
Norepinephrine Transporter (NET) Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (bupropion, this compound) for the human norepinephrine transporter (hNET).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).[9]
-
Radioligand: [³H]Norepinephrine ([³H]NE) or a fluorescent substrate that mimics biogenic neurotransmitters.[9][11][12]
-
Test Compounds: Racemic bupropion, racemic this compound, (S,S)-hydroxybupropion, and (R,R)-hydroxybupropion.
-
Assay Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS).
-
Scintillation Fluid: For radioligand-based assays.
-
Microplates: 96- or 384-well plates.[11]
-
Instrumentation: A fluorescence microplate reader or a liquid scintillation counter.[11]
Procedure:
-
Cell Culture and Plating:
-
HEK293-hNET cells are cultured under standard conditions.
-
Cells are seeded into 96- or 384-well plates to form a confluent monolayer.[11]
-
-
Compound Preparation:
-
Serial dilutions of the test compounds are prepared in the assay buffer.
-
-
Assay Performance:
-
The cell culture medium is removed, and the cells are washed with assay buffer.
-
The cells are then incubated with varying concentrations of the test compounds.
-
A fixed concentration of the radiolabeled or fluorescent substrate (e.g., [³H]NE) is added to each well.
-
The plates are incubated for a specific period to allow for transporter-mediated uptake of the substrate.
-
-
Termination and Detection:
-
For Radioligand Assays: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand. The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.[9]
-
For Fluorescent Assays: A masking dye is added to quench the extracellular fluorescence. The intracellular fluorescence, which is proportional to the amount of substrate taken up, is then measured using a bottom-read fluorescence microplate reader.[11][12]
-
-
Data Analysis:
-
The amount of substrate uptake is plotted against the concentration of the test compound.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Norepinephrine Transporter Inhibition by Bupropion and this compound
Caption: Mechanism of norepinephrine transporter (NET) inhibition by bupropion and this compound.
Experimental Workflow for NET Uptake Inhibition Assay
Caption: Workflow for a norepinephrine transporter (NET) uptake inhibition assay.
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
A Comparative Guide to the Validation of an HPLC Method for Hydroxybupropion Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating a High-Performance Liquid Chromatography (HPLC) Method for Hydroxybupropion (B195616) Quantification in Accordance with ICH Q2(R1) Guidelines.
This guide provides a comprehensive framework for the validation of an HPLC method for the quantification of this compound, the primary active metabolite of bupropion (B1668061). Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines is critical for ensuring data integrity and regulatory acceptance.[1] This document outlines the essential validation parameters, presents comparative data from established methods, and provides detailed experimental protocols.
Comparative HPLC Methods and Performance
Several HPLC methods have been developed for the quantification of bupropion and its metabolites.[2][3] The choice of method often depends on the required sensitivity and the matrix (e.g., plasma, bulk drug). While some methods use UV detection, more sensitive assays employ tandem mass spectrometry (LC-MS/MS).[2][4]
A typical reversed-phase HPLC (RP-HPLC) method for this compound utilizes a C8 or C18 column.[2][5] The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) or ammonium (B1175870) formate) to control the pH.[2][6][7]
Table 1: Comparison of HPLC Methodologies for this compound
| Parameter | Method 1 (HPLC-UV)[2] | Method 2 (LC-MS/MS)[3] | Method 3 (Chiral LC-MS/MS)[6] |
| Column | Aqua C18 | Acquity BEH Phenyl | α1-Acid Glycoprotein |
| Mobile Phase | Methanol:0.05 M Phosphate Buffer (pH 5.5) (45:55) | 42% Methanol and 58% Ammonia (0.06%) | 20 mM Ammonium Formate (pH 5.0) and Methanol (Gradient) |
| Detection | UV at 214 nm | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | 10 - 1000 ng/mL | 5 - 1000 ng/mL | 2 - (Not Specified) ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL | 5.0 ng/mL | 2 ng/mL |
| Sample Type | Human Plasma | Human Plasma | Human Plasma |
ICH Q2(R1) Validation Parameters
The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[8] The core validation characteristics as per ICH Q2(R1) guidelines include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][9]
Logical Relationship of Validation Parameters
The validation parameters are interconnected. For instance, the detection and quantitation limits are often derived from the linearity study, while the range is established by confirming acceptable linearity, accuracy, and precision.
Caption: Logical relationship of ICH Q2(R1) validation parameters.
Experimental Protocols
Below are detailed methodologies for validating an HPLC method for this compound.
HPLC System and Chromatographic Conditions (Example)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: Methanol and 10 mM Phosphate Buffer (pH 4.0).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
Validation Workflow
The validation process follows a structured workflow, from initial method development to the final validation report.
Caption: Experimental workflow for HPLC method validation.
Validation Parameter Protocols
-
Specificity: To demonstrate specificity, forced degradation studies are performed. This compound solution is exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure that the method can resolve the analyte peak from any potential degradation products.
-
Linearity: Linearity is assessed by preparing at least five standard solutions across a specified concentration range (e.g., 10-1000 ng/mL).[2] A calibration curve is generated by plotting the peak area against the concentration.
-
Range: The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. For an assay, this is typically 80% to 120% of the test concentration.[8]
-
Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. This should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate injections of the same sample on the same day, under the same operating conditions.[10]
-
Intermediate Precision (Inter-assay precision): Evaluated by analyzing the same sample on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve. The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: Robustness is evaluated by intentionally varying method parameters such as the pH of the mobile phase, column temperature, and flow rate to examine the method's capacity to remain unaffected by small variations.[8]
Data Presentation and Acceptance Criteria
Quantitative data from the validation experiments should be summarized in tables for clarity. The acceptance criteria are based on ICH guidelines and the intended purpose of the method.
Table 2: Summary of Validation Parameters and Acceptance Criteria (ICH Q2(R1))
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | Analyte peak is resolved from degradation products and excipients (Resolution > 2). | Peak purity index > 0.999 |
| Linearity | Correlation coefficient (r²) ≥ 0.995.[9] | r² = 0.9991 |
| Range | 80-120% of the test concentration for assay.[8] | 50 - 250 µg/mL |
| Accuracy | Recovery typically within 98.0% - 102.0%. | 99.5% - 101.2% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2%.[12] | RSD = 0.8% |
| Precision (Intermediate) | RSD ≤ 2%.[12] | RSD = 1.5% |
| Robustness | RSD of results should remain within acceptable limits (e.g., ≤ 2%). | All variations met precision criteria. |
| LOD | Signal-to-Noise ratio of 3:1. | 0.5 ppm[11] |
| LOQ | Signal-to-Noise ratio of 10:1. | 2.0 ppm[11] |
This guide provides a foundational comparison and procedural outline for the validation of an HPLC method for this compound. The specific experimental conditions and acceptance criteria should be defined in a validation protocol tailored to the specific application and regulatory requirements.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ijrar.org [ijrar.org]
- 11. RP-HPLC method development and validation for bupropion. [wisdomlib.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Cross-Validated Analytical Methods for Hydroxybupropion Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cross-validated analytical methods for the quantification of hydroxybupropion (B195616), a primary active metabolite of bupropion. The objective is to offer a comprehensive overview of method performance and experimental protocols to aid in the selection and implementation of appropriate analytical strategies in research and clinical settings. The information presented is compiled from peer-reviewed studies and focuses on providing the necessary data for informed decision-making.
Comparative Analysis of Analytical Methods
The quantification of this compound in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While both methods are robust, they offer different levels of sensitivity, selectivity, and throughput. Below is a summary of their performance characteristics based on validated methods.
| Parameter | LC-MS/MS Method 1[1][2][3] | LC-MS/MS Method 2[4] | LC-MS/MS Method 3 | LC-MS/MS Method 4[5] | HPLC-UV Method[6] |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma | Plasma and Brain Tissue |
| Linearity Range (ng/mL) | 2 - 500 (for R,R and S,S isomers) | 5 - 1000 | 3.00 - 801.78 | 5.152 - 715.497 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 5.0 | 3.00 | 5.152 | 6.0 |
| Intra-day Precision (%CV) | <12% | Not explicitly stated | ≤15% | Not explicitly stated | ±12% (Plasma), ±15% (Brain) |
| Inter-day Precision (%CV) | <12% | Not explicitly stated | ≤15% | Not explicitly stated | ±12% (Plasma), ±15% (Brain) |
| Intra-day Accuracy (%) | Within ±12% | Not explicitly stated | Within ±15% | Not explicitly stated | Not explicitly stated |
| Inter-day Accuracy (%) | Within ±12% | Not explicitly stated | Within ±15% | Not explicitly stated | Not explicitly stated |
| Recovery (%) | Not explicitly stated | ~90% | 62.33 | >60% | Not explicitly stated |
| Internal Standard | Not explicitly stated | Isotope-labeled | Bupropion D9 | Fluoxetine | Timolol |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods. The following sections outline the key experimental protocols for the compared methods.
LC-MS/MS Method 1: Stereoselective Analysis[1][2][3]
-
Sample Preparation: Plasma protein precipitation with 20% trichloroacetic acid.
-
Chromatography:
-
Column: α1-acid glycoprotein (B1211001) column.
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) bicarbonate (pH 9.0-9.2), methanol (B129727), and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Run Time: 12 minutes.
-
-
Mass Spectrometry:
-
Instrument: AB Sciex 3200, 4000 QTRAP, or 6500 mass spectrometer.
-
Ionization: Positive ion electrospray.
-
Detection: Multiple Reaction Monitoring (MRM).
-
LC-MS/MS Method 2[4]
-
Sample Preparation: Solid phase extraction.
-
Chromatography: Details not specified.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
LC-MS/MS Method 3[5]
-
Sample Preparation: Solid phase extraction.
-
Chromatography: Details not specified.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization.
-
MRM Transitions: Precursor to product ion transition of m/z 256.10/237.90 for this compound.
-
LC-MS/MS Method 4[6]
-
Sample Preparation: Liquid-liquid extraction with Tertiary Butyl Methyl Ether (TBME) after addition of 0.5 M Na2CO3.
-
Chromatography:
-
Column: Zorbax SB C8.
-
Mobile Phase: 0.2% formic acid and methanol (35:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry:
-
Instrument: API 3000 Mass spectrometer.
-
Ionization: Positive electrospray ionization.
-
MRM Transitions: m/z 256.0 (parent ion) and 238.0 (daughter ion) for this compound.
-
HPLC-UV Method[7]
-
Sample Preparation: Tissue extraction.
-
Chromatography:
-
Detection: UV.
-
Retention Time: 11 minutes for this compound.
-
Cross-Validation Workflow
Cross-validation of analytical methods is critical to ensure consistency and comparability of results, especially in multi-site studies or when methods are transferred between laboratories.[7][8] The following diagram illustrates a typical workflow for the cross-validation of an analytical method for this compound quantification.
Caption: A flowchart illustrating the inter-laboratory cross-validation process.
Conclusion
The choice between LC-MS/MS and HPLC-UV for this compound quantification will depend on the specific requirements of the study. LC-MS/MS methods generally offer higher sensitivity and selectivity, making them suitable for studies requiring low detection limits and analysis of complex biological matrices.[1][2][3][4][5] HPLC-UV provides a more accessible and cost-effective alternative, which can be adequate for studies with higher expected concentrations of the analyte.[6]
Regardless of the method chosen, rigorous validation in accordance with regulatory guidelines (e.g., FDA, EMA) is essential to ensure the reliability and integrity of the generated data.[9][10][11][12][13] Furthermore, for multi-site studies, a thorough cross-validation should be performed to guarantee the comparability of data across different laboratories.[7][8][14] This guide provides the foundational information to assist in making these critical decisions.
References
- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe | Makita-Chingombe | African Journal of Laboratory Medicine [ajlmonline.org]
Navigating the Blood-Brain Barrier: An In Vitro Comparison of Bupropion and its Active Metabolite, Hydroxybupropion
A detailed guide for researchers and drug development professionals on the comparative in vitro blood-brain barrier penetration of the antidepressant bupropion (B1668061) and its major metabolite, hydroxybupropion (B195616). This guide synthesizes available experimental data and outlines the methodologies used to assess the central nervous system uptake of these compounds.
The blood-brain barrier (BBB) presents a formidable challenge in the development of neurologically active drugs, selectively controlling the passage of substances into the brain. For bupropion, a widely prescribed antidepressant and smoking cessation aid, and its primary active metabolite, this compound, understanding their ability to cross this barrier is crucial to deciphering their therapeutic effects. While extensive clinical data exists, direct comparative in vitro studies on their BBB penetration are limited. This guide provides a comprehensive overview of the available data, relevant experimental protocols, and the underlying mechanisms governing their entry into the central nervous system.
Comparative Analysis of BBB Penetration
A study utilizing an in vitro BBB model derived from human induced pluripotent stem cells (iPSCs) has provided qualitative insights into bupropion's permeability.
Table 1: In Vitro and In Vivo Blood-Brain Barrier Penetration Data for Bupropion
| Compound | In Vitro Model System | Observed Permeability | In Vivo Human CSF/Plasma Ratio |
| Bupropion | iPSC-derived BMECs | High Permeability | 0.43 |
Data sourced from Yamaura et al., 2020.
This "high permeability" classification for bupropion in a sophisticated in vitro model aligns with its known clinical efficacy, which is dependent on its action within the central nervous system. The cerebrospinal fluid (CSF) to plasma ratio in humans further supports its ability to cross the BBB.
Crucially, the role of active efflux transporters at the BBB, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2), can significantly limit the brain uptake of many drugs. An important in vitro study investigating the interaction of bupropion and its metabolites with these transporters found that neither bupropion nor this compound are substrates for P-gp, BCRP, or MRP2. This finding is significant as it suggests that their brain concentrations are not likely to be limited by efflux mediated by these major transporters.
Experimental Protocols for In Vitro BBB Penetration Studies
The assessment of a compound's ability to cross the BBB in vitro typically involves the use of cell-based models that mimic the barrier properties of the brain's microvascular endothelium. Common models include those utilizing Caco-2 cells, Madin-Darby Canine Kidney (MDCK) cells, and more recently, induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs).
General Workflow for In Vitro BBB Permeability Assay
The following diagram illustrates a typical workflow for assessing the permeability of a compound across an in vitro BBB model, such as a Transwell assay.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of cells with tight junctions, expressing some of the transporters found at the BBB.
-
Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane of a Transwell insert and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Barrier Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Transendothelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment: The test compound is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points.
-
Quantification: The concentration of the compound in the collected samples is determined by a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
MDCK-MDR1 Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux transporter, are a widely used model to assess the potential for P-gp mediated efflux at the BBB.
-
Cell Culture: MDCK-MDR1 cells are cultured on Transwell inserts to form a confluent monolayer.
-
Bidirectional Transport Study: The permeability of the test compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Efflux Ratio Calculation: The efflux ratio is calculated as the ratio of the Papp in the B-A direction to the Papp in the A-B direction (Papp B-A / Papp A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
iPSC-Derived Brain Microvascular Endothelial Cell (BMEC) Model
This model offers the advantage of using human cells that more closely mimic the in vivo BBB phenotype, including the expression of relevant transporters and tight junction proteins.
-
Cell Differentiation: Human iPSCs are differentiated into BMECs using specific growth factors and culture conditions.
-
Model Assembly: The differentiated BMECs are seeded onto Transwell inserts, often in co-culture with other neural cell types like astrocytes or pericytes to enhance barrier properties.
-
Permeability Assay: The permeability assay is conducted in a similar manner to the Caco-2 and MDCK models.
Conclusion
While direct comparative in vitro BBB permeability data for bupropion and this compound remains to be published, the available evidence provides valuable insights for the research and drug development community. Bupropion demonstrates high permeability in an advanced in vitro human BBB model, consistent with its central nervous system activity. Importantly, neither bupropion nor its major active metabolite, this compound, appear to be substrates for key efflux transporters at the BBB, suggesting that their brain penetration is not likely to be hindered by this common resistance mechanism. The detailed experimental protocols provided in this guide offer a framework for conducting future head-to-head comparative studies, which would be invaluable for a more complete understanding of the pharmacokinetics of these important therapeutic agents within the central nervous system.
A Head-to-Head Comparison of (2S,3S)-Hydroxybupropion and (2R,3R)-Hydroxybupropion Activity
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, undergoes extensive metabolism in the body, leading to the formation of several active metabolites.[1][2][3] Among these, hydroxybupropion (B195616) is the most significant, with plasma concentrations that can be four to seven times higher than the parent drug.[2][4] Bupropion is metabolized by the CYP2B6 enzyme to form two primary enantiomers of this compound: (2S,3S)-hydroxybupropion and (2R,3R)-hydroxybupropion.[4][5][6] This guide provides a detailed, data-driven comparison of the pharmacological activities of these two stereoisomers, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Pharmacological Activity
The therapeutic effects of bupropion are largely attributed to the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake, as well as antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3][7] Experimental data reveals significant stereoselectivity in the activity of the this compound enantiomers, with the (2S,3S) isomer demonstrating considerably higher potency across key pharmacological targets.[2][7][8]
Neurotransmitter Reuptake Inhibition
In vitro studies consistently show that (2S,3S)-hydroxybupropion is a more potent inhibitor of both dopamine and norepinephrine reuptake compared to its (2R,3R) counterpart.[7][9]
| Compound | Target | IC50 (µM) | Species/Assay Condition |
| (±)-Bupropion | Dopamine (DA) Uptake | 1.9 | Mouse striatal synaptosomes |
| (±)-Hydroxybupropion | Dopamine (DA) Uptake | 1.7 | Mouse striatal synaptosomes |
| (2S,3S)-Hydroxybupropion | Dopamine (DA) Uptake | 0.52 | Mouse striatal synaptosomes |
| (2R,3R)-Hydroxybupropion | Dopamine (DA) Uptake | >10 | Mouse striatal synaptosomes |
| (±)-Bupropion | Norepinephrine (NE) Uptake | 1.9 | Mouse striatal synaptosomes |
| (±)-Hydroxybupropion | Norepinephrine (NE) Uptake | 1.7 | Mouse striatal synaptosomes |
| (2S,3S)-Hydroxybupropion | Norepinephrine (NE) Uptake | 0.52 | Mouse striatal synaptosomes |
| (2R,3R)-Hydroxybupropion | Norepinephrine (NE) Uptake | >10 | Mouse striatal synaptosomes |
Table 1: Comparative Inhibitory Potency (IC50) of Bupropion and this compound Enantiomers on Dopamine and Norepinephrine Uptake.[7][9]
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
The (2S,3S)-enantiomer of this compound is also a more potent antagonist of nAChRs, particularly the α4β2 subtype, which is implicated in the reinforcing effects of nicotine (B1678760).[5][7] This suggests that (2S,3S)-hydroxybupropion may play a more significant role in the smoking cessation properties of bupropion.[5][7] The functional IC50 for (2S,3S)-hydroxybupropion at the α4β2 nAChR is 3.3 µM, making it more potent than both racemic bupropion and the (2R,3R)-isomer.[7]
In Vivo Activity
Animal models of depression and nicotine dependence further underscore the superior activity of the (2S,3S)-enantiomer. In a mouse forced swimming test, a model used to assess antidepressant activity, (2S,3S)-hydroxybupropion was considerably more potent than (2R,3R)-hydroxybupropion.[7] Similarly, (2S,3S)-hydroxybupropion was more effective in antagonizing the acute effects of nicotine in mice.[7][8]
Experimental Protocols
Neurotransmitter Reuptake Assay (Synaptosomal Preparation)
The inhibitory potency of the this compound enantiomers on dopamine and norepinephrine reuptake is typically assessed using a synaptosomal uptake assay.
1. Synaptosome Preparation:
-
Brain tissue (e.g., mouse striatum for dopamine transporter and frontal cortex for norepinephrine transporter) is homogenized in a sucrose (B13894) buffer.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer.
2. Dopamine/Norepinephrine Uptake Assay:
-
Synaptosomal preparations (containing approximately 100 µg of protein) are pre-incubated for 10 minutes at 37°C with varying concentrations of the test compounds ((2S,3S)-hydroxybupropion, (2R,3R)-hydroxybupropion) or a vehicle control.[9]
-
Radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) is added to initiate the uptake reaction (final concentration of 10 nM).[9]
-
The incubation continues for a short period (e.g., 5 minutes) at 37°C.[9]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.[9]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[9]
-
The radioactivity retained on the filters, which corresponds to the amount of neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.[9]
-
IC50 values are then calculated by determining the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.
Visualizations
Metabolic Pathway of Bupropion
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Inter-laboratory Validated Stereoselective Assays for Hydroxybupropion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated stereoselective assays for hydroxybupropion (B195616), a primary active metabolite of the antidepressant bupropion (B1668061). The stereoselective quantification of this compound is crucial for understanding the pharmacokinetic and pharmacodynamic properties of bupropion, as the enantiomers exhibit different pharmacological activities.[1][2] This document summarizes key performance data from published inter-laboratory validated methods, outlines detailed experimental protocols, and visualizes the analytical workflow.
Data Presentation: A Comparative Analysis of Assay Performance
The following table summarizes the quantitative performance characteristics of two prominent stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of this compound enantiomers in human plasma. These methods have been validated and demonstrate the necessary precision, accuracy, and sensitivity for clinical and research applications.[1][3][4]
| Parameter | Method 1 (Abdel-Baky et al., 2016) | Method 2 (Hesse et al., 2016) |
| Analytes | Enantiomers of bupropion, 4-hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion | Enantiomers of bupropion, this compound, erythrohydrobupropion, and threohydrobupropion |
| Matrix | Human Plasma | Human Plasma |
| Sample Volume | 50 µL | Not Specified |
| Extraction Method | Liquid-Liquid Extraction | Plasma Protein Precipitation with 20% trichloroacetic acid |
| Chromatographic Column | Lux 3µ Cellulose-3 250×4.6 mm | α1-acid glycoprotein (B1211001) column |
| Detection | ABSciex 5500 QTRAP triple-quadrupole mass spectrometer with electrospray ionization (positive mode) | AB Sciex 3200, 4000 QTRAP, and 6500 mass spectrometers with positive ion electrospray tandem mass spectrometry |
| Linearity Range (this compound) | Not explicitly stated for this compound alone | (R,R)- and (S,S)-hydroxybupropion: 2 ng/mL |
| Limit of Quantification (LOQ) (this compound) | 0.3 ng/mL for enantiomers of bupropion and 4-hydroxybupropion | 2 ng/mL for (R,R)- and (S,S)-hydroxybupropion |
| Intra-day Precision (%CV) | 3.4% to 15.4% | Within 12% |
| Inter-day Precision (%CV) | 6.1% to 19.9% | Within 12% |
| Intra-day Accuracy | 80.6% to 97.8% | Within 12% |
| Inter-day Accuracy | 88.5% to 99.9% | Within 12% |
| Extraction Efficiency | ≥70% | Not Specified |
Experimental Protocols
Below are the detailed methodologies for the two compared stereoselective assays for this compound.
Method 1: Abdel-Baky et al., 2016[1][5][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add internal standard.
-
Perform liquid-liquid extraction to isolate the analytes.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1290 series HPLC.[1]
-
Autosampler: PAL HTC-XT Leap autosampler.[1]
-
Column: Lux 3µ Cellulose-3 250×4.6 mm chiral column, maintained at 40°C.[1]
-
Mobile Phase:
-
A gradient elution program is used with a mobile phase consisting of methanol, acetonitrile, and a buffer of 5mM ammonium (B1175870) bicarbonate with 0.1% ammonium hydroxide (B78521) (pH 8.5).[1]
-
Mobile Phase A: Methanol: Acetonitrile: Buffer (25:15:60, v/v/v).[1]
-
Mobile Phase B: Methanol: Acetonitrile: Buffer (60:30:10, v/v/v).[1]
-
3. Mass Spectrometric Detection:
-
Mass Spectrometer: ABSciex 5500 QTRAP triple-quadrupole mass spectrometer.[5]
-
Ionization: Electrospray ionization (ESI) in positive mode.[5]
-
The instrument is used to monitor the specific mass transitions for each enantiomer of this compound and the internal standard.
Method 2: Hesse et al., 2016[3][4][7]
1. Sample Preparation (Protein Precipitation):
-
Analytes are extracted from human plasma via protein precipitation using 20% trichloroacetic acid.[3][4]
2. Chromatographic Conditions: [3]
-
Column: α1-acid glycoprotein chiral column.
-
Mobile Phase:
-
A gradient is employed with Mobile Phase A consisting of 20 mM aqueous ammonium formate (B1220265) at pH 5.0 and Mobile Phase B consisting of methanol.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-1 min: Linear gradient to 20% B
-
1-5 min: Hold at 20% B
-
5-8 min: Linear gradient to 50% B
-
8-12 min: Re-equilibration to initial conditions.
-
-
-
Flow Rate: 0.22 mL/min.
-
Column Temperature: Ambient.
-
Autosampler Temperature: 4°C.
3. Mass Spectrometric Detection: [3][4]
-
Mass Spectrometer: AB Sciex 3200, 4000 QTRAP, or 6500 mass spectrometer.
-
Ionization: Positive ion electrospray tandem mass spectrometry.
-
Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the stereoselective analysis of this compound in human plasma using LC-MS/MS.
Caption: Experimental workflow for stereoselective this compound assay.
References
- 1. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rti.org [rti.org]
- 3. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
Bupropion versus hydroxybupropion: a comparative review of clinical efficacy
For Researchers, Scientists, and Drug Development Professionals
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, exerts its therapeutic effects through a complex interplay with its primary active metabolite, hydroxybupropion (B195616). While bupropion is the administered drug, this compound is present in significantly higher concentrations in the plasma, suggesting a substantial contribution to the overall clinical profile.[1][2] This guide provides a comprehensive comparison of their clinical efficacy, supported by experimental data, to elucidate their individual roles in the treatment of major depressive disorder and other conditions.
Mechanism of Action: A Tale of Two Molecules
Bupropion is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4][5] Its mechanism of action, however, is not solely its own. Following oral administration, bupropion undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form this compound.[2][6][7] This metabolic conversion is so significant that bupropion can be considered a prodrug for its more abundant metabolite.[3]
Both bupropion and this compound act as dual inhibitors of norepinephrine (B1679862) and dopamine (B1211576) reuptake.[8] However, their potencies at the respective transporters differ. While racemic bupropion and this compound show similar potency in inhibiting norepinephrine reuptake, bupropion is a more potent dopamine reuptake inhibitor than this compound.[2][9] Conversely, the (2S,3S)-enantiomer of this compound is a significantly more potent inhibitor of both norepinephrine and dopamine uptake compared to its (2R,3R)-enantiomer and racemic bupropion.[1][9]
In addition to their effects on monoamine transporters, both compounds are non-competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), which is thought to contribute to bupropion's efficacy as a smoking cessation aid.[2][4] this compound is a more potent antagonist at certain nAChR subtypes than bupropion itself.[2][9]
Pharmacokinetics: The Dominance of the Metabolite
A critical aspect in comparing the clinical relevance of bupropion and this compound is their pharmacokinetic profiles. Following oral administration of bupropion, plasma concentrations of this compound are substantially higher—up to 16 to 20 times greater—than those of the parent drug.[2] This is due to extensive first-pass metabolism. The half-life of this compound (around 20 hours) is also longer than that of bupropion (around 11 hours for the beta phase).[3][10] These pharmacokinetic properties mean that the body is exposed to a much greater and more sustained level of this compound than bupropion.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data comparing bupropion and this compound.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Bupropion | This compound | Reference(s) |
| Peak Plasma Concentration (Cmax) | Lower | 4-7 times higher than bupropion | [2] |
| Area Under the Curve (AUC) | Lower | 16-20 times higher than bupropion | [2] |
| Elimination Half-life (t½) | ~11 hours (beta phase) | ~20 hours | [3][10] |
| Primary Metabolizing Enzyme | CYP2B6 | N/A (is the metabolite) | [6][7] |
Table 2: Comparative Pharmacodynamic Parameters (In Vitro)
| Parameter | Bupropion (racemic) | This compound (racemic) | (2S,3S)-Hydroxybupropion | Reference(s) |
| Norepinephrine Transporter (NET) Inhibition (IC50) | 1.9 µM | 1.7 µM | 0.52 µM | [1][9] |
| Dopamine Transporter (DAT) Inhibition (IC50) | 1.9 µM | >10 µM | 0.52 µM | [1][2][9] |
| Nicotinic Acetylcholine Receptor (α4β2) Antagonism (IC50) | Less potent | More potent | 3.3 µM | [2][9] |
Clinical Efficacy: A Synergistic Effect
Direct clinical trials comparing the efficacy of bupropion to an isolated formulation of this compound have not been conducted, as this compound is not available as a standalone medication. However, the available evidence strongly suggests that the clinical effects of bupropion are a result of the combined actions of the parent drug and its major metabolite.
The antidepressant and smoking cessation effects of bupropion are likely mediated by the dual inhibition of norepinephrine and dopamine reuptake.[4][8] Given its significantly higher plasma concentrations and potent activity at the norepinephrine transporter, this compound is thought to be a major contributor to the noradrenergic effects of bupropion therapy.[11][12] Some researchers even suggest that bupropion's overall pharmacological profile in humans may effectively be more of a norepinephrine reuptake inhibitor due to the high exposure to this compound.[3]
The dopaminergic activity of bupropion, which is more potent than that of racemic this compound, is believed to contribute to its stimulating effects and its efficacy in improving symptoms of fatigue and hypersomnia.[3][8] The potent dopaminergic and noradrenergic activity of the (2S,3S)-hydroxybupropion enantiomer further highlights the critical role of this metabolite in the overall therapeutic effect.[9]
Experimental Protocols
The data presented in this guide are derived from a variety of experimental studies, the general methodologies of which are described below.
In Vitro Monoamine Transporter Inhibition Assays
Objective: To determine the potency of bupropion and this compound in inhibiting the reuptake of norepinephrine and dopamine.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK 293) cells are stably transfected to express human norepinephrine transporters (hNET) or human dopamine transporters (hDAT).
-
Radioligand Uptake Assay:
-
Cells are incubated with a radiolabeled substrate, such as [3H]norepinephrine or [3H]dopamine.
-
Various concentrations of the test compounds (bupropion, this compound enantiomers) are added to the incubation medium.
-
After a defined incubation period, the uptake of the radiolabeled substrate into the cells is terminated by rapid washing.
-
The amount of radioactivity accumulated within the cells is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is calculated by non-linear regression analysis.
In Vivo Microdialysis Studies
Objective: To measure the extracellular concentrations of norepinephrine and dopamine in specific brain regions following the administration of bupropion.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the nucleus accumbens or prefrontal cortex.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals before and after the administration of bupropion.
-
Neurotransmitter Analysis: The concentrations of norepinephrine and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels over time are analyzed to determine the effect of the drug on neurotransmitter release and reuptake.
Human Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of bupropion and its metabolites in humans.
Methodology:
-
Study Population: Healthy volunteers or patients with the target condition are recruited.
-
Drug Administration: A single or multiple doses of a specific formulation of bupropion (e.g., immediate-release, sustained-release) are administered orally.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of bupropion and its metabolites (this compound, threohydrobupropion, erythrohydrobupropion) are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, using non-compartmental or compartmental analysis.
Mandatory Visualization
Caption: Metabolic pathway and mechanism of action of bupropion and this compound.
Caption: Experimental workflow for a human pharmacokinetic study.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bupropion - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bupropion Mediated Effects on Depression, Attention Deficit Hyperactivity Disorder, and Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Bupropion: a review of its mechanism of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxybupropion and its Glucuronide Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetics and metabolic fate of hydroxybupropion (B195616), the major active metabolite of bupropion (B1668061), and its glucuronide conjugates. This document synthesizes available experimental data to offer a comprehensive overview for further research and development.
Bupropion, an antidepressant and smoking cessation aid, undergoes extensive metabolism in the body, with this compound being its principal active metabolite.[1][2] This metabolite is present in plasma at significantly higher concentrations than the parent drug and is a potent inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake, contributing significantly to the overall pharmacological effect of bupropion.[3][4] A major elimination pathway for this compound is through glucuronidation, a phase II metabolic process that typically facilitates the excretion of drugs and their metabolites.[2][5] This guide focuses on the comparative aspects of this compound and its glucuronide metabolites.
Quantitative Data Summary
The following tables summarize key quantitative data comparing this compound and its glucuronide metabolites based on available in vitro and in vivo studies.
Table 1: Comparative Pharmacokinetics of this compound and its Glucuronide Metabolites
| Parameter | This compound | This compound Glucuronide | Source(s) |
| Stereoisomers | (R,R)-hydroxybupropion and (S,S)-hydroxybupropion | (R,R)-hydroxybupropion glucuronide and (S,S)-hydroxybupropion glucuronide | [5] |
| Relative Plasma Exposure (AUC) | High (major circulating metabolite of bupropion) | Lower than this compound, but a major urinary metabolite | [5][6] |
| Elimination Half-life (t½) | ~20-37 hours (racemic) | Not explicitly reported, but expected to be rapidly cleared renally | [7][8] |
| Primary Route of Elimination | Glucuronidation and renal excretion | Renal excretion | [2][5] |
Table 2: In Vitro Glucuronidation Kinetics of this compound Stereoisomers
| Parameter | (R,R)-hydroxybupropion | (S,S)-hydroxybupropion | Source(s) |
| Primary UGT Enzyme | UGT2B7 | UGT2B7 | [5] |
| Intrinsic Clearance (Clint, μL/min/mg) | 11.4 | 4.3 | [5] |
Table 3: Comparative Pharmacological Activity
| Target | This compound | This compound Glucuronide | Source(s) |
| Dopamine Transporter (DAT) Inhibition (IC50) | ~1.7 - 1.9 µM (racemic) | Not explicitly reported in reviewed literature; generally presumed to be inactive. | [3][4] |
| Norepinephrine Transporter (NET) Inhibition (IC50) | ~1.7 µM (racemic) | Not explicitly reported in reviewed literature; generally presumed to be inactive. | [4] |
| (S,S)-hydroxybupropion DAT/NET Inhibition (IC50) | 520 nM (for NE uptake) | Not explicitly reported in reviewed literature. | [4] |
| (R,R)-hydroxybupropion DAT/NET Inhibition (IC50) | >10,000 nM (for NE uptake) | Not explicitly reported in reviewed literature. | [4] |
Metabolic Pathway and Experimental Workflow Visualizations
To visually represent the metabolic fate of bupropion and the experimental procedures used for its characterization, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic pathway of bupropion to its primary active metabolites and their subsequent glucuronidation.
Caption: A generalized workflow for an in vitro this compound glucuronidation assay.
Experimental Protocols
In Vitro Glucuronidation of this compound using Human Liver Microsomes
This protocol is synthesized from methodologies described in studies investigating the metabolism of bupropion and its metabolites.[5]
Objective: To determine the in vitro formation of this compound glucuronide from this compound using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
This compound (racemic or individual stereoisomers)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Microsome Preparation: Thaw pooled human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 1 mg/mL) with ice-cold Tris-HCl buffer.
-
Activation (optional but recommended): To permeabilize the microsomal membrane and expose the active site of UGT enzymes, pre-incubate the diluted microsomes with alamethicin (e.g., 50 µg/mg microsomal protein) on ice for 15-20 minutes with gentle agitation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂ (final concentration, e.g., 5 mM), and the activated microsomes.
-
Substrate Addition: Add this compound to the reaction mixture to achieve the desired final concentration.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the glucuronidation reaction by adding UDPGA (final concentration, e.g., 5 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent. This will precipitate the microsomal proteins.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the formation of this compound glucuronide.
Synaptosomal Dopamine Uptake Assay
This protocol is a generalized procedure based on standard methods for assessing dopamine transporter (DAT) activity.
Objective: To determine the inhibitory effect of this compound on dopamine uptake in synaptosomes.
Materials:
-
Fresh or frozen rodent brain tissue (e.g., striatum)
-
Sucrose (B13894) solution (e.g., 0.32 M)
-
Krebs-Ringer-HEPES buffer (or similar physiological buffer)
-
[³H]Dopamine (radiolabeled)
-
Non-radiolabeled dopamine
-
Test compound (this compound)
-
Selective DAT inhibitor (e.g., GBR 12909) for determining non-specific uptake
-
Glass-fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or thawed brain tissue in ice-cold sucrose solution.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in the appropriate assay buffer.
-
Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA protein assay).
-
-
Dopamine Uptake Assay:
-
In a 96-well plate or microcentrifuge tubes, add the synaptosomal preparation.
-
Add the test compound (this compound) at various concentrations or a vehicle control.
-
For determining non-specific uptake, add a saturating concentration of a selective DAT inhibitor to separate wells.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the uptake reaction by adding a mixture of [³H]dopamine and non-radiolabeled dopamine to achieve the desired final dopamine concentration (typically near the Km for DAT).
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for dopamine uptake.
-
-
Termination and Measurement:
-
Terminate the uptake reaction by rapid filtration through glass-fiber filters using a cell harvester. This separates the synaptosomes from the incubation medium.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radiolabel.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the DAT inhibitor) from the total uptake.
-
Determine the percent inhibition of dopamine uptake by this compound at each concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable pharmacological model.
-
Conclusion
This compound is a major, pharmacologically active metabolite of bupropion that is extensively metabolized via glucuronidation, primarily by the UGT2B7 enzyme. While this phase II metabolism is a critical step in the elimination of this compound, the resulting glucuronide metabolites are generally presumed to be pharmacologically inactive and are readily excreted in the urine. The stereochemistry of this compound plays a significant role in its metabolism, with the (R,R)-enantiomer being more rapidly glucuronidated than the (S,S)-enantiomer in vitro. Further research is warranted to definitively confirm the lack of pharmacological activity of this compound glucuronides at their parent compound's targets to fully elucidate the complete pharmacological profile of bupropion and its metabolites.
References
- 1. droracle.ai [droracle.ai]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Bupropion and Its Pharmacologically Active Metabolites in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wellbutrin Half-Life: How Does Bupropion Work in the Human Body? [addictionresource.com]
- 8. Bupropion for major depressive disorder: Pharmacokinetic and formulation considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of hydroxybupropion as a predictive biomarker for bupropion response
A comparison of its predictive power against alternative biomarkers for researchers, scientists, and drug development professionals.
Bupropion (B1668061), a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, is a widely prescribed antidepressant and smoking cessation aid. However, patient response to bupropion can be highly variable. The identification of a reliable predictive biomarker is crucial for personalizing treatment and improving clinical outcomes. This guide provides a comprehensive validation of hydroxybupropion (B195616), the major active metabolite of bupropion, as a predictive biomarker and compares its performance with other potential alternatives, supported by experimental data.
This compound: The Primary Mediator of Bupropion's Effects
Bupropion undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form this compound.[1] Plasma concentrations of this compound are significantly higher—up to 16 to 20 times greater—than the parent drug, bupropion.[1] This substantial exposure suggests that this compound plays a pivotal role in the therapeutic effects of bupropion, with the parent drug acting largely as a prodrug.[1]
Quantitative Evidence for this compound as a Predictive Biomarker
Several clinical studies have established a strong correlation between plasma concentrations of this compound and clinical response in patients treated for depression and for smoking cessation.
Table 1: this compound Plasma Concentration and Clinical Outcomes in Depression
| Study Population | Biomarker | Threshold for Improved Response | Key Findings |
| Adult patients with depression | Racemic this compound | > 860 ng/mL | Patients with "marked improvement" had significantly higher this compound levels. |
| Adult patients with depression | Racemic this compound | > 1250 ng/mL (in non-responders) | All non-responders had plasma this compound levels greater than 1250 ng/mL, while all responders had levels below 1200 ng/mL. |
Table 2: this compound Plasma Concentration and Smoking Cessation Outcomes
| Study Population | Biomarker | Threshold for Improved Response | Key Findings |
| Treatment-adherent smokers | Racemic this compound | > 700 ng/mL | Higher this compound concentrations were significantly associated with better smoking cessation outcomes at weeks 3, 7, and 26. Bupropion levels did not predict cessation outcomes.[2] |
Comparative Analysis: this compound vs. Other Biomarkers
While this compound stands out as a strong pharmacologic biomarker, other modalities, including genetic and neuroimaging markers, have been investigated for their potential to predict bupropion response.
Table 3: Comparison of Predictive Biomarkers for Bupropion Response
| Biomarker Category | Specific Biomarker | Predictive Value | Comparison to this compound |
| Pharmacologic | This compound Plasma Concentration | High: Directly reflects the concentration of the primary active moiety at the site of action. Strong correlation with clinical outcomes in depression and smoking cessation. | Direct & Quantitative: Provides a direct, quantifiable measure of the biologically active substance. Considered a more proximal marker of therapeutic effect than genetic predispositions. |
| Genetic | CYP2B6 Genetic Variants | Moderate: Variants (e.g., CYP2B6*6) are associated with altered bupropion metabolism and lower this compound concentrations, which in turn are linked to treatment outcomes.[2][3][4] | Indirect: Predicts the propensity for certain this compound levels but does not measure them directly. The predictive power of CYP2B6 genotype on clinical outcome is often mediated through its effect on this compound concentrations.[2] |
| Other Genetic Markers (e.g., HTR2A, DAT1) | Exploratory: Some associations have been reported, but findings are often not consistently replicated and require further validation. | Less Direct: These markers are related to the mechanism of action of bupropion but do not reflect the pharmacokinetic variability that is a major determinant of response. | |
| Neuroimaging | fMRI (Reward Processing Circuits) | Promising: Pre-treatment fMRI activity in brain regions like the cingulate cortex and caudate has been shown to predict bupropion response with significant accuracy (explaining up to 34% of the variance in symptom relief).[5] | Different Modality: Provides information on brain function and circuit-level effects of the drug. It is a powerful research tool but may be less practical for routine clinical use due to cost and accessibility. No direct head-to-head comparison of predictive accuracy with this compound in the same cohort has been published. |
| Other Metabolites | Threohydrobupropion, Erythrohydrobupropion | Lower: These are also active metabolites but are less potent than this compound and circulate at varying concentrations.[6][7] Their independent predictive value is less established compared to this compound. | Likely Weaker: While contributing to the overall effect, their lower potency and less consistent correlation with clinical outcomes make them less robust predictive biomarkers than this compound. |
Experimental Protocols
Quantification of this compound in Human Plasma
A validated stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of bupropion and its metabolites.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex plasma samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., this compound-d6).
-
Add 40 µL of 20% aqueous trichloroacetic acid to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Chromatographic Separation
-
Column: A chiral column such as an α1-acid glycoprotein (B1211001) column is used to separate the enantiomers of bupropion and its metabolites.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example, for this compound, this could be m/z 256.1 -> 238.1.
4. Data Analysis
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank biological matrix.
Visualizing the Pathways and Processes
Bupropion Metabolism and its Link to Clinical Response
Caption: Metabolic pathway of bupropion and the role of this compound in therapeutic response.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating this compound as a predictive biomarker for bupropion response.
Conclusion
The existing evidence strongly supports the validation of this compound as a predictive biomarker for bupropion response. Its high plasma concentrations and direct correlation with clinical outcomes in both depression and smoking cessation make it a robust and clinically relevant marker. While genetic and neuroimaging biomarkers show promise, they are either less direct predictors of the active drug exposure (genetics) or less practical for widespread clinical implementation (neuroimaging). Future research should focus on prospective studies that directly compare the predictive power of this compound with these alternative biomarkers in the same patient cohorts to establish a definitive hierarchy of predictive utility. For now, monitoring this compound levels offers the most direct and evidence-based approach to personalizing bupropion therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacogenetic Influence on Stereoselective Steady-State Disposition of Bupropion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of CYP2B6 genetic variants on plasma and urine concentrations of bupropion and metabolites at steady state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Erythrohydrobupropion - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle: LC-MS/MS versus HPLC-UV for the Analysis of Hydroxybupropion
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic, bioequivalence, and therapeutic drug monitoring of bupropion, the accurate quantification of its major active metabolite, hydroxybupropion (B195616), is paramount. The two most prominent analytical techniques for this task are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of their analytical performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
The choice between LC-MS/MS and HPLC-UV hinges on a variety of factors, including the required sensitivity and selectivity, the complexity of the sample matrix, and throughput demands. While LC-MS/MS is often considered the gold standard for bioanalysis due to its superior sensitivity and specificity, HPLC-UV remains a viable and cost-effective alternative for certain applications.
Quantitative Performance: A Tabular Comparison
The analytical performance of an assay is defined by several key validation parameters. The following tables summarize the quantitative data for both LC-MS/MS and HPLC-UV methods for the determination of this compound, compiled from various validated studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 5.15 - 715.5 | 0.1 - 600 | 3.00 - 801.78 |
| LLOQ (ng/mL) | 5.15 | 0.1 | 3.00 |
| Intra-day Precision (%CV) | < 15 | < 12 | ≤ 15 |
| Inter-day Precision (%CV) | < 15 | < 12 | ≤ 15 |
| Accuracy (%) | Within ±15 of nominal | Within ±12 of nominal | Within ±15 of nominal |
| Recovery (%) | > 60 | ~90 (Process Efficiency) | 62.3 |
Table 2: Performance Characteristics of HPLC-UV Methods for this compound
| Parameter | Method D | Method E |
| Linearity Range (ng/mL) | 10 - 1000 | 50 - 750 |
| LLOQ (ng/mL) | 10 | 25 |
| Intra-day Precision (%CV) | < 15 | < 2 |
| Inter-day Precision (%CV) | < 15 | < 2 |
| Accuracy (% Bias/RME) | Not Specified | Mean Recovery: 99.45% |
| Recovery (%) | > 55 | 92 - 97 (Freeze-thaw) |
Diving into the Details: Experimental Protocols
The reliability of analytical data is intrinsically linked to the robustness of the experimental methodology. Below are detailed protocols for representative LC-MS/MS and HPLC-UV methods for the quantification of this compound in human plasma.
LC-MS/MS Method Protocol
This method is characterized by its high sensitivity and selectivity, making it ideal for applications requiring low detection limits.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 10 µL of an internal standard (e.g., this compound-d6).
-
Add 40 µL of 20% aqueous trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4500 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 20 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (10:90, v/v).
-
Flow Rate: 1.0 mL/min.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transition for this compound: m/z 256.1 → 238.0.
HPLC-UV Method Protocol
This method offers a cost-effective and straightforward approach for the quantification of this compound, suitable for studies with higher concentration levels.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add an internal standard (e.g., timolol (B1209231) maleate).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. High-Performance Liquid Chromatography
-
Column: Aqua C18.
-
Mobile Phase: 45:55 (v/v) mixture of methanol and 0.05 M phosphate (B84403) buffer (pH 5.5).
-
Flow Rate: 1.0 mL/min.
3. UV Detection
-
Wavelength: 214 nm.
Visualizing the Workflow and Comparison
To further elucidate the methodologies and their comparative aspects, the following diagrams are provided.
In Vivo Seizure Risk: A Comparative Analysis of Bupropion and its Metabolite Hydroxybupropion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the seizure risk associated with the antidepressant bupropion (B1668061) and its primary active metabolite, hydroxybupropion (B195616). The information presented is based on preclinical experimental data to inform drug development and research activities.
Comparative Seizure Liability Data
A key preclinical study directly compared the convulsive effects of bupropion and this compound following intraperitoneal administration in mice. The data reveals a significantly greater seizure potential for this compound compared to the parent drug.
| Compound | Dose (mg/kg) | Percentage of Convulsing Mice (%) | CD50 (mg/kg) |
| Bupropion HCl | 50 | 0 | 82 |
| 75 | 10 | ||
| This compound HCl | 50 | 100 | 35 |
| 75 | 100 | ||
| CD50: The dose required to induce convulsions in 50% of the animals.[1] |
These findings demonstrate that this compound is a more potent convulsant than bupropion in this animal model.[1] All metabolites in the study were associated with a higher percentage of seizures compared to bupropion, with this compound inducing the highest percentage of convulsions.[1]
Experimental Protocol: In Vivo Seizure Assessment
The following methodology was employed in the preclinical evaluation of bupropion- and this compound-induced convulsions.
Animal Model:
-
Species: Mice[1]
Drug Administration:
-
Route: Intraperitoneal (i.p.) injection.[2]
-
Compounds Tested: Bupropion HCl, this compound HCl, Threohydrobupropion HCl, and Erythrohydrobupropion HCl.[1]
-
Dosing: Dose-response curves were generated to determine the convulsive dose 50 (CD50).[1] For direct comparison, specific doses of 50 mg/kg and 75 mg/kg were used.[1]
Seizure Assessment:
-
Observation: Following administration, mice were observed for the presence of clonic convulsions.[2]
-
Quantification: The percentage of mice exhibiting seizures at each dose was recorded.[1]
-
Statistical Analysis: Probit analysis was used to determine and compare the CD50 values for each compound.[1]
Visualizing the Experimental Workflow and Metabolic Pathway
To further elucidate the experimental process and the metabolic relationship between bupropion and this compound, the following diagrams are provided.
Discussion and Implications
The presented in vivo data clearly indicates that this compound possesses a greater intrinsic potential to induce seizures than its parent compound, bupropion. This is a critical consideration in drug development and for understanding the clinical safety profile of bupropion. The higher convulsive activity of the metabolites, particularly this compound, suggests that factors influencing the rate and extent of bupropion metabolism could impact an individual's susceptibility to seizures.[1]
While bupropion itself is associated with a dose-dependent risk of seizures, this preclinical evidence highlights the significant contribution of its major metabolite to this adverse effect.[3] For researchers, these findings underscore the importance of evaluating the pharmacological and toxicological profiles of major metabolites of any new chemical entity, as they may contribute significantly to the overall clinical effects and side-effect profile of the parent drug. Further research into the specific mechanisms by which this compound exerts its proconvulsant effects could provide valuable insights into the neurobiology of drug-induced seizures.
References
Navigating Preclinical Trials: A Comparative Guide to Hydroxybupropion Pharmacokinetics Across Animal Species
For Immediate Release
[City, State] – [Date] – A comprehensive understanding of a drug's pharmacokinetic profile in preclinical animal models is paramount for successful clinical development. This guide offers a comparative analysis of the pharmacokinetics of hydroxybupropion (B195616), the major active metabolite of bupropion (B1668061), across various animal species. By presenting key pharmacokinetic parameters and detailed experimental methodologies, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for interpreting preclinical data and informing clinical trial design.
The following sections detail the comparative pharmacokinetic data, the experimental procedures used to obtain this data, and a visual representation of a typical experimental workflow.
Comparative Pharmacokinetic Data of this compound
The table below summarizes the available pharmacokinetic parameters for this compound in different animal species following the administration of bupropion. It is important to note that the data are compiled from various studies with differing experimental conditions, including dose, route of administration, and analytical methodology. Therefore, direct cross-species comparisons should be made with caution.
| Animal Species | Dose of Bupropion (mg/kg) | Route of Administration | This compound Cmax (ng/mL) | This compound Tmax (h) | This compound AUC (ng·h/mL) | This compound Half-life (h) | Reference |
| Mouse | 50 | Not Specified | Increased with co-administration of Baicalin | Not Specified | Increased with co-administration of Baicalin | No Change | [1] |
| Rat | 40 | Intraperitoneal | Not specified; rapid metabolism of bupropion with no accumulation of basic metabolites. | Not Specified | Not Specified | Not Specified | [2] |
| Guinea Pig | 40 | Intraperitoneal | Metabolized to BW 306U (presumed this compound) and other metabolites. | Not Specified | Not Specified | Not Specified | [2] |
| Dog | 100 mg (total dose) | Oral | Not directly measured; RIA for bupropion showed 30.3% cross-reactivity with p-hydroxybupropion. | Not Specified | Not Specified | Not Specified | [3] |
Note: The available literature provides fragmented data on the specific pharmacokinetic parameters of this compound in preclinical animal models. Many studies focus on the parent drug, bupropion, or provide qualitative descriptions of metabolite formation. The data presented here is extracted from studies that either directly measured this compound or a metabolite presumed to be this compound (BW 306U).
Experimental Protocols
The methodologies employed in pharmacokinetic studies of bupropion and its metabolites are crucial for the interpretation of the results. Below are detailed protocols representative of those cited in the literature.
Animal Studies
-
Animal Models: Studies have utilized various animal models, including male CF-1 mice, as well as rats and guinea pigs.[1][2]
-
Housing and Acclimatization: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimatize to the facility for a period before the commencement of the study.
-
Dosing:
-
Drug Administration: Bupropion hydrochloride is administered via various routes, including intraperitoneal (i.p.) injection and oral gavage.[2] The drug is often dissolved in a suitable vehicle, such as sterile water or saline.
-
Dose Levels: Doses have ranged from 40 mg/kg in rats and guinea pigs to 50 mg/kg in mice.[1][2]
-
-
Sample Collection:
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing. The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug and its metabolites. Common time points include 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, and 24 hours after dosing.
-
Matrix Preparation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
-
Bioanalytical Method for this compound Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is commonly used for the sensitive and selective quantification of this compound in plasma samples.
-
Sample Preparation:
-
Thawing and Vortexing: Frozen plasma samples are thawed at room temperature and vortexed to ensure homogeneity.
-
Protein Precipitation: A protein precipitation method is often employed to extract the analyte from the plasma matrix. This typically involves the addition of a precipitating agent, such as a solution of 20% aqueous trichloroacetic acid, to the plasma sample.
-
Internal Standard: An internal standard (e.g., a deuterated analog of this compound) is added to the plasma sample before precipitation to correct for variability during sample processing and analysis.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or similar column is used to separate this compound from other plasma components.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to ionize the analyte and internal standard.
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both this compound and the internal standard, ensuring high selectivity and sensitivity.
-
-
Data Analysis:
-
Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte in the same biological matrix.
-
Pharmacokinetic Analysis: Noncompartmental analysis is used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: Workflow of a preclinical pharmacokinetic study of this compound.
References
A Researcher's Guide to High-Throughput Screening Assays for Hydroxybupropion Analogues
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of high-throughput screening (HTS) assays relevant to the discovery and characterization of hydroxybupropion (B195616) analogues. By presenting supporting experimental data, detailed methodologies, and clear visual aids, this document aims to facilitate informed decisions in assay selection and validation.
This compound, the primary active metabolite of bupropion, exerts its pharmacological effects through the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. Consequently, the discovery of novel analogues focuses on two key areas: their interaction with these monoamine transporters and their metabolic stability, primarily governed by the cytochrome P450 enzyme CYP2B6. This guide compares the predominant HTS methodologies used to assess these interactions.
Data Presentation: A Comparative Analysis of HTS Assay Performance
The selection of an appropriate HTS assay is a critical decision in any drug discovery campaign. The following tables provide a summary of key performance indicators for various assay platforms used to screen for CYP2B6 inhibition and monoamine transporter activity, allowing for a direct comparison of their quantitative performance.
Table 1: Comparison of HTS Assays for CYP2B6 Inhibition
| Assay Type | Principle | Throughput | Z'-Factor | Signal-to-Background (S/B) Ratio | Key Considerations |
| Fluorescence-Based | Metabolism of a pro-fluorescent substrate to a fluorescent product.[1][2] | High (384- to 1536-well) | Generally 0.5 - 0.8[2] | Moderate to High | Prone to interference from fluorescent compounds or quenchers.[3][4] |
| Luminescence-Based | Metabolism of a pro-luciferin substrate to luciferin, which generates light with luciferase. | High (384- to 1536-well) | Often > 0.8 | High | Less susceptible to fluorescence interference; may have higher reagent costs. |
| LC-MS/MS-Based | Direct measurement of metabolite formation using liquid chromatography-tandem mass spectrometry.[5][6] | Lower than optical methods | Not typically reported; endpoint is direct quantification | N/A (direct detection) | Considered the "gold standard" for accuracy; lower throughput and higher operational complexity.[3][7] |
Table 2: Comparison of HTS Assays for Monoamine Transporter (DAT/NET) Inhibition
| Assay Type | Principle | Throughput | Z'-Factor | Signal-to-Background (S/B) Ratio | Key Considerations |
| Fluorescent Uptake | Inhibition of the uptake of a fluorescent substrate into cells expressing the transporter.[8][9][10][11] | High (96- to 384-well) | Generally > 0.6[12] | Moderate | Provides functional data on transporter inhibition; can be sensitive to cell health and plate position effects.[12] |
| Radioligand Binding | Competition between a test compound and a radiolabeled ligand for binding to the transporter.[13][14] | Moderate to High (96-well) | Typically > 0.4[15] | High | Provides direct measure of binding affinity; requires handling of radioactive materials and specialized equipment.[13][14] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any screening assay. Below are representative methodologies for the key HTS assays discussed in this guide.
Fluorescence-Based CYP2B6 Inhibition Assay
This protocol is adapted from established methods using a pro-fluorescent probe.[1][2]
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Dilute recombinant human CYP2B6 enzyme in the reaction buffer to the desired concentration.
-
Prepare a solution of a pro-fluorescent substrate (e.g., a Vivid® CYP2B6 substrate) in an organic solvent like acetonitrile.
-
Prepare a series of dilutions of the test compounds (this compound analogues) and a known inhibitor (e.g., ticlopidine) in the reaction buffer.
-
Prepare a solution of the NADPH regenerating system.
-
-
Assay Procedure :
-
In a 384-well black, clear-bottom plate, add the test compounds and controls.
-
Add the diluted CYP2B6 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pro-fluorescent substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis :
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Luminescence-Based CYP2B6 Inhibition Assay (P450-Glo™)
This protocol is based on the P450-Glo™ assay system.
-
Reagent Preparation :
-
Prepare the CYP2B6 reaction mixture containing recombinant human CYP2B6, a luminogenic substrate, and buffer.
-
Prepare the NADPH regeneration system.
-
Prepare serial dilutions of test compounds and a known inhibitor.
-
Reconstitute the Luciferin Detection Reagent.
-
-
Assay Procedure :
-
Add the test compounds and controls to a white, opaque 384-well plate.
-
Add the CYP2B6 reaction mixture to all wells.
-
Initiate the reaction by adding the NADPH regeneration system.
-
Incubate at 37°C for the desired time (e.g., 30-60 minutes).
-
Add the Luciferin Detection Reagent to stop the reaction and initiate the luminescent signal.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis :
-
Calculate percent inhibition and determine IC50 values as described for the fluorescence-based assay.
-
LC-MS/MS-Based CYP2B6 Inhibition Assay
This "gold standard" method provides direct quantification of metabolite formation.[5][6]
-
Reagent Preparation :
-
Prepare an incubation mixture containing human liver microsomes (or recombinant CYP2B6), buffer, and a probe substrate (e.g., bupropion).
-
Prepare dilutions of test compounds and a known inhibitor.
-
Prepare an NADPH regenerating system.
-
Prepare a quench solution containing an internal standard.
-
-
Assay Procedure :
-
Pre-incubate the incubation mixture with the test compounds at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding the quench solution.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis :
-
Inject the samples onto an appropriate LC column.
-
Separate the metabolite from other components using a suitable gradient.
-
Detect and quantify the metabolite and internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis :
-
Calculate the rate of metabolite formation.
-
Determine the percent inhibition and IC50 values.
-
Fluorescent Neurotransmitter Uptake Assay for DAT/NET
This cell-based assay provides a functional measure of transporter inhibition.[8][9][10][11]
-
Cell Culture :
-
Culture cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) in appropriate media.
-
Plate the cells in 96- or 384-well black, clear-bottom plates and allow them to adhere overnight.
-
-
Assay Procedure :
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubate the cells with various concentrations of test compounds or a reference inhibitor (e.g., nomifensine (B1679830) for DAT, desipramine (B1205290) for NET) for a specified time (e.g., 10-20 minutes) at room temperature.
-
Add a fluorescent substrate that is a substrate for the transporter.
-
Immediately begin kinetic fluorescence reading using a bottom-reading microplate reader, or incubate for a set time for an endpoint reading.
-
-
Data Analysis :
-
For kinetic reads, determine the rate of uptake (slope of the fluorescence increase).
-
For endpoint reads, subtract the background fluorescence.
-
Calculate the percent inhibition of uptake and determine IC50 values.
-
Radioligand Binding Assay for DAT/NET
This assay directly measures the binding affinity of compounds to the transporters.[13][14]
-
Membrane Preparation :
-
Prepare cell membranes from cells overexpressing hDAT or hNET.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure :
-
In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of the plate through a filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis :
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known inhibitor) from total binding.
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Determine the IC50 and subsequently the Ki (inhibitor constant) values.
-
Mandatory Visualization
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. High-throughput screening assays for CYP2B6 metabolism and inhibition using fluorogenic vivid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput screeening assays for CYP2B6 metabolism and inhibition usuing fluorogenic vivid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of cytochrome P450 inhibition assays for drug discovery using human liver microsomes with LC-MS, rhCYP450 isozymes with fluorescence, and double cocktail with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of hydroxybupropion (B195616), a major active metabolite of the antidepressant bupropion (B1668061), and its related metabolites, threohydrobupropion and erythrohydrobupropion. The information presented herein is supported by experimental data to aid in drug development and research.
Executive Summary
Bupropion undergoes extensive metabolism to form three pharmacologically active metabolites: this compound, threohydrobupropion, and erythrohydrobupropion. The metabolic stability of the parent drug, bupropion, and its subsequent metabolites is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. This guide details the enzymatic pathways responsible for the formation of these metabolites and presents a comparative analysis of their stability based on in vitro and in vivo data.
In human liver microsomes, the formation of these metabolites from bupropion occurs at different rates. This compound is the major metabolite formed via oxidation, primarily by the enzyme CYP2B6.[1][2] Threohydrobupropion and erythrohydrobupropion are formed through the reduction of bupropion's carbonyl group by carbonyl reductases.[3][4] In terms of the stability of the metabolites themselves, in vivo data indicates that all three have longer half-lives than the parent compound, bupropion.[5] In vitro studies suggest that this compound is a stable metabolite with low intrinsic clearance.[6]
Comparative Metabolic Stability Data
The following tables summarize the in vitro formation rates of this compound, threohydrobupropion, and erythrohydrobupropion from bupropion in human liver microsomes and the in vivo elimination half-lives of these compounds.
Table 1: In Vitro Formation of Bupropion Metabolites in Human Liver Microsomes
| Metabolite | Formation Pathway | Primary Enzyme(s) | Intrinsic Clearance (CLint) of Formation (µL/min/mg protein) | Reference |
| This compound | Hydroxylation | CYP2B6 | 0.48 (for R,R-hydroxybupropion) and 0.93 (for S,S-hydroxybupropion) | [7] |
| Threohydrobupropion | Reduction | Carbonyl Reductases (e.g., 11β-HSD1) | 0.27 (for R,R-threohydrobupropion) and 3.59 (for S,S-threohydrobupropion) | [7] |
| Erythrohydrobupropion | Reduction | Carbonyl Reductases, 11β-HSD1 | 0.11 (for S,R-erythrohydrobupropion) and 0.29 (for R,S-erythrohydrobupropion) | [7] |
Table 2: In Vivo Pharmacokinetic Parameters of Bupropion and its Major Metabolites
| Compound | Elimination Half-life (t½) | Reference |
| Bupropion | 4 - 32 hours | [5] |
| This compound | ~20 hours | [5] |
| Threohydrobupropion | ~37 hours | [8] |
| Erythrohydrobupropion | ~33 hours | [4] |
Metabolic Pathways and Experimental Workflows
The metabolic fate of bupropion is complex and stereoselective. The following diagrams illustrate the primary metabolic pathways and a general workflow for assessing metabolic stability in vitro.
Caption: Primary metabolic pathways of bupropion.
Caption: General workflow for a microsomal stability assay.
Experimental Protocols
Microsomal Stability Assay
This protocol outlines a general procedure for determining the in vitro metabolic stability of a compound using human liver microsomes.
1. Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the phosphate buffer and the microsomal suspension to 37°C.
-
Add the test compound to the buffered microsomal suspension to achieve the desired final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. The '0' minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Discussion
The metabolic stability of bupropion and its metabolites is a key factor in its clinical pharmacology. The parent drug, bupropion, is relatively unstable in the presence of metabolically active liver microsomes, leading to the rapid formation of its metabolites.[9]
This compound is formed through an oxidative pathway catalyzed by CYP2B6.[1] In vitro experiments have shown that once formed, this compound is a relatively stable metabolite, exhibiting minimal degradation when incubated with human liver microsomes over a 20-minute period.[6] This is consistent with its longer in vivo half-life compared to bupropion.
Threohydrobupropion and Erythrohydrobupropion are formed via a reductive pathway.[3] The in vitro formation of threohydrobupropion, particularly the S,S-enantiomer, is significantly faster than that of erythrohydrobupropion.[7] Both of these metabolites have long in vivo half-lives, indicating they are also relatively stable and contribute significantly to the overall pharmacological effect of bupropion administration.[4][5][8]
The further metabolism of these primary metabolites primarily involves glucuronidation by UGT enzymes, which facilitates their excretion.[10]
Conclusion
References
- 1. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythrohydrobupropion - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Comparison of In Vitro Stereoselective Metabolism of Bupropion in Human, Monkey, Rat, and Mouse Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the protein binding of bupropion and hydroxybupropion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the plasma protein binding characteristics of the antidepressant and smoking cessation aid, bupropion (B1668061), and its principal active metabolite, hydroxybupropion (B195616). Understanding the extent and nature of their binding to plasma proteins is crucial for predicting their pharmacokinetic and pharmacodynamic profiles.
Introduction
Bupropion is an atypical antidepressant that is extensively metabolized in the liver, primarily by CYP2B6, to form this compound. This metabolite is present in plasma at concentrations significantly higher than the parent drug, suggesting its substantial contribution to the overall therapeutic effect. The degree to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), influences its distribution, availability to target sites, and elimination rate.
Quantitative Comparison of Plasma Protein Binding
The available data indicates that both bupropion and this compound are moderately to highly bound to human plasma proteins. While direct comparative studies providing head-to-head percentage values are limited, the existing literature allows for a reasonable comparison.
| Compound | Plasma Protein Binding (%) | Primary Binding Protein(s) | Binding Affinity (Ka to HSA) |
| Bupropion | 75 - 88% | Human Serum Albumin (HSA) | ~10^5 M^-1 |
| This compound | Similar to bupropion | Not explicitly defined, but shows high affinity | Data not available |
Experimental Protocols for Determining Protein Binding
Several established in vitro methods are employed to quantify the extent of drug-protein binding. The most common techniques cited in the context of drug development include equilibrium dialysis, ultrafiltration, and ultracentrifugation.
Equilibrium dialysis is considered a gold standard method for its accuracy in determining the unbound fraction of a drug.
General Protocol:
-
A dialysis cell is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules like the drug but retains larger protein molecules.
-
One chamber is filled with plasma (or a solution of a specific plasma protein like HSA or AAG) containing the test compound (bupropion or this compound).
-
The other chamber is filled with a protein-free buffer solution.
-
The system is incubated at a physiological temperature (37°C) with gentle agitation until equilibrium is reached, meaning the concentration of the unbound drug is equal on both sides of the membrane.
-
Samples are then taken from both chambers, and the drug concentration is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of protein binding is calculated from the difference in drug concentration between the protein-containing chamber and the protein-free buffer chamber.
Ultrafiltration is a faster method that separates the unbound drug from the protein-bound drug by centrifugation through a semi-permeable membrane.
General Protocol:
-
A plasma sample containing the test compound is placed in the upper chamber of an ultrafiltration device. The device contains a filter membrane that retains proteins.
-
The device is centrifuged, forcing the protein-free ultrafiltrate, which contains the unbound drug, into the lower chamber.
-
The concentration of the drug in the ultrafiltrate is measured.
-
The unbound fraction is the ratio of the drug concentration in the ultrafiltrate to the total drug concentration in the initial plasma sample.
Techniques such as fluorescence spectroscopy, circular dichroism, and molecular docking are used to investigate the specific interactions between a drug and a protein, such as identifying the binding site and the forces involved (e.g., hydrogen bonds, van der Waals forces). For instance, studies on bupropion have utilized these methods to confirm its binding to Site I (subdomain IIA) of HSA.
Visualizing the Comparative Binding Process
The following diagrams illustrate the metabolic pathway from bupropion to this compound and the general experimental workflow for determining protein binding.
Caption: Metabolic conversion of bupropion to this compound.
Caption: General workflow for determining protein binding.
Discussion and Conclusion
Both bupropion and its major active metabolite, this compound, exhibit significant binding to plasma proteins, which is a critical determinant of their pharmacokinetic behavior. Bupropion is known to bind primarily to HSA with high affinity. While specific quantitative data for this compound's binding to individual plasma proteins is less defined in the available literature, it is understood to have a similar overall binding percentage to its parent compound.
The moderate to high protein binding of both molecules suggests that changes in plasma protein concentrations (e.g., in certain disease states) could potentially alter the unbound fraction of the drug and its metabolite, thereby impacting their therapeutic and adverse effects. Further direct comparative studies are warranted to precisely quantify the binding parameters of this compound to HSA and AAG to refine pharmacokinetic models for this widely used medication.
Safety Operating Guide
Navigating the Disposal of Hydroxybupropion in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Hydroxybupropion (B195616), the primary active metabolite of bupropion, requires careful consideration for its disposal due to its pharmacological activity and potential environmental impact. While specific disposal protocols for this compound are not explicitly outlined by regulatory agencies, a conservative approach based on general guidelines for pharmaceutical and chemical waste is essential. This guide provides a procedural framework for the safe and compliant disposal of this compound from a laboratory setting.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and, for controlled substances, the Drug Enforcement Administration (DEA). Since this compound is not a controlled substance, the DEA's regulations do not apply.[1][2] The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) provide the framework for managing hazardous and non-hazardous waste.[3][4]
A Safety Data Sheet (SDS) for this compound indicates it is "very toxic to aquatic life with long lasting effects," which suggests it should be managed as a hazardous waste to prevent environmental contamination. The EPA's "Management Standards for Hazardous Waste Pharmaceuticals," also known as Subpart P, prohibits the sewering (disposal down the drain) of hazardous waste pharmaceuticals by healthcare facilities.[4][5] As a best management practice, the EPA discourages the sewering of any pharmaceutical waste.[5]
| Regulatory Body | Role in this compound Disposal | Key Regulation/Guidance |
| Environmental Protection Agency (EPA) | Sets guidelines for the management and disposal of solid and hazardous waste, including chemicals and pharmaceuticals.[3][4] | Resource Conservation and Recovery Act (RCRA): Governs the disposal of hazardous pharmaceutical waste.[3] Subpart P: Prohibits sewering of hazardous waste pharmaceuticals.[4] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. | Not Applicable: this compound is not a controlled substance.[1][2] |
Step-by-Step Disposal Procedure for this compound
The fundamental principle for disposing of any laboratory chemical is that a disposal plan should be in place before the chemical is acquired or synthesized.[6] The following steps provide a direct, operational plan for managing unwanted this compound.
Step 1: Consult Your Institution's Environmental Health & Safety (EHS) Office
This is the most critical step. Your EHS office is the definitive authority on chemical waste disposal for your facility. They will provide specific instructions based on local, state, and federal regulations. Be prepared to provide them with the following information:
-
Chemical Name: this compound
-
Quantity: The amount of waste to be disposed of (e.g., in grams or milliliters).
-
Form: Solid (powder) or liquid (dissolved in a solvent).
-
Purity: Note if it is a pure compound or mixed with other substances. If it is in a solution, identify the solvent(s).
-
Source: Commercially purchased or synthesized in-house.
-
Safety Data Sheet (SDS): Have a copy of the SDS available. The SDS for this compound indicates it is harmful if swallowed and very toxic to aquatic life.
Step 2: Follow EHS Guidance for Segregation and Storage
Based on the information provided, your EHS office will classify the waste and instruct you on how to proceed. This will almost certainly involve segregating the this compound waste from other waste streams.[7]
-
Do Not Mix: Do not combine this compound waste with other chemical wastes unless explicitly instructed to do so by your EHS office.[7]
-
Dedicated Container: Store the waste in a designated, sealed, and leak-proof container that is chemically compatible with the substance (and any solvents).[7]
Step 3: Await Pickup by a Licensed Waste Hauler
Your EHS office will arrange for the collection of the waste by a licensed hazardous waste vendor. These vendors are equipped to transport and dispose of chemical waste in a compliant manner, which for pharmaceutical waste often means incineration.[4]
Protocol for Laboratory Waste Preparation
Properly preparing and labeling chemical waste is essential for safety and compliance.
Methodology for Preparing Unwanted this compound for Disposal:
-
Select an Appropriate Waste Container:
-
Use a container that is in good condition, with a secure, tight-fitting lid.
-
The container material must be compatible with this compound and any solvents used. A glass bottle is often a suitable choice for solids or solutions.
-
Ensure the container is large enough to hold the waste without being overfilled.
-
-
Transfer the Waste:
-
Carefully transfer the unwanted this compound (solid or liquid) into the designated waste container.
-
If transferring a powder, minimize the creation of dust.
-
If it is a solution, use a funnel to prevent spills.
-
-
Label the Container Clearly:
-
Attach a hazardous waste tag, provided by your EHS office, to the container.
-
Fill out the tag completely and legibly. Information required typically includes:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in a solution, list all constituents and their approximate percentages, including solvents.
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The name of the principal investigator or lab manager.
-
The lab room number and building.
-
The date accumulation started.
-
-
-
Store the Waste Securely:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area is secure and away from drains, heat sources, and incompatible chemicals.
-
-
Schedule a Pickup:
-
Contact your EHS office to schedule a pickup for the waste container once it is ready.
-
Disposal Decision Workflow
The following diagram illustrates the logical process for determining the correct disposal path for this compound in a research environment.
References
- 1. DEA Controlled Substances Disposal – Emory Research Administration News [scholarblogs.emory.edu]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. cda.org [cda.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling Hydroxybupropion
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxybupropion, a major active metabolite of Bupropion. Adherence to these procedures is critical for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields.[1] | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Face Shield | Recommended in addition to goggles when there is a significant splash risk. | Provides a broader area of protection for the face. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are preferred. Always inspect gloves for integrity before use.[3] For hazardous drugs, double gloving is often recommended.[4][5] | Prevents skin contact, which can cause irritation. The outer glove can be removed after handling to minimize contamination of the work area.[4] |
| Body Protection | Protective Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4][5] | Provides a barrier against skin exposure.[1] |
| Respiratory Protection | Not typically required | Use in a well-ventilated area, preferably within a laboratory fume hood.[1][3] | Adequate ventilation minimizes the risk of inhaling dust or aerosols.[2] |
| N95 or higher Respirator | Required when there is a potential for aerosolization or dust formation, or during spill cleanup. | Protects against respiratory irritation that may be caused by airborne particles.[6] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Protocol |
| General Handling | Avoid all direct contact with the compound. Do not breathe dust or aerosols.[2][3] Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the handling area.[3] |
| Engineering Controls | All handling of this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[1] |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled with care to prevent environmental contamination, as the compound is very toxic to aquatic life.
| Waste Stream | Disposal Procedure |
| Solid Waste | All solid waste, including contaminated PPE (gloves, gowns), weighing papers, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain or dispose of with regular trash. |
| Final Disposal | All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
| Spill Size | Containment and Cleanup |
| Small Spill | For small spills of solid material, carefully scoop or sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution. |
| Large Spill | For larger spills, evacuate the area and prevent entry. If safe to do so, cover the spill with an absorbent material to prevent the spread. Contact your institution's environmental health and safety department for assistance with cleanup. |
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
